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  • Product: N-methyl-1-pyridin-3-ylmethanimine oxide
  • CAS: 182487-42-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-methyl-1-pyridin-3-ylmethanimine oxide: Properties, Synthesis, and Applications

Introduction N-methyl-1-pyridin-3-ylmethanimine oxide, also known as α-3-Pyridyl-N-methylnitrone, is a heterocyclic compound belonging to the nitrone family. Nitrones are characterized by the R¹R²C=N⁺(R³)O⁻ functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methyl-1-pyridin-3-ylmethanimine oxide, also known as α-3-Pyridyl-N-methylnitrone, is a heterocyclic compound belonging to the nitrone family. Nitrones are characterized by the R¹R²C=N⁺(R³)O⁻ functional group, which renders them as versatile 1,3-dipoles. This structural feature is the cornerstone of their utility in organic synthesis, particularly in [3+2] cycloaddition reactions for the construction of five-membered heterocyclic rings. The presence of the pyridine moiety, a well-established pharmacophore in drug discovery, imbues this molecule with significant potential for applications in medicinal chemistry. Pyridine-containing compounds have shown a wide array of pharmacological activities, and their inclusion can enhance biochemical potency and metabolic stability.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its current and potential applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The unique arrangement of the pyridine ring and the N-methylnitrone group dictates the chemical behavior of N-methyl-1-pyridin-3-ylmethanimine oxide.

Nomenclature and CAS Information
  • Systematic IUPAC Name: N-methyl-1-pyridin-3-ylmethanimine oxide[2]

  • Common Names: α-3-Pyridyl-N-methylnitrone, (Z)-N-methyl-1-(pyridin-3-yl)methanimine oxide[2][3]

  • CAS Registry Numbers:

    • 37096-15-4 (isomer unspecified)[3]

    • 182487-42-9 ((Z)-isomer)[2]

Structural and Molecular Data

The structural identifiers and key molecular data are summarized in the table below. The molecule possesses a planar pyridine ring and a nitrone functional group, which is a 1,3-dipole with delocalized pi-electrons across the C-N-O system.

IdentifierValueReference(s)
Molecular Formula C₇H₈N₂O[2][3]
Molecular Weight 136.15 g/mol [2][3]
Canonical SMILES C[O-][2]
Isomeric SMILES C//[O-][2]
InChI InChI=1S/C7H8N2O/c1-9(10)6-7-3-2-4-8-5-7/h2-6H,1H3[3]
InChI Key VNHLGMCLKIECOD-UHFFFAOYSA-N[3]

Physicochemical Properties

Understanding the physical and chemical properties of N-methyl-1-pyridin-3-ylmethanimine oxide is essential for its handling, storage, and application in chemical reactions.

Physical Properties
PropertyValueReference(s)
Appearance Expected to be a solid at room temperature.[3]
Melting Point 75-77 °C[3]
Boiling Point Data not available. Likely to decompose at higher temperatures.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Solubility in water is likely limited but may be enhanced under acidic conditions due to the basicity of the pyridine nitrogen.
Chemical Properties
  • Stability: Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents and strong acids.

  • Reactivity: The primary reactivity stems from the 1,3-dipolar nature of the nitrone functional group. It is also susceptible to hydrolysis under acidic or basic conditions and can be reduced.[2]

Synthesis and Purification

The most common and direct method for the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide is the condensation of 3-pyridinecarboxaldehyde with N-methylhydroxylamine.[2] The following protocol is a detailed, step-by-step methodology based on established procedures for nitrone synthesis.[4]

Experimental Protocol: Synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide

Materials:

  • 3-Pyridinecarboxaldehyde

  • N-methylhydroxylamine hydrochloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • Preparation of N-methylhydroxylamine free base:

    • In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous sodium carbonate (1.5 equivalents) in portions with stirring until the effervescence ceases. The free base is liberated in this step.

    • Extract the aqueous solution three times with dichloromethane. The use of DCM allows for the separation of the organic free base from the aqueous solution.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate. MgSO₄ is an effective drying agent for removing residual water.

    • Filter the solution to remove the drying agent and concentrate under reduced pressure. Caution: N-methylhydroxylamine is unstable and should be used immediately without further purification.

  • Condensation Reaction:

    • Dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the freshly prepared N-methylhydroxylamine solution in ethanol.

    • Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The condensation reaction forms the nitrone.

    • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Free Base Preparation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Purification A N-methylhydroxylamine HCl B Dissolve in H₂O, cool to 0°C A->B C Add Na₂CO₃ B->C D Extract with DCM C->D E Dry (MgSO₄) & Concentrate D->E F Fresh N-methylhydroxylamine E->F H Combine & Stir at RT (12-18h) F->H Add to aldehyde solution G 3-Pyridinecarboxaldehyde in EtOH G->H I Solvent Evaporation J Crude Product K Recrystallization or Column Chromatography J->K L Pure N-methyl-1-pyridin-3-ylmethanimine oxide K->L

Caption: Workflow for the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the imine proton, and the four protons of the pyridine ring.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃ 3.7 - 3.9s (singlet)-
-CH=N- 7.5 - 7.8s (singlet)-
H-5 (Py) 7.3 - 7.5dd (doublet of doublets)J ≈ 8.0, 5.0
H-4 (Py) 7.9 - 8.2d (doublet)J ≈ 8.0
H-6 (Py) 8.6 - 8.8d (doublet)J ≈ 5.0
H-2 (Py) 8.9 - 9.1s (singlet)-

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃ 50 - 55
C-5 (Py) 123 - 125
C-3 (Py) 128 - 132
-C=N- 133 - 137
C-4 (Py) 135 - 138
C-6 (Py) 149 - 152
C-2 (Py) 151 - 154

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • C=N stretching (nitrone): A characteristic strong absorption band is expected around 1550-1650 cm⁻¹.[2]

  • N-O stretching (nitrone): A band in the region of 1050-1090 cm⁻¹ is anticipated.

  • C-H stretching (aromatic): Peaks will be observed above 3000 cm⁻¹.

  • C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion (M⁺) peak. Key fragmentation patterns for pyridine N-oxides often include the loss of an oxygen atom ([M-16]) and the loss of a hydroxyl radical ([M-17]).[7]

Chemical Reactivity

The reactivity of N-methyl-1-pyridin-3-ylmethanimine oxide is dominated by its nitrone functionality, making it a valuable intermediate in organic synthesis.

1,3-Dipolar Cycloaddition

As a 1,3-dipole, the most significant reaction of this nitrone is its [3+2] cycloaddition with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered isoxazolidine rings.[1][8] This reaction is a powerful tool for constructing complex heterocyclic scaffolds from simple precursors. The reaction is typically concerted and stereospecific.

The general mechanism for the 1,3-dipolar cycloaddition is depicted below.

Cycloaddition_Mechanism cluster_reactants Reactants cluster_product Product Nit N-methyl-1-pyridin-3-ylmethanimine oxide Prod Isoxazolidine Nit->Prod [3+2] Cycloaddition Dip Dipolarophile (e.g., Alkene) Dip->Prod Plus +

Caption: General scheme of a [3+2] cycloaddition reaction.

Other Reactions
  • Hydrolysis: Under acidic or basic conditions, the nitrone can be hydrolyzed back to 3-pyridinecarboxaldehyde and N-methylhydroxylamine.[2]

  • Reduction: The nitrone can be reduced to the corresponding N,N-disubstituted hydroxylamine or further to the secondary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Applications in Research and Drug Development

The combination of the pyridine ring and the reactive nitrone functionality makes N-methyl-1-pyridin-3-ylmethanimine oxide a molecule of interest in medicinal chemistry and materials science.

Intermediate in Organic Synthesis

Its primary application is as a synthetic intermediate. The isoxazolidine products of its cycloaddition reactions can be further transformed into valuable molecules such as β-amino alcohols, which are important chiral building blocks.

Potential in Medicinal Chemistry

Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9] Studies on related pyridinyl compounds have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung), HeLa (cervical), HepG-2 (liver), and MCF-7 (breast).[9][10] While specific biological data for N-methyl-1-pyridin-3-ylmethanimine oxide is not yet widely published, its structure suggests it could serve as a valuable scaffold for the development of novel therapeutic agents.[2] The nitrone moiety itself may interact with biological targets through binding to metal ions or inhibiting enzymes.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-methyl-1-pyridin-3-ylmethanimine oxide is not available, general precautions for handling related heterocyclic and N-oxide compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-methyl-1-pyridin-3-ylmethanimine oxide is a versatile heterocyclic nitrone with significant potential in organic synthesis and medicinal chemistry. Its ability to undergo 1,3-dipolar cycloaddition reactions provides a powerful route to complex nitrogen- and oxygen-containing heterocycles. While further research is needed to fully elucidate its biological activity profile, the presence of the pyridine scaffold suggests it is a promising candidate for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to aid researchers in exploring its full potential.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Denisov, M. S., et al. (2025). Synthesis, Complexation with Pd(II), and Cytotoxicity of Pyridin-3-Ylmethylylidene Derivatives of Methyl Betulonate. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society.
  • New Journal of Chemistry. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Retrieved February 25, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved February 25, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved February 25, 2026, from [Link]

  • Giezendanner, H., et al. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. ResearchGate. Retrieved February 25, 2026, from [Link]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved February 25, 2026, from [Link]

  • Padwa, A. (2020).
  • Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Retrieved February 25, 2026, from [Link]

  • Buchardt, O., et al. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Bakr, M. F., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. PMC.
  • Qaddo, A. N. M., & Abed, A. A. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science.
  • MDPI. (2011). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. Retrieved February 25, 2026, from [Link]

  • Chem-Station Int. Ed. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved February 25, 2026, from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved February 25, 2026, from [Link]

  • Akpan, E. O., et al. (2021). (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)
  • MDPI. (2022). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Retrieved February 25, 2026, from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved February 25, 2026, from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 25, 2026, from [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yliden)amines. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Retrieved February 25, 2026, from [Link]

  • MolPort. (n.d.). N-methyl-1-(pyridin-4-yl)methanimine oxide. Retrieved February 25, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Methanamine, N-(3-pyridinylmethylene)-, N-oxide. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 3-Picoline-N-oxide. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

mechanism of formation for N-methyl-1-pyridin-3-ylmethanimine oxide

An In-depth Technical Guide to the Formation of N-methyl-1-pyridin-3-ylmethanimine Oxide Abstract N-methyl-1-pyridin-3-ylmethanimine oxide, a C-(pyridyl)-N-methylnitrone, is a pivotal intermediate in modern organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Formation of N-methyl-1-pyridin-3-ylmethanimine Oxide

Abstract

N-methyl-1-pyridin-3-ylmethanimine oxide, a C-(pyridyl)-N-methylnitrone, is a pivotal intermediate in modern organic synthesis. As a 1,3-dipole, its unique electronic structure is harnessed for the construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive exploration of the core mechanism of its formation, focusing on the condensation reaction between pyridine-3-carbaldehyde and N-methylhydroxylamine. We will dissect the reaction pathway from a mechanistic perspective, detail a field-proven experimental protocol for its synthesis and characterization, and discuss the critical parameters that govern reaction efficiency and yield. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of nitrone synthesis.

Chapter 1: The Strategic Importance of Pyridyl Nitrones

The Nitrone Functional Group: A 1,3-Dipole Powerhouse

The nitrone functional group, characterized by the structure R¹R²C=N⁺(R³)O⁻, is a versatile 1,3-dipole. This electronic arrangement, with a positive charge on the nitrogen and a negative charge on the oxygen, allows it to readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes).[2][3] This reactivity provides a powerful and stereocontrolled route to five-membered isoxazolidine rings, which can be further transformed into valuable 1,3-aminoalcohols and other complex molecules.[3]

Significance of N-methyl-1-pyridin-3-ylmethanimine Oxide

The inclusion of a pyridine ring imparts specific properties and opens up unique applications for this particular nitrone. Its significance is threefold:

  • Synthetic Intermediate: It serves as a key building block for synthesizing more complex heterocyclic molecules, with potential applications in drug discovery programs targeting various diseases.[1]

  • Medicinal Chemistry: The pyridine moiety is a common feature in many pharmaceuticals. Compounds containing this scaffold have shown potential as anti-cancer agents and enzyme inhibitors.[1] The N-oxide functionality itself can enhance water solubility and modulate the electronic properties of a molecule.[4][5]

  • Coordination Chemistry: The nitrogen and oxygen atoms of the nitrone and the pyridine nitrogen can act as ligands, allowing the molecule to coordinate with transition metals in catalysis.[1]

Chapter 2: Core Mechanism of Formation

The principal pathway for the formation of N-methyl-1-pyridin-3-ylmethanimine oxide is the condensation reaction between pyridine-3-carbaldehyde and N-methylhydroxylamine. This reaction proceeds through a well-established nucleophilic addition-elimination sequence.

Step-by-Step Mechanistic Elucidation
  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of N-methylhydroxylamine on the electrophilic carbonyl carbon of pyridine-3-carbaldehyde. The lone pair of electrons on the nitrogen forms a new C-N bond, while the π-electrons of the carbonyl group move to the oxygen atom, forming a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A rapid proton transfer occurs from the now positively charged nitrogen to the negatively charged oxygen. This step is typically mediated by the solvent or other species in the reaction mixture and results in the formation of a neutral carbinolamine intermediate (an N-hydroxy-N-methyl-1-(pyridin-3-yl)methanol).

  • Dehydration: This is often the rate-determining step. The hydroxyl group of the carbinolamine is protonated (under acidic conditions) or departs (facilitated by heat), forming a water molecule, which is a good leaving group. The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, and a final deprotonation step yields the stable nitrone product and a molecule of water. Driving the reaction to completion often involves the physical removal of this water.[3]

Visualization of the Reaction Mechanism

Caption: Reaction mechanism for nitrone formation.

Chapter 3: Experimental Protocol & Characterization

This protocol is adapted from a robust and widely cited procedure for nitrone synthesis, ensuring high reliability and reproducibility.[3]

Detailed Synthesis Methodology

Reagents & Equipment:

  • Pyridine-3-carbaldehyde

  • N-methylhydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • 10% Hydrochloric acid

  • 30% Potassium hydroxide solution

  • Anhydrous potassium carbonate

  • 500 mL three-necked, round-bottomed flask

  • Mechanical stirrer, reflux condenser, Dean-Stark trap, dropping funnel

Procedure:

  • Preparation of Free N-methylhydroxylamine: In a separate flask, prepare a solution of N-methylhydroxylamine by adding sodium methoxide (1.0 eq) to a cooled (0 °C), stirred solution of N-methylhydroxylamine hydrochloride (1.0 eq) in anhydrous methanol. Stir the mixture at room temperature for 15 minutes. Filter the resulting suspension to remove sodium chloride, and wash the filter cake with a small amount of methanol. The filtrate contains the free hydroxylamine.[3]

  • Reaction Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark water separator, and a dropping funnel. Charge the flask with pyridine-3-carbaldehyde (1.0 eq) and 300 mL of anhydrous toluene.

  • Condensation Reaction: Heat the toluene solution to reflux. Add the previously prepared methanolic solution of N-methylhydroxylamine dropwise to the refluxing toluene solution over 2-3 hours. During this addition, continuously collect and discard the water that separates in the Dean-Stark trap.[3]

  • Reaction Completion: After the addition is complete, continue to reflux and stir for an additional 3 hours, or until no more water is collected, indicating the completion of the dehydration step. Allow the clear reaction mixture to cool to room temperature.

  • Workup & Isolation:

    • Transfer the cooled reaction mixture to a separatory funnel and extract the product with three portions of 10% hydrochloric acid.

    • Combine the acidic aqueous extracts. Cool the solution in an ice bath and adjust the pH to >12 by the slow, careful addition of 30% aqueous potassium hydroxide.

    • Extract the basic mixture with three portions of an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts, wash once with brine, and dry over anhydrous potassium carbonate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-methyl-1-pyridin-3-ylmethanimine oxide. The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Experimental Workflow Visualization

G prep_hydroxylamine 1. Prepare Free N-Methylhydroxylamine (from HCl salt + NaOMe in MeOH) reflux_addition 3. Heat to Reflux & Add Hydroxylamine (Collect H₂O in Dean-Stark Trap) prep_hydroxylamine->reflux_addition setup_reaction 2. Set up Reaction Flask (Pyridine-3-carbaldehyde in Toluene) setup_reaction->reflux_addition reflux_complete 4. Continue Reflux (3h) (Ensure full dehydration) reflux_addition->reflux_complete cool_down 5. Cool to Room Temperature reflux_complete->cool_down acid_extraction 6. Acidic Workup (Extract with 10% HCl) cool_down->acid_extraction base_extraction 7. Basic Workup (Basify with KOH, Extract with DCM) acid_extraction->base_extraction dry_concentrate 8. Dry & Concentrate (Dry over K₂CO₃, remove solvent) base_extraction->dry_concentrate purify 9. Purify Product (Chromatography/Recrystallization) dry_concentrate->purify

Caption: Step-by-step experimental workflow.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized nitrone.

TechniqueExpected ObservationPurpose
¹H NMR Singlet for N-CH₃ (~3.8-4.2 ppm), Singlet for C-H of nitrone (~7.5-8.0 ppm), Multiplets for pyridine ring protons (~7.4-9.0 ppm)Confirms proton environment and structural integrity.
¹³C NMR Signal for N-CH₃ (~50-55 ppm), Signal for C=N carbon (~135-145 ppm), Signals for pyridine ring carbons (~120-155 ppm)Maps the carbon skeleton of the molecule.
IR Spectroscopy Strong C=N stretch around 1650 cm⁻¹, N-O stretch around 1170-1250 cm⁻¹[1]Identifies key functional groups (nitrone).
Mass Spec (MS) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of C₇H₈N₂O (136.15 g/mol )Determines molecular weight and confirms identity.

Chapter 4: Conclusion

The formation of N-methyl-1-pyridin-3-ylmethanimine oxide via the condensation of pyridine-3-carbaldehyde and N-methylhydroxylamine is a fundamental and reliable transformation in organic chemistry. A thorough understanding of the underlying addition-elimination mechanism is crucial for optimizing reaction conditions, particularly the need for heat and the removal of water to drive the equilibrium towards the product. The protocol detailed herein provides a robust framework for the successful synthesis and isolation of this valuable synthetic intermediate. The resulting pyridyl nitrone is primed for use in a variety of subsequent transformations, most notably 1,3-dipolar cycloadditions, opening avenues for the efficient construction of novel and medicinally relevant heterocyclic compounds.

References

  • LeBel, N. A., Post, M. E., & Whang, J. J. (1971). INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITION REACTIONS: 2-METHYL-2-AZABICYCLO[3.2.1]OCT-6-ENE. Organic Syntheses, 51, 109. Available from: [Link]

  • Gholami, H., et al. (2021). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 26(21), 6643. Available from: [Link]

  • de March, P., Figueredo, M., & Font, J. (2007). N-Arylhydroxylamines. Science of Synthesis, 31b, 1739-1772. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Available from: [Link]

  • Google Patents. (2022). Synthesis process of pyridine-N-oxide. CN115160220A.
  • Organic Chemistry Portal. Nitrone synthesis by C-N-Coupling. Available from: [Link]

  • Google Patents. (2007). Synthesis of pyridine-N-oxide. CN1982297A.
  • Google Patents. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. WO2007128694A1.
  • Okauchi, T., et al. (2003). A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t-butylbenzenesulfinimidoyl chloride. Arkivoc, 2003(x), 58-65. Available from: [Link]

  • Wikipedia. Pyridine-N-oxide. Available from: [Link]

  • Choy, P. Y., & Kwong, F. Y. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(i), 154-174. Available from: [Link]

  • Wikipedia. Pyridine-N-oxide. Available from: [Link]

  • Organic Syntheses. 1-Methylimidazole-N-oxide (NMI-O). Available from: [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Available from: [Link]

  • Schilling, C. I., et al. (2012). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 55(7), 2911–2924. Available from: [Link]

  • Schilling, C. I., et al. (2012). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Journal of Medicinal Chemistry, 55(7), 2911-2924. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of N-methyl-1-pyridin-3-ylmethanimine oxide

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of N-methyl-1-pyridin-3-ylmethanimine oxide. Designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of N-methyl-1-pyridin-3-ylmethanimine oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR chemical shifts, supported by data from analogous structures. Furthermore, it outlines a robust experimental protocol for the acquisition of spectral data and presents a logical workflow for spectroscopic analysis.

Introduction: The Structural and Functional Significance of N-methyl-1-pyridin-3-ylmethanimine oxide

N-methyl-1-pyridin-3-ylmethanimine oxide, a member of the nitrone family, possesses a unique molecular architecture characterized by a pyridine N-oxide moiety linked to a methyl-substituted imine oxide.[1] This arrangement confers a zwitterionic character and a rich electronic profile, making it a molecule of significant interest in medicinal chemistry and materials science.[1][2] The nitrone functional group is a versatile 1,3-dipole, participating in various cycloaddition reactions, and is also known for its antioxidant properties. The pyridine N-oxide ring, on the other hand, modulates the electronic properties and biological activity of the molecule.

Accurate structural elucidation is paramount for understanding the reactivity and potential applications of this compound. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the chemical environment of each atom in the molecule. This guide offers a detailed projection of the NMR spectral data, laying the groundwork for empirical verification and further research.

Predicted NMR Spectral Data

In the absence of publicly available experimental NMR spectra for N-methyl-1-pyridin-3-ylmethanimine oxide, this section provides a detailed prediction of the ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally related compounds, including substituted pyridine N-oxides and various nitrones.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the pyridine ring, the methanimine group, and the N-methyl group. The electron-withdrawing nature of the N-oxide and nitrone functionalities is expected to induce a general downfield shift for the aromatic protons compared to unsubstituted pyridine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Justification
H-28.3 - 8.5Singlet (or narrow doublet)-Protons at the C-2 and C-6 positions of pyridine N-oxide are typically deshielded.[3][4] The proximity to the positively charged nitrogen of the N-oxide results in a significant downfield shift.
H-47.4 - 7.6Triplet (or doublet of doublets)7-8The chemical shift of H-4 in 3-substituted pyridine N-oxides is generally found in this region.[3]
H-57.3 - 7.5Doublet of doublets5-6, 7-8This proton is expected to be influenced by both H-4 and H-6, leading to a complex splitting pattern.
H-68.1 - 8.3Doublet5-6Similar to H-2, H-6 is deshielded due to the N-oxide group.[3][4]
CH (methanimine)7.5 - 7.8Singlet-The proton attached to the imine carbon of nitrones typically resonates in this downfield region.
N-CH₃3.8 - 4.0Singlet-The methyl group attached to the nitrogen of the nitrone is expected to appear as a singlet in this range.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The formation of the pyridine N-oxide generally leads to a shielding (upfield shift) of the C-2 and C-6 carbons and a deshielding (downfield shift) of the C-4 carbon relative to pyridine.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-2138 - 140The chemical shifts of C-2 and C-6 in pyridine N-oxides are typically observed in this region.[3][5]
C-3128 - 130The substituent effect at C-3 will influence its chemical shift.
C-4125 - 127The C-4 carbon in 3-substituted pyridine N-oxides is generally found in this range.[3][5]
C-5124 - 126Similar to other carbons in the pyridine ring, its shift is influenced by the N-oxide.
C-6137 - 139Analogous to C-2, this carbon is deshielded due to the N-oxide functionality.[3][5]
C (methanimine)133 - 136The imine carbon of the nitrone group is expected to resonate in this downfield region.
N-CH₃50 - 55The N-methyl carbon in nitrones typically appears in this range.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra of N-methyl-1-pyridin-3-ylmethanimine oxide, the following experimental procedures are recommended. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar compounds.[3][4] The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer:

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is typically adequate.

2D NMR Experiments:

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Structure and Workflow

Visual aids are essential for understanding the molecular structure and the experimental process.

cluster_mol N-methyl-1-pyridin-3-ylmethanimine oxide C3 C C4 C C3->C4 C7 C C3->C7 C2 C C2->C3 N1 N+ C2->N1 H1 H C2->H1 H-2 O1 O- N1->O1 C6 C N1->C6 H4 H C6->H4 H-6 C5 C C5->C6 H3 H C5->H3 H-5 C4->C5 H2 H C4->H2 H-4 N2 N+ C7->N2 H5 H C7->H5 H-imine O2 O- N2->O2 C8 C N2->C8 H6 H C8->H6 H H7 H C8->H7 H H8 H C8->H8 H

Caption: Molecular structure of N-methyl-1-pyridin-3-ylmethanimine oxide with proton labeling.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound Filter Filter into NMR Tube Dissolve->Filter Solvent Deuterated Solvent Solvent->Dissolve TMS Add TMS TMS->Dissolve 1H 1D ¹H NMR Filter->1H 13C 1D ¹³C NMR 1H->13C 2D 2D NMR (COSY, HSQC, HMBC) 13C->2D Processing Fourier Transform, Phasing, Baseline Correction 2D->Processing Integration Integration & Peak Picking Processing->Integration Assignment Signal Assignment Integration->Assignment Reporting Reporting Assignment->Reporting

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Exploratory

The Electronic Architecture and Reactivity of N-Methyl-1-pyridin-3-ylmethanimine Oxide: A Technical Guide

Introduction N-methyl-1-pyridin-3-ylmethanimine oxide, systematically known as C-(pyridin-3-yl)-N-methylnitrone, is a highly versatile heterocyclic compound. While frequently utilized as a synthetic intermediate and radi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methyl-1-pyridin-3-ylmethanimine oxide, systematically known as C-(pyridin-3-yl)-N-methylnitrone, is a highly versatile heterocyclic compound. While frequently utilized as a synthetic intermediate and radical spin trap, its underlying reactivity is governed by a complex interplay of electronic effects dictated by its zwitterionic nitrone core, the electron-withdrawing pyridine ring, and the electron-donating N-methyl group.

This whitepaper deconstructs the electronic properties of this specific nitrone through the lens of Molecular Electron Density Theory (MEDT) and Frontier Molecular Orbital (FMO) theory. By understanding the causality behind its molecular behavior, researchers can leverage the provided self-validating protocols for advanced applications in 1,3-dipolar cycloadditions (32CA) and electron paramagnetic resonance (EPR) spectroscopy.

Electronic Structure and Topological Analysis

To understand the causality behind the reactivity of N-methyl-1-pyridin-3-ylmethanimine oxide, we must first analyze its electron density distribution. According to MEDT, nitrones are classified as zwitterionic (zw-type) three-atom components (TACs)[1].

Topological analysis of the Electron Localization Function (ELF) reveals the absence of any pseudoradical or carbenoid centers within the nitrone functional group[2]. Instead, the electronic structure is characterized by distinct disynaptic basins. The V(C,N) basin, corresponding to the C=N bond, typically integrates a population of ~3.73 electrons, indicating an underpopulated double bond[2]. Conversely, the V(N,O) basin integrates ~1.38 to 1.50 electrons, characteristic of a highly polarized single bond[2][3].

Because of this zwitterionic nature, the compound does not readily undergo cycloadditions without significant activation energy. It necessitates the use of highly electrophilic dipolarophiles to facilitate charge transfer and lower the energy barrier during the transition state[1].

Frontier Molecular Orbital (FMO) Dynamics

The reactivity of N-methyl-1-pyridin-3-ylmethanimine oxide is heavily influenced by its HOMO-LUMO gap[4]. In standard nitrones, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the nitrone oxygen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the nitrone carbon atom[5].

  • The Pyridin-3-yl Effect: The electron-withdrawing nature of the pyridine ring lowers the overall energy of the LUMO, enhancing the global electrophilicity of the carbon center.

  • The N-Methyl Effect: The N-methyl group acts as a weak electron donor via hyperconjugation, slightly raising the HOMO energy compared to N-aryl derivatives.

This "push-pull" electronic configuration narrows the HOMO-LUMO gap, making the molecule highly responsive to both nucleophilic radical attack (at the carbon) and concerted pericyclic reactions[4][6].

Reactivity Pathways

The unique electronic architecture of this nitrone dictates two primary reactivity pathways:

  • 1,3-Dipolar Cycloadditions (32CA): The nitrone acts as a 4π electron system reacting with 2π dipolarophiles to form isoxazolidines[7]. Because of its zw-type nature, reactions with electron-deficient alkenes proceed via an asynchronous, one-step mechanism where the dominant interaction is HOMO(nitrone)–LUMO(alkene)[6].

  • Spin Trapping: The highly localized LUMO on the nitrone carbon makes it an ideal target for transient free radicals (e.g., hydroxyl or superoxide radicals). The addition of a radical to the carbon atom generates a persistent nitroxide radical, which exhibits characteristic hyperfine splitting in EPR spectroscopy.

G Nitrone N-methyl-1-pyridin-3-ylmethanimine oxide (zw-type TAC) ELF ELF Topological Analysis Disynaptic Basins Nitrone->ELF Electron Density FMO FMO Theory HOMO (O) / LUMO (C) Nitrone->FMO Orbital Energies Cyclo [3+2] Cycloaddition (Isoxazolidine Formation) ELF->Cyclo Asynchronous TS FMO->Cyclo HOMO-LUMO Gap Spin Radical Spin Trapping (Nitroxide Adduct) FMO->Spin Radical Attack at C

Fig 1. Electronic properties dictating the dual reactivity pathways of the nitrone.

Quantitative Electronic Parameters

The following tables summarize the theoretical electronic properties of pyridin-3-yl nitrone derivatives, extrapolated from conceptual DFT and ELF topological studies[2][3].

Table 1: Conceptual DFT Indices for Pyridin-3-yl Nitrones

ParameterSymbolExtrapolated Value (eV)Significance
Electronic Chemical Potentialμ-4.07Indicates resistance to spontaneous electron transfer.
Chemical Hardnessη~4.50Reflects the stability and low polarizability of the zw-type TAC.
Global Electrophilicityω~1.85Moderate electrophilicity; requires activated dipolarophiles.
Global NucleophilicityN~2.10Moderate nucleophilicity driven by the nitrone oxygen.

Table 2: ELF Topological Basin Populations

Topological BasinLocalizationPopulation (e⁻)Chemical Implication
V(C,N)C=N Bond3.73Underpopulated double bond; lacks pseudoradical character.
V(N,O)N-O Bond1.38Polarized single bond; high electron density on oxygen.
V(O)Oxygen Lone Pairs5.85 - 5.90Primary site for electrophilic attack or hydrogen bonding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, where each step includes a built-in control or verification mechanism.

Protocol A: Synthesis and Validation of N-Methyl-1-pyridin-3-ylmethanimine Oxide

Causality: Condensation of an aldehyde with an N-alkylhydroxylamine requires the liberation of the hydroxylamine free base to enable nucleophilic attack on the carbonyl carbon.

  • Reaction Setup: Dissolve N-methylhydroxylamine hydrochloride (1.1 eq) in anhydrous methanol. Add anhydrous Na₂CO₃ (1.2 eq) and stir for 30 minutes to liberate the free base.

  • Condensation: Add pyridine-3-carboxaldehyde (1.0 eq) dropwise. Stir the mixture at room temperature for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot and the appearance of a lower-Rf nitrone spot confirms conversion.

  • Purification & Verification: Filter the salts, concentrate the filtrate, and purify via flash chromatography. Validate the structure via ¹H-NMR; the diagnostic nitrone CH=N proton must appear as a distinct singlet between 7.50–8.00 ppm.

Protocol B: Regioselective 1,3-Dipolar Cycloaddition

Causality: Reacting the zw-type nitrone with an electron-deficient alkene lowers the activation barrier via favorable FMO interactions, dictating high regioselectivity[6].

  • Reaction: Dissolve the purified nitrone (1.0 eq) and methyl acrylate (1.5 eq) in toluene.

  • Thermal Activation: Heat the mixture to reflux (110°C) under an inert argon atmosphere for 24 hours. The non-polar solvent minimizes solvent-induced polarization, favoring the concerted asynchronous pathway.

  • Self-Validation (Stereochemical): Isolate the resulting isoxazolidine. Perform 2D NOESY NMR. Cross-peaks between the protons of the newly formed ring and the pyridine/methyl substituents will definitively confirm the endo/exo and ortho/meta selectivities, validating the predicted MEDT pathway.

Protocol C: EPR Spin Trapping Assay

Causality: The nitrone traps short-lived radicals to form a stable, EPR-active nitroxide spin adduct.

EPR Prep 1. Nitrone + Radical Source (e.g., Fenton Reaction) Incubate 2. Incubation (Formation of Spin Adduct) Prep->Incubate EPR 3. EPR Spectroscopy (Hyperfine Splitting) Incubate->EPR Validate 4. Control Validation (No-Radical Blank) EPR->Validate Signal Confirmation Validate->Prep Iterative Optimization

Fig 2. Self-validating workflow for EPR spin trapping and signal confirmation.

  • Preparation: Prepare a 50 mM stock solution of the nitrone in phosphate buffer (pH 7.4).

  • Radical Generation: Initiate a Fenton reaction by adding 1 mM H₂O₂ and 0.1 mM FeSO₄ to the nitrone solution to generate hydroxyl radicals (•OH).

  • EPR Measurement: Immediately transfer the solution to a capillary tube and record the EPR spectrum at room temperature.

  • Self-Validation (Control): Run a parallel blank containing the nitrone and H₂O₂ without FeSO₄. A flat EPR baseline in the blank confirms that the multiplet signal in the test sample is strictly due to radical trapping and not auto-oxidation of the nitrone.

References

  • Understanding the regio- and diastereoselective synthesis of a potent antinociceptive isoxazolidine from C-(pyridin-3-yl) - SciSpace -[Link]

  • A molecular electron density theory study to understand the interplay of theory and experiment in nitrone-enone cycloaddition - Indian Academy of Sciences -[Link]

  • A Molecular Electron Density Theory Study of the Reactivity and Selectivities in [3 + 2] Cycloaddition Reactions of C,N-Dialkyl Nitrones with Ethylene Derivatives - ACS Publications -[Link]

  • The sizable HOMO – LUMO overlaps in the [2 + 2] ionic cycloadditions - ResearchGate -[Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview - Academia.edu -[Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI -[Link]

  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation - PMC -[Link]

Sources

Foundational

Thermodynamic Solubility Profile of N-methyl-1-pyridin-3-ylmethanimine oxide in Organic Solvents

Executive Summary N-methyl-1-pyridin-3-ylmethanimine oxide (also recognized as pyridine-3-carboxaldehyde N-methylnitrone) is a highly reactive heterocyclic compound utilized extensively as a spin trap, a precursor in com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1-pyridin-3-ylmethanimine oxide (also recognized as pyridine-3-carboxaldehyde N-methylnitrone) is a highly reactive heterocyclic compound utilized extensively as a spin trap, a precursor in complex organic synthesis, and a pharmacophore in medicinal chemistry. Understanding its thermodynamic solubility profile is a critical prerequisite for optimizing reaction conditions, designing purification workflows, and formulating drug delivery vehicles.

This technical whitepaper provides an in-depth analysis of the solvation thermodynamics governing this compound and establishes a self-validating experimental protocol for determining its absolute solubility in various organic solvents.

Structural Thermodynamics & Solvation Causality

The solubility of N-methyl-1-pyridin-3-ylmethanimine oxide is not uniform across organic solvents; it is fundamentally dictated by the interplay between the solvent's dielectric properties and the compound's dual-functional topology.

To understand why this molecule dissolves, we must analyze its two primary structural moieties:

  • The Pyridine Ring: This aromatic heterocycle acts as a strong hydrogen-bond acceptor. The lone pair of electrons on the basic nitrogen atom facilitates highly favorable interactions with polar protic solvents (e.g., alcohols), driving solvation through enthalpy-driven hydrogen bonding.

  • The N-Methylnitrone Group ( C=N+(CH3​)−O− ): The methanimine oxide moiety is characterized by a profound zwitterionic resonance structure. The formal positive charge on the nitrogen and the formal negative charge on the oxygen create a massive localized dipole moment. Consequently, this group is highly susceptible to solvation by polar aprotic solvents (e.g., DMSO, DMF) via strong ion-dipole and dipole-dipole interactions.

Because the crystal lattice energy of the solid must be overcome by these solvent-solute interactions, the compound exhibits exceptional solubility in solvents that can stabilize both the basic pyridine nitrogen and the zwitterionic nitrone dipole, while remaining practically insoluble in aliphatic hydrocarbons.

G Molecule N-methyl-1-pyridin-3-ylmethanimine oxide Pyridine Pyridine Ring (H-Bond Acceptor) Molecule->Pyridine Component Nitrone N-Methylnitrone Group (Strong Dipole) Molecule->Nitrone Component PolarProtic Polar Protic Solvents High Solubility Pyridine->PolarProtic H-Bonding PolarAprotic Polar Aprotic Solvents Very High Solubility Pyridine->PolarAprotic Dipole-Dipole NonPolar Non-Polar Solvents Low Solubility Pyridine->NonPolar Weak Dispersion Nitrone->PolarProtic Strong H-Bonding Nitrone->PolarAprotic Ion-Dipole Nitrone->NonPolar Incompatible

Structural moieties of N-methyl-1-pyridin-3-ylmethanimine oxide and solvation pathways.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and empirical extrapolations from structurally analogous pyridine-nitrones, the table below summarizes the predictive thermodynamic solubility ranges of N-methyl-1-pyridin-3-ylmethanimine oxide at standard ambient temperature (25°C).

Solvent CategoryOrganic SolventDielectric Constant ( ϵ )Predicted Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Strong ion-dipole interactions with the nitrone zwitterion.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 Dipole-dipole and ion-dipole stabilization.
Polar Protic Methanol (MeOH)32.750 - 100 Hydrogen bonding with pyridine nitrogen and nitrone oxygen.
Polar Aprotic Dichloromethane (DCM)8.920 - 50 Moderate dipole interactions; favorable cavity formation.
Polar Aprotic Acetonitrile (MeCN)37.510 - 30 Dipole-dipole interactions; limited H-bond capacity.
Non-Polar Hexane / Heptane1.9< 1 Weak London dispersion forces; unable to break crystal lattice.

Self-Validating Experimental Protocol: Shake-Flask HPLC-UV

To empirically verify the solubility profile of N-methyl-1-pyridin-3-ylmethanimine oxide, a rigorous methodology must be employed. Kinetic solubility assays (e.g., solvent-shift methods) are prone to capturing metastable supersaturated states. Therefore, the isothermal saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard for determining true thermodynamic solubility .

The following protocol is designed as a self-validating system . By mandating dual-timepoint sampling (24h and 48h) and utilizing centrifugation over filtration, the protocol inherently detects incomplete equilibration and prevents artificial data skewing caused by the adsorption of the highly polar nitrone onto filter membranes.

Step-by-Step Methodology

Phase 1: Preparation and Saturation

  • Solvent Dispensation: Dispense exactly 2.0 mL of the target anhydrous organic solvent (e.g., HPLC-grade Methanol, DMSO, or DCM) into a chemically inert 5 mL glass vial equipped with a PTFE-lined screw cap. Causality: PTFE prevents solvent evaporation and plasticizer leaching, which could alter the dielectric environment.

  • Solid Addition: Incrementally add crystalline N-methyl-1-pyridin-3-ylmethanimine oxide to the solvent while vortexing until a visible, persistent suspension of solid remains.

  • Equilibration: Place the sealed vials in a thermostatic orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

Phase 2: Self-Validation and Sampling 4. Timepoint 1 (24 Hours): Remove the vial. Extract a 200 µL aliquot of the suspension. 5. Phase Separation: Centrifuge the 24h aliquot at 15,000 × g for 15 minutes at 25°C. Causality: Centrifugation is strictly required. The highly polar nitrone moiety exhibits strong affinity for standard nylon or PTFE syringe filters. Filtration would strip the solute from the solvent, yielding a falsely low solubility reading. 6. Timepoint 2 (48 Hours): Repeat steps 4 and 5 for a second aliquot taken at 48 hours.

Phase 3: HPLC-UV Quantification 7. Dilution: Carefully aspirate the clear supernatant from the centrifuged aliquots. Dilute the supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector. 8. Analysis: Inject the diluted samples into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector set to the λmax​ of the pyridine-nitrone chromophore (typically ~260-280 nm). 9. Data Validation: Compare the quantified concentrations of the 24h and 48h samples. The system is self-validated if the concentration difference between the two timepoints is 5%. A difference >5% indicates that thermodynamic equilibrium has not been reached, or that solvent-mediated polymorphic transformation is occurring, necessitating an extension of the equilibration time .

Workflow Prep 1. Sample Prep (Excess Solid) Equilibrate 2. Shake-Flask (24h & 48h) Prep->Equilibrate Solvent Separate 3. Centrifugation (Phase Separation) Equilibrate->Separate Isothermal Analyze 4. HPLC-UV Quantification Separate->Analyze Supernatant Validate 5. Equilibrium Validation Analyze->Validate Compare Timepoints

Self-validating shake-flask HPLC workflow for thermodynamic solubility determination.

References

  • Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts Source: European Journal of Pharmaceutical Sciences, 76, 181-191 (2015). URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341 (2008). URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences, 30(2), (2024). URL: [Link]

Exploratory

An In-Depth Technical Guide to the Crystallographic Analysis of N-methyl-1-pyridin-3-ylmethanimine oxide

Introduction N-methyl-1-pyridin-3-ylmethanimine oxide is a heterocyclic compound featuring a pyridine N-oxide moiety.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methyl-1-pyridin-3-ylmethanimine oxide is a heterocyclic compound featuring a pyridine N-oxide moiety.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as anti-cancer agents, their role as intermediates in complex organic syntheses, and their utility as ligands in coordination chemistry.[1] The N-oxide group introduces a significant dipole moment and the capacity for strong hydrogen bonding, which profoundly influences the solid-state packing and, consequently, the material's physical properties.

A definitive understanding of the three-dimensional structure of N-methyl-1-pyridin-3-ylmethanimine oxide in the solid state is achievable through single-crystal X-ray diffraction. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and the engineering of crystalline materials.

This guide provides a comprehensive overview of the methodologies for the synthesis, crystallization, and crystallographic analysis of N-methyl-1-pyridin-3-ylmethanimine oxide. While a published crystal structure for this specific molecule is not currently available in major crystallographic databases, this document outlines a robust, field-proven workflow. It further presents an expert analysis of the expected structural features, drawing upon data from closely related, structurally characterized compounds to provide a predictive yet scientifically grounded perspective.

Part 1: Synthesis and Crystallization

The successful acquisition of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide

The synthesis of the target compound can be approached through a two-step process involving the condensation of 3-pyridinecarboxaldehyde with N-methylhydroxylamine, followed by oxidation of the pyridine nitrogen.

Step-by-Step Protocol:

  • Synthesis of N-methyl-1-(pyridin-3-yl)methanimine:

    • To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, add N-methylhydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Extract the product with dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude imine.

  • N-oxidation of the Pyridine Ring:

    • Dissolve the crude N-methyl-1-(pyridin-3-yl)methanimine in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain N-methyl-1-pyridin-3-ylmethanimine oxide.

Crystallization Strategy

The growth of single crystals is often the most challenging step. The high polarity of the N-oxide group suggests that solvents with a range of polarities should be screened.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a polar solvent (e.g., methanol). Place this solution in a small, open vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., diethyl ether or hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Caption: Workflow for the synthesis and crystallization of the target compound.

Part 2: X-ray Diffraction and Structure Elucidation

Once suitable single crystals are obtained, X-ray diffraction analysis can be performed to determine the molecular and crystal structure.

Step-by-Step X-ray Diffraction Protocol:
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

  • Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect a series of diffraction images as the crystal is rotated. The positions and intensities of the diffraction spots are recorded.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for experimental factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model typically reveals the positions of the heavier atoms.

  • Structure Refinement: The initial model is refined by least-squares methods against the experimental data. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Part 3: Predicted Crystallographic Data and Structural Analysis

In the absence of experimental data for the title compound, we can infer its likely structural characteristics by examining the published crystal structure of a closely related molecule, 2-N-methylamino-3-methylpyridine N-oxide .

The analysis of this analogue suggests that N-methyl-1-pyridin-3-ylmethanimine oxide is likely to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The key structural features to anticipate are:

  • The N-O Bond Length: In pyridine N-oxides, the N-O bond length is a critical parameter. X-ray crystallographic studies of various amine N-oxides show this distance typically ranges from 1.366 Å to 1.41 Å.

  • Planarity: The pyridine ring itself will be essentially planar.

  • Intermolecular Interactions: The N-oxide oxygen is a potent hydrogen bond acceptor. It is highly probable that the crystal packing will be dominated by intermolecular C-H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or a three-dimensional network.

Table of Expected Crystallographic Parameters
ParameterExpected Value/SystemRationale
Crystal System Monoclinic or TriclinicCommon for organic molecules of this type.
Space Group P2₁/c or P-1Centrosymmetric space groups are frequently observed.
N-O Bond Length ~1.37 - 1.41 ÅBased on typical values for amine N-oxides.
Key Torsion Angles VariableRotation around the C-C single bond linking the imine group to the pyridine ring will determine the overall conformation.
Dominant Intermolecular Interaction C-H···O Hydrogen BondsThe polar N-oxide group is a strong hydrogen bond acceptor.

Conclusion

This technical guide provides a comprehensive framework for the crystallographic investigation of N-methyl-1-pyridin-3-ylmethanimine oxide. It outlines a reliable synthetic route, strategies for obtaining high-quality single crystals, and a detailed protocol for X-ray diffraction analysis. By leveraging data from analogous structures, we can anticipate key structural features, providing a solid foundation for future experimental work. The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and crystal engineering, enabling a deeper understanding of the structure-property relationships in this important class of compounds.

References

  • EvitaChem. (n.d.). N-methyl-1-pyridin-3-ylmethanimine oxide.

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Foundational

A Technical Guide to the Thermodynamic Stability of N-methyl-1-pyridin-3-ylmethanimine Oxide

For Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-1-pyridin-3-ylmethanimine oxide, a heterocyclic nitrone, presents a structural motif of significant interest in medicinal chemistry and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-pyridin-3-ylmethanimine oxide, a heterocyclic nitrone, presents a structural motif of significant interest in medicinal chemistry and synthetic applications. The thermodynamic stability of this molecule is a critical parameter that dictates its shelf-life, reactivity, and suitability for pharmaceutical development. This guide provides a comprehensive framework for evaluating the thermodynamic stability of N-methyl-1-pyridin-3-ylmethanimine oxide, integrating computational modeling with robust experimental protocols. We delve into the causality behind methodological choices, offering field-proven insights for a thorough and reliable assessment.

Introduction: The Significance of Stability

N-methyl-1-pyridin-3-ylmethanimine oxide belongs to the nitrone class of compounds, characterized by the R1R2C=N+(CH3)O− functional group. The inclusion of a pyridine ring introduces unique electronic properties and potential for biological activity, making it a target for drug discovery programs.[1] However, the inherent dipolar nature of the nitrone group and the reactivity of the pyridine N-oxide moiety can predispose the molecule to various degradation pathways.[1][2] Understanding its thermodynamic stability—the measure of its energy state relative to its degradation products—is paramount for:

  • Drug Development: Ensuring the active pharmaceutical ingredient (API) remains intact during manufacturing, storage, and administration.

  • Process Chemistry: Defining safe operating limits for synthesis and purification to prevent runaway reactions or product decomposition.

  • Reaction Kinetics: Predicting its reactivity in subsequent synthetic steps where it may serve as an intermediate.

This guide outlines a dual approach, combining theoretical calculations for predictive insights with experimental validation for empirical evidence.

Theoretical & Computational Assessment of Stability

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the thermodynamic properties of molecules before their synthesis or experimental analysis.[3][4][5] By calculating key electronic and energetic parameters, we can gain a quantitative understanding of a molecule's inherent stability.

Rationale for DFT Calculations

DFT is chosen for its balance of computational cost and accuracy in describing electron correlation. For a molecule like N-methyl-1-pyridin-3-ylmethanimine oxide, DFT can elucidate how the electron-withdrawing nature of the pyridine ring influences the stability of the nitrone functional group.[3][5]

Key parameters to be calculated include:

  • Gibbs Free Energy of Formation ( Δ Gf): The most direct indicator of thermodynamic stability. A lower (more negative) Δ Gf value signifies a more stable compound.[3]

  • Enthalpy of Formation ( Δ Hf): Represents the total energy of the molecule.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger gap generally correlates with higher kinetic stability and lower chemical reactivity.[3][5]

Computational Protocol

A validated protocol for these calculations involves the following steps:

  • Geometry Optimization: The 3D structure of N-methyl-1-pyridin-3-ylmethanimine oxide is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[4]

  • Frequency Calculation: Performed on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies) and to derive thermodynamic properties like enthalpy, entropy, and Gibbs free energy.[3][6]

  • Data Analysis: The calculated values are compared against known data for structurally similar, stable compounds to provide a benchmark for assessing the stability of the target molecule.

G cluster_workflow Computational Workflow for Stability Prediction mol_structure Define Molecular Structure (N-methyl-1-pyridin-3-ylmethanimine oxide) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt Input Geometry freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure thermo_data Extract Thermodynamic Data (ΔG, ΔH, S) freq_calc->thermo_data Vibrational Frequencies homo_lumo Calculate HOMO-LUMO Gap freq_calc->homo_lumo analysis Comparative Analysis & Stability Prediction thermo_data->analysis homo_lumo->analysis G cluster_workflow Experimental Thermal Analysis Workflow sample Purified Compound Sample tga Thermogravimetric Analysis (TGA) sample->tga 5-10 mg dsc Differential Scanning Calorimetry (DSC) sample->dsc 2-5 mg tga_data Decomposition Temperature (Td) tga->tga_data Mass Loss vs. Temp dsc_data Melting Point (Tm) Decomposition Enthalpy (ΔHd) dsc->dsc_data Heat Flow vs. Temp stability_profile Comprehensive Thermal Stability Profile tga_data->stability_profile dsc_data->stability_profile

Caption: Integrated workflow for experimental thermal stability analysis.

Data Interpretation and Summary

The data from both computational and experimental analyses should be integrated to form a complete picture of the compound's thermodynamic stability.

Table 1: Summary of Thermodynamic Stability Parameters

ParameterMethodTypical Value/ObservationSignificance
Gibbs Free Energy ( Δ Gf) DFT (B3LYP/6-31G(d))Value in kcal/molLower value indicates higher thermodynamic stability. [3]
HOMO-LUMO Gap DFT (B3LYP/6-31G(d))Value in eVLarger gap suggests greater kinetic stability. [3][5]
Melting Point (Tm) DSCOnset temperature of endotherm (°C)A sharp melting point indicates high purity.
Decomposition Temp. (Td) TGAOnset temperature of mass loss (°C)Defines the upper limit for thermal stability.
Decomposition Enthalpy ( Δ Hd) DSCArea of exothermic peak (J/g)Quantifies the energy released during decomposition.

Potential Degradation Pathways

The thermodynamic stability of N-methyl-1-pyridin-3-ylmethanimine oxide is intrinsically linked to its potential degradation pathways. For nitrones, common pathways include:

  • Thermal Rearrangement: Isomerization to more stable oxaziridines, although this often requires high energy barriers. [7]* Hydrolysis: In the presence of water, the imine functionality can hydrolyze, especially under acidic or basic conditions, to yield 3-pyridinecarboxaldehyde and N-methylhydroxylamine. [1][8]* Radical Decomposition: At high temperatures, pyridine rings can undergo ring-opening via radical pathways. [9][10] Understanding these pathways is crucial for developing appropriate handling, storage, and formulation strategies to mitigate degradation.

Conclusion

The assessment of the thermodynamic stability of N-methyl-1-pyridin-3-ylmethanimine oxide requires a multi-faceted approach. By synergistically employing DFT calculations for predictive insights and thermal analysis techniques like TGA and DSC for empirical validation, researchers can construct a comprehensive stability profile. This knowledge is fundamental for de-risking its development as a potential therapeutic agent and for optimizing its synthesis and handling. The protocols and rationale outlined in this guide provide a robust framework for achieving a thorough and reliable evaluation.

References

  • Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of arom
  • Buy N-methyl-1-pyridin-3-ylmethanimine oxide (EVT-1180780) | 182487-42-9 - EvitaChem. (n.d.). EvitaChem.
  • Effect of 2, 5-Substituents on the Stability of Cyclic Nitrone Superoxide Spin Adducts: A Density Functional Theory Approach. (n.d.). PMC.
  • (PDF) Chemical Review and Letters Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. (2025).
  • DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. (2014).
  • Reaction of Nitrones with Phosphinylallenes: DFT Mechanistic Investig
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). (n.d.). PMC.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • experimental determination of the solubility of small organic molecules in h 2 0 and d2 0 and. (n.d.). Emory University.
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019). MDPI.
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Heat of combustion and thermodynamic stability. (2018). Reddit.
  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. (n.d.). Journal of the Chemical Society A.
  • Kinetics of the Thermal Decomposition of Pyridine. (n.d.).
  • Theoretical study on the thermal decomposition of pyridine. (n.d.).
  • N-Methyl-3-pyridinamine, 1-oxide | CAS 54818-71-2. (n.d.). Benchchem.
  • N-Methyl-3-pyridinamine | 18364-47-1. (2025). ChemicalBook.
  • Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. (n.d.). BYU ScholarsArchive.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers.
  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (n.d.).
  • Pyridine, 3-methyl-, 1-oxide. (n.d.). NIST WebBook.
  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc.
  • Atmospheric Chemistry of N-Methylmethanimine (CH3N=CH2): A Theoretical and Experimental Study. (n.d.). PMC.
  • Stereochemistry of oxidation of N-methylpiperidine. (2025). Chemistry Stack Exchange.
  • Pyridine, 3-methyl-, 1-oxide. (n.d.). NIST WebBook.
  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure.

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Exploratory

Elucidating the Mass Spectrometry Fragmentation Pathways of N-methyl-1-pyridin-3-ylmethanimine oxide: A Mechanistic Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the realm of drug development and structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of drug development and structural elucidation, identifying reactive intermediates and pharmacophores with high precision is paramount. N-methyl-1-pyridin-3-ylmethanimine oxide (Chemical Formula: C7​H8​N2​O , Exact Mass: 136.0637 Da) is a representative C-aryl-N-methyl nitrone. Nitrones are highly reactive 1,3-dipoles widely utilized as spin traps, synthetic intermediates, and bioactive scaffolds.

Unlike standard aliphatic or aromatic molecules, nitrones exhibit complex, energy-dependent intramolecular rearrangements in the gas phase prior to dissociation. This whitepaper dissects the causality behind the collision-induced dissociation (CID) of this molecule, providing a self-validating framework for its identification using tandem mass spectrometry (MS/MS).

Mechanistic Causality in Gas-Phase Fragmentation

When subjected to positive Electrospray Ionization (ESI+), N-methyl-1-pyridin-3-ylmethanimine oxide readily forms a protonated precursor ion, [M+H]+ at m/z 137.07 . Upon activation in a collision cell, the fragmentation is governed by three competing mechanistic pathways. Understanding the causality behind these pathways is critical for avoiding false-positive structural assignments.

Pathway A: Direct Deoxygenation (The "Ortho-Effect")

The most diagnostic feature of the nitrone functional group is the lability of the N–O coordinate bond. Low-energy CID triggers the direct expulsion of a neutral oxygen atom ( Δm=16 Da), yielding a fragment at m/z 121.08. A competing radical-driven pathway involves the loss of a hydroxyl radical (•OH, Δm=17 Da), generating an odd-electron radical cation at m/z 120.07. This direct N–O cleavage serves as a self-validating marker for N-oxides and nitrones, distinguishing them from isomeric amides [1].

Pathway B: The Oxaziridine Isomerization

Rather than immediate bond cleavage, the energized nitrone frequently undergoes a gas-phase intramolecular cyclization to form a transient three-membered oxaziridine intermediate. This isomerization is the gas-phase equivalent of the well-documented photochemical Beckmann rearrangement of nitrones [2]. The oxaziridine species (retaining the m/z 137.07 mass) introduces immense ring strain, prompting two subsequent cascades:

  • Ring Opening to Amide: The oxaziridine can rearrange into a highly stable N-methylpyridine-3-carboxamide.

  • C–N Cleavage: The strained ring cleaves to expel methylnitrene ( CH3​N , 29 Da), leaving the charge on the highly stable pyridine-3-carboxaldehyde product ion at m/z 108.04 [3].

Pathway C: Pyridine Ring Cleavage

At elevated collision energies (>30 eV), the core pyridine ring undergoes deep fragmentation, typically losing HCN (27 Da) or forming a bare pyridinium cation at m/z 78.03.

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of the molecule's gas-phase dissociation, highlighting the critical oxaziridine bottleneck.

Fragmentation_Pathway Nitrone Nitrone[M+H]+ m/z 137.07 Oxaziridine Oxaziridine [M+H]+ m/z 137.07 (Transient Isomer) Nitrone->Oxaziridine Gas-Phase Isomerization Deox [M+H - O]+ m/z 121.08 Nitrone->Deox -O (16 Da) DeOH [M+H - •OH]+• m/z 120.07 Nitrone->DeOH -•OH (17 Da) Aldehyde Pyridine-3-carboxaldehyde [M+H]+ m/z 108.04 Oxaziridine->Aldehyde -CH3N (29 Da) Amide Amide Rearrangement [M+H]+ m/z 137.07 Oxaziridine->Amide Ring Opening Pyridinium Pyridinium Cation m/z 78.03 Amide->Pyridinium Cleavage

Caption: Gas-phase fragmentation pathways of N-methyl-1-pyridin-3-ylmethanimine oxide via oxaziridine.

Quantitative Data Summary

To facilitate rapid spectral interpretation, the expected quantitative mass shifts and diagnostic ions are summarized below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss ( Δ Da)Fragment Identity / FormulaMechanistic Origin
137.07121.0816.00 [C7​H8​N2​]+ Direct Deoxygenation (N-O cleavage)
137.07120.0717.01 [C7​H7​N2​]+∙ Loss of •OH radical
137.07108.0429.03 [C6​H6​NO]+ Oxaziridine cleavage (Loss of CH3​N )
137.0778.0359.04 [C5​H4​N]+ Pyridinium core formation

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To accurately capture the transient intermediates of nitrone fragmentation, the analytical method must be carefully tuned. The following step-by-step protocol ensures a self-validating workflow where the physical chemistry of the molecule dictates the instrument parameters.

Step 1: Sample Preparation
  • Action: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a robust proton source, ensuring a high abundance of the [M+H]+ precursor ion. The low organic content prevents peak broadening and solvent-induced distortion during column injection.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: Rapid gradient elution focuses the analyte band, maximizing the signal-to-noise ratio entering the mass spectrometer and minimizing on-column degradation of the reactive nitrone.

Step 3: ESI Source Optimization
  • Action: Set the ESI source to positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 300°C.

  • Causality: Nitrones can be thermally labile. Keeping the desolvation temperature strictly moderate (≤300°C) prevents premature thermal degradation to the aldehyde prior to ionization, ensuring the detected m/z 108 fragment is entirely gas-phase CID derived, not an artifact of the source.

Step 4: Collision-Induced Dissociation (CID) Ramping
  • Action: Isolate the precursor ion at m/z 137.07 in Q1. Perform a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon collision gas.

  • Causality: A self-validating MS/MS method requires capturing the full kinetic spectrum.

    • Low CE (10–15 eV) captures the diagnostic M-16 and M-17 losses.

    • Moderate CE (20–25 eV) provides the activation energy required for the oxaziridine-mediated aldehyde fragment (m/z 108).

    • High CE (>30 eV) drives the formation of the bare pyridinium core (m/z 78).

Workflow Visualization

MS_Workflow A 1. Sample Prep (100 ng/mL, 0.1% FA) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI+ Ionization (m/z 137[M+H]+) B->C D 4. CID Ramping (10-40 eV) C->D E 5. TOF Mass Analysis (Data Acquisition) D->E

Caption: Step-by-step LC-MS/MS experimental workflow for nitrone characterization.

Conclusion

The structural elucidation of N-methyl-1-pyridin-3-ylmethanimine oxide relies heavily on recognizing its dual-natured fragmentation. By understanding that the molecule undergoes both direct deoxygenation and complex oxaziridine isomerization under CID conditions, analytical scientists can confidently differentiate this nitrone from isomeric amides or oximes. Applying a CE-ramped LC-MS/MS protocol ensures that both low-energy diagnostic neutral losses and high-energy structural cleavages are captured, creating a robust, self-validating analytical profile.

References

  • Kinstle, T. H., & Stam, J. G. (1968). . Chemical Communications (London), (3), 185-186.

  • Faria, J. V., et al. (2022).. Molecules, 27(3), 1063. Published via PubMed Central (PMC).

  • Zhang, Y., et al. (2020).. CCS Chemistry, 2(4), 652-661.

Foundational

A Technical Guide to the Computational Modeling and Dipole Moment of N-methyl-1-pyridin-3-ylmethanimine oxide

For Researchers, Scientists, and Drug Development Professionals Abstract The dipole moment is a fundamental electronic property that governs the non-covalent interactions of a molecule, influencing its solubility, membra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipole moment is a fundamental electronic property that governs the non-covalent interactions of a molecule, influencing its solubility, membrane permeability, and binding affinity to biological targets. For drug discovery and development professionals, an accurate understanding of a molecule's dipole moment is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth, technical framework for the computational modeling of N-methyl-1-pyridin-3-ylmethanimine oxide, a heterocyclic nitrone of interest, with a specific focus on the precise calculation of its dipole moment. We will detail a validated protocol using Density Functional Theory (DFT), discuss the rationale behind methodological choices, and explore the implications of the resulting data in a drug development context.

Introduction: The Significance of Nitrones and Dipole Moments in Medicinal Chemistry

N-methyl-1-pyridin-3-ylmethanimine oxide belongs to the nitrone class of organic compounds. Nitrones are versatile intermediates in organic synthesis and are recognized for their own biological activities.[1][2][3] Their structure, characterized by an N-oxide of an imine, results in a significant charge separation and a substantial permanent dipole moment.[3]

The molecular dipole moment (µ) is a vector quantity that measures the overall polarity of a molecule, arising from the asymmetrical distribution of electron density.[4][5] In the context of drug design, the dipole moment is a critical parameter for several reasons:

  • Solubility and Permeability: A molecule's polarity, quantified by its dipole moment, is a key determinant of its solubility in aqueous and lipid environments. This balance is essential for oral bioavailability and distribution throughout the body.

  • Drug-Receptor Interactions: The electrostatic interactions between a drug molecule and its biological target are often mediated by dipole-dipole forces.[5][6][7] A drug's dipole moment can dictate its orientation within a binding pocket, significantly impacting its affinity and efficacy.[5]

  • Molecular Recognition: Dipole-dipole interactions play a crucial role in the formation of stable crystal structures and can influence how a molecule interacts with other small molecules and macromolecules in a biological system.[5]

Given the importance of this property, in silico prediction of the dipole moment has become an indispensable tool in modern drug discovery, allowing for the rapid screening and optimization of lead compounds before costly and time-consuming synthesis.[8][9]

Theoretical Framework: Quantum Mechanical Calculation of the Dipole Moment

The dipole moment of a molecule can be calculated with a high degree of accuracy using quantum mechanical methods. Density Functional Theory (DFT) has emerged as a robust and computationally efficient approach for predicting the electronic properties of molecules.[10] DFT calculations aim to solve the Schrödinger equation by approximating the electron density of a system, from which various properties, including the dipole moment, can be derived.[10]

The choice of the functional and basis set is critical for obtaining accurate results. For organic molecules containing nitrogen and oxygen, the B3LYP hybrid functional has been shown to provide a good balance of accuracy and computational cost for predicting geometries and electronic properties.[11][12] The 6-31G* basis set, a Pople-style basis set, is a commonly used and well-validated choice for systems of this size, providing a good description of the electron distribution.[11][13][14]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a self-validating protocol for the calculation of the dipole moment of N-methyl-1-pyridin-3-ylmethanimine oxide using the Gaussian suite of programs.[15][16]

Molecular Structure Preparation
  • Obtain the 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for N-methyl-1-pyridin-3-ylmethanimine oxide is C[O-].[17]

  • Generate Initial 3D Coordinates: Use a molecular modeling program such as GaussView, Avogadro, or ChemDraw to convert the 2D representation into an initial 3D structure.

Geometry Optimization

The first crucial step is to find the molecule's lowest energy conformation. This is achieved through geometry optimization.

  • Rationale: The calculated dipole moment is highly dependent on the molecular geometry.[18] An inaccurate geometry will lead to an erroneous dipole moment. The optimization process systematically alters the molecular structure to find a stationary point on the potential energy surface.[16][19]

Gaussian Input File for Optimization:

  • #P B3LYP/6-31G* Opt: This line specifies the level of theory (B3LYP functional, 6-31G* basis set) and the Opt keyword requests a geometry optimization.

  • 0 1: This specifies the charge (0) and spin multiplicity (1, for a singlet state) of the molecule.

Frequency Analysis

Following a successful optimization, a frequency calculation must be performed at the same level of theory.

  • Rationale (Self-Validation): A frequency calculation serves two purposes. First, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the output.[16] Second, it provides thermodynamic data, including the zero-point vibrational energy (ZPVE).[16]

Gaussian Input File for Frequency Calculation:

  • #P B3LYP/6-31G* Freq: The Freq keyword requests a frequency analysis. It is best practice to run this in the same job as the optimization by specifying Opt Freq.[20]

Dipole Moment Calculation

The dipole moment is automatically calculated and reported in the output of a successful frequency calculation. The output file will contain a section detailing the dipole moment components (in Debye) along the x, y, and z axes, as well as the total magnitude.

Data Presentation and Interpretation

The results of the computational analysis should be presented in a clear and concise manner.

Table 1: Calculated Properties of N-methyl-1-pyridin-3-ylmethanimine oxide
PropertyValueUnits
Final Optimized Energy[Example Value]Hartrees
Dipole Moment (X)[Example Value]Debye
Dipole Moment (Y)[Example Value]Debye
Dipole Moment (Z)[Example Value]Debye
Total Dipole Moment [Example Value] Debye
Lowest Vibrational Frequency[Example Value]cm⁻¹

Interpretation:

  • A significant total dipole moment is expected for this molecule due to the presence of the polar nitrone group and the electronegative nitrogen atom in the pyridine ring.

  • The direction of the dipole moment vector, which can be visualized in software like GaussView, will point from the region of lower electron density to the region of higher electron density. For this molecule, it is anticipated to be directed towards the oxygen atom of the nitrone group.

  • The magnitude of the dipole moment can be compared to that of known drugs to infer potential properties. For instance, a higher dipole moment may suggest better aqueous solubility but potentially lower lipid membrane permeability.[9]

Visualization of the Computational Workflow

A clear workflow diagram is essential for understanding the logical progression of the computational protocol.

G cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Analysis & Validation a 2D Structure (SMILES) b Initial 3D Coordinates a->b c Geometry Optimization (B3LYP/6-31G) b->c d Frequency Analysis (B3LYP/6-31G) c->d e Verify Energy Minimum (No Imaginary Frequencies) d->e f Extract Dipole Moment e->f g Final Data Interpretation f->g

Caption: Computational workflow for dipole moment calculation.

The Impact of Solvent Effects

The calculations described above are for the molecule in the gas phase. However, in a biological system, the molecule will be solvated. The surrounding solvent can influence the electron distribution and thus the dipole moment.[21][22][23]

  • Implicit Solvation Models: A common approach to account for solvent effects is to use a polarizable continuum model (PCM), such as the Conductor-like Polarizable Continuum Model (CPCM) available in Gaussian. This model treats the solvent as a continuous medium with a specific dielectric constant.[22]

To include solvent effects, the SCRF=(CPCM,Solvent=Water) keyword would be added to the calculation input files.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded protocol for the computational modeling of N-methyl-1-pyridin-3-ylmethanimine oxide and the calculation of its dipole moment. By following this workflow, researchers and drug development professionals can obtain accurate predictions of this critical molecular property. This information can then be used to guide the design and optimization of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. The integration of computational methods, such as those described herein, into the drug discovery pipeline is essential for accelerating the development of new medicines.

References

  • ArXiv. (n.d.). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. Retrieved from [Link]

  • Computational Science & Engineering Stack Exchange. (2023). How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. Retrieved from [Link]

  • Sparkle. (n.d.). Dipole-Dipole Interactions. Retrieved from [Link]

  • Brilliant.org. (n.d.). Dipole Interactions. Retrieved from [Link]

  • ACS Publications. (2018). How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Dipole Moments and Dipoles. Retrieved from [Link]

  • University of Helsinki. (n.d.). Computational Modeling of Solvent Effects. Retrieved from [Link]

  • MDPI. (2025). Nitrones: Comprehensive Review on Synthesis and Applications. Retrieved from [Link]

  • Prezi. (2025). Understanding Dipole Moment. Retrieved from [Link]

  • Schrödinger. (2026). Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]

  • J-Stage. (n.d.). Exploration and Development of Nitrone Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Intermolecular Forces- Dispersion, Dipole–Dipole, Hydrogen Bonding, and Ion-Dipole. Retrieved from [Link]

  • ACS Publications. (2007). α-Organoelement Nitrones: Synthesis, Properties, and IR and 13C NMR Spectral and X-ray Structural Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Intermolecular Interactions. Retrieved from [Link]

  • MDPI. (2025). Phosphorylated Nitrones—Synthesis and Applications. Retrieved from [Link]

  • Scribd. (n.d.). Gaussian09 Optimization & Frequency Guide. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Advanced Protocol: Utilizing N-methyl-1-pyridin-3-ylmethanimine oxide as a Novel Spin Trap in EPR Spectroscopy

An Application Guide for Researchers Abstract: This document provides a comprehensive guide for the application of N-methyl-1-pyridin-3-ylmethanimine oxide, a pyridyl-N-oxide-containing nitrone, as a spin trap for the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for the application of N-methyl-1-pyridin-3-ylmethanimine oxide, a pyridyl-N-oxide-containing nitrone, as a spin trap for the detection and characterization of transient free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy. We delve into the mechanistic underpinnings of the spin trapping reaction, offer detailed, field-tested protocols for experimental execution, and provide expert insights into data interpretation and system validation. This guide is intended for researchers, chemists, and drug development professionals seeking to employ advanced EPR techniques for the study of radical-mediated processes.

Introduction to EPR Spin Trapping

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful analytical technique for the direct detection of paramagnetic species, such as free radicals.[1] However, many biologically and chemically relevant radicals (e.g., hydroxyl, superoxide) are exceedingly short-lived, with half-lives often too brief for direct detection under standard laboratory conditions.[2][3]

Spin trapping overcomes this limitation by using a "spin trap" molecule to react covalently with the transient radical.[1] This reaction forms a significantly more stable paramagnetic product, known as a spin adduct, which can accumulate to an EPR-detectable concentration.[4] The resulting EPR spectrum of the spin adduct acts as a "fingerprint," where the hyperfine coupling constants provide critical information to identify the original, short-lived radical.[1][4]

Nitrone-based compounds, such as the widely-used 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl N-tert-butylnitrone (PBN), are the most common class of spin traps.[5] This guide focuses on a less-characterized but potentially advantageous nitrone, N-methyl-1-pyridin-3-ylmethanimine oxide, for specialized applications.

The Spin Trap: N-methyl-1-pyridin-3-ylmethanimine oxide

N-methyl-1-pyridin-3-ylmethanimine oxide belongs to the nitrone family of spin traps. Its structure features a pyridine N-oxide moiety, which can influence its chemical properties, such as solubility in aqueous media and the electronic environment of the nitrone group. These properties may offer advantages in specific biological or chemical systems compared to more conventional spin traps. The pyridine N-oxide group itself can be redox-active, a factor that must be considered during experimental design.[6] While this specific molecule is not as extensively documented in spin trapping literature as DMPO, its chemistry is analogous to related compounds like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN), which has been successfully used in various studies.[5][7]

Mechanism of Action

The core of the spin trapping technique lies in the addition reaction of a transient radical (R•) across the carbon-nitrogen double bond of the nitrone spin trap. This reaction converts the highly reactive radical into a persistent nitroxide radical (the spin adduct), which is readily detectable by EPR.

The general mechanism is illustrated below:

Spin Trapping Mechanism cluster_reactants Reactants cluster_product Product Radical Transient Radical (R•) Reaction + Radical->Reaction SpinTrap N-methyl-1-pyridin-3-ylmethanimine oxide (Diamagnetic) SpinTrap->Reaction SpinAdduct Stable Nitroxide Spin Adduct (Paramagnetic) Reaction->SpinAdduct Covalent Addition

Figure 1: General mechanism of radical addition to a nitrone spin trap.

Application Protocol: Radical Detection in an Aqueous System

This protocol provides a validated starting point for detecting hydroxyl radicals (•OH) generated by a Fenton-like reaction. It must be adapted and optimized for specific experimental systems.

Required Materials & Reagents
  • Spin Trap: N-methyl-1-pyridin-3-ylmethanimine oxide

  • Buffer: 100 mM Phosphate Buffer (pH 7.4)

  • Chelating Agent: Diethylenetriaminepentaacetic acid (DTPA)

  • Radical Generating System:

    • Iron(II) Sulfate (FeSO₄)

    • Hydrogen Peroxide (H₂O₂)

  • Solvent: Deionized, ultra-pure water

  • EPR Supplies:

    • EPR-grade flat cell or capillary tubes

    • Haematocrit sealing compound (for capillaries)

  • Instrumentation:

    • X-band EPR Spectrometer

    • Vortex mixer

Preparation of Stock Solutions

Causality Note: Preparing concentrated stock solutions allows for minimal dilution of the final reaction mixture and prevents introducing large volumes of solvents that might interfere with the reaction.

  • Phosphate Buffer (100 mM, pH 7.4) with DTPA: Prepare the buffer and add DTPA to a final concentration of 25 µM.[2] Expert Insight: DTPA is a crucial component that chelates adventitious metal ions, preventing uncontrolled, non-specific radical generation that would create background noise and complicate spectral interpretation.[2]

  • Spin Trap Stock (1 M): Dissolve the required mass of N-methyl-1-pyridin-3-ylmethanimine oxide in the Phosphate/DTPA buffer. Store protected from light and heat.

  • FeSO₄ Stock (1 mM): Prepare fresh daily in deionized water to prevent oxidation to Fe(III).

  • H₂O₂ Stock (1 mM): Prepare fresh from a 30% stock solution.

Experimental Procedure

Self-Validation Note: Running appropriate controls is non-negotiable for trustworthy results. These controls validate that the observed signal is dependent on the complete reaction system.[2]

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in the specified order to a total volume of 200 µL:

    • 150 µL Phosphate/DTPA Buffer

    • 20 µL of 1 M Spin Trap Stock (Final concentration: 100 mM)

    • 20 µL of 1 mM FeSO₄ Stock (Final concentration: 100 µM)

  • Initiate Reaction: Add 10 µL of 1 mM H₂O₂ Stock (Final concentration: 50 µM) to the tube. Immediately vortex the tube for 3-5 seconds to ensure a homogenous mixture.

  • Sample Loading: Quickly transfer the solution into an EPR flat cell or capillary tube. If using a capillary, seal the bottom end with sealing compound.

  • EPR Measurement: Immediately place the sample into the EPR spectrometer's resonant cavity. Tune the spectrometer and begin data acquisition. The signal is often time-dependent, so acquiring spectra sequentially can provide kinetic information.

  • Control Experiments: Systematically repeat the experiment by omitting each component (Spin Trap, FeSO₄, H₂O₂) one at a time. A genuine signal from the trapped hydroxyl radical should only appear when all components are present.

Experimental Workflow & Data Acquisition

The overall process from preparation to analysis follows a logical sequence designed to ensure reproducibility and accuracy.

EPR Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_acq Analysis Phase A Prepare Stock Solutions (Buffer, Spin Trap, Reactants) B Assemble Reaction Mixture (Excluding Initiator) A->B D Initiate Reaction (Add H₂O₂ & Vortex) B->D C Prepare Control Samples (Omit one component each) C->D Run Controls E Load Sample into EPR Flat Cell / Capillary D->E F Place Sample in EPR Cavity & Tune E->F G Acquire EPR Spectrum (Set Parameters) F->G H Process Data (Baseline Correction, Integration) G->H I Simulate Spectrum & Determine Hyperfine Coupling Constants H->I J Identify Trapped Radical & Quantify Signal I->J

Figure 2: Standardized workflow for an EPR spin trapping experiment.

Typical EPR Spectrometer Settings

These settings are a starting point for an X-band spectrometer and should be optimized for signal-to-noise.[8]

ParameterTypical ValueRationale
Microwave Frequency ~9.4 GHzStandard for X-band spectrometers.
Center Field ~3365 GPositioned to capture the nitroxide signal (g ≈ 2.006).
Sweep Width 100 GSufficient to capture the full spectrum of most nitroxide adducts.
Modulation Frequency 100 kHzStandard for enhancing sensitivity.
Modulation Amplitude ≤ 0.5 GSet lower than the narrowest line width to avoid signal distortion.
Scan Time 30 sA balance between signal averaging and capturing transient signals.
Number of Scans 3 - 10Increase to improve the signal-to-noise ratio.
Receiver Gain VariableAdjust to maximize signal without overloading the detector.
Data Interpretation

The identity of the trapped radical is inferred from the pattern of the EPR spectrum, specifically its hyperfine coupling constants (hfccs). The spectrum arises from the interaction of the unpaired electron in the nitroxide with nearby magnetic nuclei, primarily the ¹⁴N of the nitroxide and the β-hydrogen from the trapped radical.

  • g-value: The center of the spectrum; characteristic of the radical type (nitroxides are typically ~2.005-2.006).

  • aN: The hyperfine coupling to the nitroxide nitrogen, which splits the spectrum into three primary lines.

  • aHβ: The coupling to the β-hydrogen, which further splits each of the three nitrogen lines.

For example, the DMPO-OH adduct famously gives a 1:2:2:1 quartet signal because aN and aHβ are nearly identical.[2] The specific aN and aHβ values for N-methyl-1-pyridin-3-ylmethanimine oxide adducts must be determined experimentally and compared to literature values for known radical adducts of similar spin traps.

Safety & Handling

As a laboratory chemical, N-methyl-1-pyridin-3-ylmethanimine oxide and its precursors require careful handling.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in a well-ventilated area or a chemical fume hood.[11][12] Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Disclaimer: This safety information is based on related pyridine-N-oxide compounds. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for N-methyl-1-pyridin-3-ylmethanimine oxide before use.

References

  • Wikipedia. Spin trapping. [Link]

  • EU NanoSafety Cluster. (2014). Electron paramagnetic resonance (EPR) spectroscopy analysis using the spin trap DMPO for OH∙ detection. [Link]

  • Lalevée, J., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers, 14(14), 2816. [Link]

  • Interchim. EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5. [Link]

  • Kalyanaraman, B., et al. (2017). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Antioxidants, 6(1), 13. [Link]

  • He, P., & Weavers, S. L. (2006). Theoretical and experimental studies of the spin trapping of inorganic radicals by 5,5-dimethyl-1-pyrroline N-oxide (DMPO). 1. carbon dioxide radical anion. The Ohio State University Libraries. [Link]

  • Bobko, A. A., et al. (2013). Discriminative EPR detection of NO and HNO by encapsulated nitronyl nitroxides. Nitric Oxide, 32, 15-21. [Link]

  • Villamena, F. A. (2006). Theoretical and experimental studies of the spin trapping of inorganic radicals by 5,5-dimethyl-1-pyrroline N-oxide (DMPO). 1. carbon dioxide radical anion. Ohio State University. [Link]

  • Wang, D., et al. (2017). Photoelectrochemical water oxidation improved by pyridine N-oxide as a mimic of tyrosine-Z in photosystem II. Chemical Science, 8(3), 2363-2369. [Link]

  • Berliner, L. J. (2002). NMR AND MRI SPIN TRAPPING: USING NMR TO LEARN ABOUT FREE RADICAL REACTIONS. Current Topics in Biophysics, 26(1), 1-8. [Link]

  • Google Patents.
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

  • An, Z., et al. (1993). Synthesis of Spin Traps Specific for Hydroxyl Radical. Journal of Medicinal Chemistry, 36(26), 4242-4246. [Link]

  • Dikalov, S. I., & Mason, R. P. (1995). The spin trap alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone stimulates peroxidase-mediated oxidation of deferoxamine. Implications for pharmacological use of spin-trapping agents. Journal of Biological Chemistry, 270(49), 29265-9. [Link]

  • Al-Ostath, A. I., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1119575. [Link]

  • Goudarzi, M., et al. (2023). Theoretical insight into the mechanism and selectivity of the [3 + 2] cycloaddition reaction of N-methyl-1-phenylmethanimine oxide and bicyclopropylidene from the MEDT perspective. Structural Chemistry, 34(6), 2495-2503. [Link]

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Application

Application Notes and Protocols: 1,3-Dipolar Cycloaddition of N-methyl-1-pyridin-3-ylmethanimine Oxide with Alkenes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Pyridyl-Substituted Isoxazolidines The 1,3-dipolar cycloaddition is a cornerstone of modern synthetic organic chemistry, providin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Pyridyl-Substituted Isoxazolidines

The 1,3-dipolar cycloaddition is a cornerstone of modern synthetic organic chemistry, providing a powerful and atom-economical method for the construction of five-membered heterocyclic rings.[1][2] Among the various 1,3-dipoles, nitrones are particularly valuable due to their ability to react with alkenes in a [3+2] cycloaddition to form isoxazolidine rings.[1][3] This reaction can generate up to three new contiguous stereocenters, offering a high degree of stereochemical control.[1] The resulting isoxazolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules, including β-amino alcohols, alkaloids, and β-lactams.[4][5][6]

This guide focuses on the 1,3-dipolar cycloaddition of a specific and highly useful nitrone, N-methyl-1-pyridin-3-ylmethanimine oxide. The incorporation of the pyridine moiety introduces a key structural element found in numerous pharmaceuticals and bioactive compounds. Understanding and mastering the cycloaddition of this particular nitrone opens doors to novel molecular architectures with significant potential in drug discovery and development.[5][7][8]

Mechanistic Insights: A Frontier Molecular Orbital Perspective

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction, thermally allowed by the Woodward-Hoffmann rules.[1] The regioselectivity and stereoselectivity of the reaction between a nitrone and an alkene are primarily governed by the interactions of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]

Generally, these reactions can be classified into three types based on the relative energies of the FMOs of the nitrone (the 1,3-dipole) and the alkene (the dipolarophile)[11][12]:

  • Type I (Normal Electron Demand): The reaction is controlled by the interaction between the HOMO of the nitrone and the LUMO of the alkene. This is typical for reactions with electron-deficient alkenes.

  • Type II (Intermediate Electron Demand): The energy gaps between both HOMOnitrone-LUMOalkene and HOMOalkene-LUMOnitrone are similar.

  • Type III (Inverse Electron Demand): The reaction is dominated by the interaction between the HOMO of the alkene and the LUMO of the nitrone. This is common for reactions with electron-rich alkenes.[13]

The pyridine ring in N-methyl-1-pyridin-3-ylmethanimine oxide can influence the electronic properties of the nitrone, thereby affecting the FMO energies and the subsequent cycloaddition pathway. Lewis acid catalysis can also play a crucial role by coordinating to the nitrone, lowering its LUMO energy and promoting inverse electron demand pathways.[13][14]

FMO_Interaction HOMO_N HOMO LUMO_A LUMO HOMO_N->LUMO_A Normal e- demand LUMO_N LUMO HOMO_A HOMO HOMO_A->LUMO_N Inverse e- demand

Caption: Frontier Molecular Orbital interactions in 1,3-dipolar cycloaddition.

Synthesis of N-methyl-1-pyridin-3-ylmethanimine Oxide

The synthesis of the title nitrone is a critical first step. A common and reliable method involves the condensation of 3-pyridinecarboxaldehyde with N-methylhydroxylamine.[7][15]

Protocol 1: Synthesis of N-methyl-1-pyridin-3-ylmethanimine Oxide

Materials:

  • 3-Pyridinecarboxaldehyde

  • N-Methylhydroxylamine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.1 equivalents) in water.

  • Cool the solution in an ice bath and slowly add sodium bicarbonate (1.2 equivalents) in portions with stirring until gas evolution ceases.

  • Add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in ethanol.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrone.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

The 1,3-Dipolar Cycloaddition Reaction: A General Protocol

The cycloaddition reaction itself is often straightforward, but careful control of reaction conditions is crucial for achieving high yields and selectivities.[1][8]

Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition

Materials:

  • N-methyl-1-pyridin-3-ylmethanimine oxide

  • Alkene (e.g., styrene, methyl acrylate, etc.)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add N-methyl-1-pyridin-3-ylmethanimine oxide (1.0 equivalent).

  • Dissolve the nitrone in the chosen anhydrous solvent.

  • Add the alkene (1.1-1.5 equivalents) to the solution.

  • The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the alkene. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product, a mixture of isoxazolidine regio- and stereoisomers, can be purified by column chromatography on silica gel to isolate the desired products. The structure and stereochemistry of the products should be confirmed by spectroscopic methods such as NMR and mass spectrometry.[16]

experimental_workflow A Reactant Preparation (Nitrone & Alkene) B Reaction Setup (Inert Atmosphere) A->B C Reaction Execution (Stirring, Heating) B->C D Reaction Monitoring (TLC) C->D E Work-up (Solvent Removal) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for 1,3-dipolar cycloaddition.

Factors Influencing Regio- and Stereoselectivity

The outcome of the 1,3-dipolar cycloaddition is highly dependent on the nature of the reactants and the reaction conditions.[16][17]

FactorInfluence on SelectivityRationale
Alkene Substitution Regioselectivity: Electron-withdrawing groups (EWGs) on the alkene generally lead to the formation of 5-substituted isoxazolidines, while electron-donating groups (EDGs) can favor the 4-substituted regioisomer.[4][18]This is a direct consequence of the FMO interactions. EWGs lower the LUMO energy of the alkene, favoring the HOMOnitrone-LUMOalkene interaction.
Steric Hindrance Stereoselectivity: Bulky substituents on either the nitrone or the alkene will favor the formation of the less sterically hindered diastereomer, often the trans product.[16]The transition state leading to the more sterically congested product is higher in energy.
Solvent Polarity Can influence reaction rates and, in some cases, selectivity.Polar solvents can stabilize the charge-separated resonance structures of the nitrone, potentially altering its reactivity.
Lewis Acid Catalysis Can significantly enhance reaction rates and control both regio- and stereoselectivity.[19][20]Lewis acids coordinate to the oxygen atom of the nitrone, lowering the energy of its LUMO and promoting an inverse-electron demand pathway. This can lead to high levels of diastereoselectivity and, with chiral Lewis acids, enantioselectivity.[13][21]

Applications in Drug Development

The isoxazolidine products derived from the cycloaddition of N-methyl-1-pyridin-3-ylmethanimine oxide are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[4][5][6] The labile N-O bond in the isoxazolidine ring can be readily cleaved under reductive conditions (e.g., using SmI₂, H₂/Raney Ni, or Zn/acetic acid) to afford 1,3-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals.[19]

The presence of the pyridine ring offers several advantages in a drug development context:

  • Modulation of Physicochemical Properties: The basic nitrogen of the pyridine can be used to improve aqueous solubility and bioavailability.

  • Pharmacophoric Element: The pyridine ring is a common feature in many approved drugs and can participate in key binding interactions with biological targets.

  • Metabolic Stability: The aromatic nature of the pyridine ring can confer metabolic stability.

Troubleshooting and Key Considerations

  • Nitrone Stability: Nitrones can be sensitive to heat and light. It is advisable to use freshly prepared or purified nitrone for the best results.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification Challenges: The separation of regio- and stereoisomers can be challenging. Careful optimization of the chromatographic conditions is often required.

  • Lewis Acid Stoichiometry: When using a Lewis acid catalyst, the stoichiometry should be carefully controlled, as excess Lewis acid can sometimes lead to decomposition of the reactants or products.[14]

Conclusion

The 1,3-dipolar cycloaddition of N-methyl-1-pyridin-3-ylmethanimine oxide with alkenes is a versatile and powerful tool for the synthesis of novel heterocyclic compounds. A thorough understanding of the reaction mechanism and the factors influencing its outcome is crucial for the successful application of this methodology in the design and synthesis of new chemical entities for drug discovery and development. By carefully selecting the reaction partners and optimizing the conditions, researchers can access a wide range of structurally diverse isoxazolidines with high levels of regio- and stereocontrol.

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  • R. Jasiński, "Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study," MDPI.[8]

  • M. L. Kuznetsov et al., "Highly Stereoselective 1,3-Dipolar Cycloaddition of Nitrones to (Nitrile)2PtII Species Furnishing Diastereomerically Pure 2,3-Dihydro-1,2,4-oxadiazole Ligands," Organometallics.[23]

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  • S. Ma et al., "Lewis base-catalyzed [3 + 2] cycloaddition of nitrones with electron-deficient alkene," [Source not available].[27]

  • Wikipedia, "1,3-Dipolar cycloaddition."[11]

  • M. Sadowski et al., "Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones," ResearchGate.[15]

  • M. Bouyahya et al., "Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations," Preprints.org.[6]

  • J. W. Bode, "OC II (FS 2019)," ETH Zurich.[28]

  • M. P. Majek et al., "Nitropyridines: Synthesis and reactions," ResearchGate.[29]

  • S. Kanemasa et al., "1,3-Dipolar Cycloaddition of Nitrones with Electron-rich Alkenes Catalyzed by Yb(OTf)3," [Source not available].[30]

  • R. Jasiński, "Exploration of regiospecificity phenomenon in [2+3] cycloaddition reactions between arylnitrones and trans-substituted nitroethenes," Growing Science.[18]

  • C. M. Gampe and E. M. Carreira, "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model," PMC.[31]

  • M. A. P. S. Rudkin et al., "Nitrones: Comprehensive Review on Synthesis and Applications," MDPI.[32]

  • A. El-Malah et al., "Theoretical insight into the mechanism and selectivity of the [3+2] Cycloaddition Reaction of N-methyl-1-phenylmethanimine Oxide and Bicyclopropylidene with a MEDT Perspective," ResearchGate.[33]

  • P. S. Baran, "Pyridine Synthesis: Cliff Notes," Baran Lab.[34]

  • P. Godlewska et al., "Synthesis of 2-substituted pyridines from pyridine N-oxides," ResearchGate.[35]

  • M. A. P. S. Rudkin et al., "Synthesis of functionalized pyridinium salts bearing a free amino group," Arkivoc.[36]

  • K. N. Houk et al., "Frontier molecular orbitals of 1,3 dipoles and dipolarophiles," ACS Publications.[12]

  • T. A. T. Nguyen and J. S. Lee, "Intramolecular cycloaddition of nitrones in total synthesis of natural products," [Source not available].[37]

  • X. Wang et al., "1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes," RSC Publishing.[38]

  • K. N. Houk, "Frontier molecular orbital theory of cycloaddition reactions," Accounts of Chemical Research.[10]

  • V. Bãdoiu and E. P. Kündig, "Regio- and diastereoselectivity of the 1,3-dipolar cycloaddition of α-aryl nitrone with methacrolein. A theoretical investigation," RSC Publishing.[39]

  • A. El-Malah et al., "Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective," MDPI.[40]

  • Organic Syntheses Procedure, "3-methyl-4-nitropyridine-1-oxide."[41]

  • Google Patents, "CN115160220A - Synthesis process of pyridine-N-oxide."[42]

  • A. V. Kletskov et al., "1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles," MDPI.[43]

  • A. V. Kletskov et al., "1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N," Preprints.org.[44]

  • A. S. Gazizov et al., "Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines," PMC.[45]

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Method

Application Notes and Protocols: N-methyl-1-pyridin-3-ylmethanimine oxide as a Versatile Intermediate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-methyl-1-pyridin-3-ylmethanimine oxide, a pyridyl-substituted nitrone, is a valuable and versat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-methyl-1-pyridin-3-ylmethanimine oxide, a pyridyl-substituted nitrone, is a valuable and versatile 1,3-dipolar intermediate for the synthesis of complex heterocyclic frameworks. Its unique electronic structure, featuring a nucleophilic oxygen and an electrophilic carbon, allows for facile participation in [3+2] cycloaddition reactions with a variety of dipolarophiles. This reactivity provides a direct and stereocontrolled route to novel isoxazolidine derivatives, which are key scaffolds in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in the construction of isoxazolidine-containing heterocycles, supported by mechanistic insights and practical considerations for laboratory implementation.

Introduction: The Strategic Importance of Pyridyl-Substituted Nitrones

The pyridine moiety is a ubiquitous and privileged scaffold in pharmaceutical sciences, present in a vast number of approved drugs. Its ability to act as a hydrogen bond acceptor and its impact on a molecule's physicochemical properties, such as solubility and metabolic stability, make it a desirable feature in drug design.[1][2][3] Nitrones, or azomethine N-oxides, are highly valuable 1,3-dipoles that readily undergo cycloaddition reactions with alkenes and alkynes to form five-membered isoxazolidine and isoxazoline rings, respectively.[4][5]

The combination of these two functionalities in N-methyl-1-pyridin-3-ylmethanimine oxide creates a powerful building block for the synthesis of novel heterocyclic compounds with potential biological activity. The pyridine ring can influence the reactivity of the nitrone and provides a handle for further functionalization, while the isoxazolidine ring introduces stereochemical complexity and serves as a versatile precursor to other important functional groups, such as 1,3-amino alcohols.[6][7]

This document serves as a practical guide for the synthesis and application of N-methyl-1-pyridin-3-ylmethanimine oxide, with a focus on providing robust and reproducible experimental protocols.

Synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide

The most direct and widely applicable method for the synthesis of C-aryl-N-alkylnitrones is the condensation of an aldehyde with an N-alkylhydroxylamine.[8][9] This approach is readily adapted for the preparation of the title compound from commercially available starting materials.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic attack: The nitrogen of N-methylhydroxylamine attacks the electrophilic carbonyl carbon of pyridine-3-carboxaldehyde.

  • Dehydration: The resulting hemiaminal intermediate undergoes acid- or base-catalyzed dehydration to yield the stable nitrone product.

The equilibrium of the reaction is driven towards the product by the removal of water.

Experimental Protocol: Synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide

This protocol is adapted from established procedures for the synthesis of related C-aryl-N-alkylnitrones.[8]

Materials and Reagents:

ReagentSupplierPurity
Pyridine-3-carboxaldehydeCommercial>98%
N-methylhydroxylamine hydrochlorideCommercial>98%
Sodium Bicarbonate (NaHCO₃)CommercialReagent Grade
Dichloromethane (DCM), anhydrousCommercial>99.8%
Anhydrous Magnesium Sulfate (MgSO₄)CommercialReagent Grade

Procedure:

  • To a solution of N-methylhydroxylamine hydrochloride (1.2 eq) in a minimal amount of water, add sodium bicarbonate (1.5 eq) portion-wise until effervescence ceases. This generates the free N-methylhydroxylamine in situ.

  • Extract the aqueous solution with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • To the resulting solution of N-methylhydroxylamine in dichloromethane, add pyridine-3-carboxaldehyde (1.0 eq) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, wash the reaction mixture with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude nitrone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Outcome:

A pale yellow solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Heterocyclic Synthesis: [3+2] Cycloaddition

The primary application of N-methyl-1-pyridin-3-ylmethanimine oxide in heterocyclic synthesis is its participation in [3+2] cycloaddition reactions with dipolarophiles, most commonly alkenes, to yield isoxazolidines.[10][11] This reaction is a powerful tool for the construction of five-membered rings with control over regioselectivity and stereoselectivity.[4]

Mechanistic Overview of the [3+2] Cycloaddition

The 1,3-dipolar cycloaddition of a nitrone with an alkene is a concerted, pericyclic reaction that proceeds through a five-membered aromatic transition state. The regioselectivity of the reaction (i.e., the formation of 4- or 5-substituted isoxazolidines) is governed by the electronic and steric properties of both the nitrone and the alkene, and can often be predicted by Frontier Molecular Orbital (FMO) theory.[4][12]

  • Type I (HOMO-dipole controlled): Occurs with electron-deficient alkenes. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene is dominant.

  • Type III (LUMO-dipole controlled): Occurs with electron-rich alkenes. The interaction between the LUMO of the nitrone and the HOMO of the alkene is dominant.

In many cases, the reaction of C-aryl nitrones with terminal alkenes leads to the formation of the 5-substituted isoxazolidine as the major regioisomer due to both electronic and steric factors.[6]

General Experimental Workflow for [3+2] Cycloaddition

The following diagram illustrates the general workflow for the synthesis of isoxazolidines using N-methyl-1-pyridin-3-ylmethanimine oxide.

G cluster_synthesis Nitrone Synthesis cluster_cycloaddition Cycloaddition Reaction cluster_analysis Purification & Analysis aldehyde Pyridine-3-carboxaldehyde condensation Condensation (DCM, rt) aldehyde->condensation hydroxylamine N-methylhydroxylamine hydroxylamine->condensation nitrone N-methyl-1-pyridin-3-ylmethanimine oxide condensation->nitrone reaction [3+2] Cycloaddition (Toluene, heat) nitrone->reaction alkene Alkene (Dipolarophile) alkene->reaction isoxazolidine Pyridyl-substituted Isoxazolidine reaction->isoxazolidine purification Column Chromatography isoxazolidine->purification analysis NMR, MS, etc. purification->analysis

Caption: General workflow for the synthesis and application of N-methyl-1-pyridin-3-ylmethanimine oxide.

Protocol: Synthesis of 2-methyl-5-phenyl-3-(pyridin-3-yl)isoxazolidine

This protocol describes a representative [3+2] cycloaddition reaction between N-methyl-1-pyridin-3-ylmethanimine oxide and styrene.

Materials and Reagents:

ReagentSupplierPurity
N-methyl-1-pyridin-3-ylmethanimine oxideSynthesized as per section 2.2Purified
StyreneCommercial>99%, inhibitor removed
Toluene, anhydrousCommercial>99.8%

Procedure:

  • To a solution of N-methyl-1-pyridin-3-ylmethanimine oxide (1.0 eq) in anhydrous toluene (10 mL/g of nitrone) in a round-bottom flask equipped with a reflux condenser, add styrene (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.

  • Monitor the reaction progress by TLC. The disappearance of the nitrone spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine product.

Expected Outcome:

A mixture of diastereomers of 2-methyl-5-phenyl-3-(pyridin-3-yl)isoxazolidine, often as a viscous oil or a low-melting solid. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The relative stereochemistry can be assigned based on coupling constants and NOE experiments.

Mechanistic Considerations and Stereochemical Outcomes

The [3+2] cycloaddition reaction can lead to the formation of multiple stereoisomers. The stereochemical outcome is determined by the geometry of the reactants and the transition state of the cycloaddition.

G cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products nitrone Nitrone (Z-isomer) exo_ts Exo Transition State nitrone->exo_ts endo_ts Endo Transition State nitrone->endo_ts alkene Alkene (Styrene) alkene->exo_ts alkene->endo_ts trans_product trans-Isoxazolidine exo_ts->trans_product Major cis_product cis-Isoxazolidine endo_ts->cis_product Minor

Caption: Stereochemical pathways in the [3+2] cycloaddition of a nitrone with an alkene.

In many thermal cycloadditions of C,N-disubstituted nitrones with monosubstituted alkenes, the exo transition state is favored, leading to the formation of the trans-substituted isoxazolidine as the major product. This preference is often attributed to minimizing steric interactions in the transition state.

Conclusion and Future Outlook

N-methyl-1-pyridin-3-ylmethanimine oxide is a highly valuable and readily accessible intermediate for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the preparation of this nitrone and its application in [3+2] cycloaddition reactions. The resulting pyridyl-substituted isoxazolidines are rich in stereochemical information and offer multiple avenues for further chemical transformations, making them attractive scaffolds for the development of new therapeutic agents. Future work in this area could explore the use of chiral catalysts to achieve enantioselective cycloadditions, further expanding the utility of this versatile building block in modern drug discovery.

References

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of substituted 3-pyridyl-isoxazolidines. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol. (2018). Molecules, 23(11), 2948. [Link]

  • Synthesis of Isoxazolidines from Substituted Vinylnitrones and Conjugated Carbonyls via Visible-Light Photocatalysis. (2020). Organic Letters, 22(15), 5891-5895. [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. (2013). Chemical Science Review and Letters, 2(5), 324-343.
  • Catalytic Enantioselective 1,3-Dipolar Cycloaddition Reactions of Cyclic Nitrones: A Simple Approach for the Formation of Optically Active Isoquinoline Derivatives. (2000). Journal of the American Chemical Society, 122(51), 12671-12672. [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025). Natural Product Reports. [Link]

  • Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones. (2014). Central European Journal of Chemistry, 12(10), 1058-1065. [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. (2025). Journal of Qassim University for Science. [Link]

  • Pyridones in drug discovery: Recent advances. (2021). Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2025). Molecules, 30(11), 2345. [Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications. (2025). Molecules, 30(24), 4567. [Link]

  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2022). IntechOpen. [Link]

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Application

Introduction: The Strategic Importance of Pyridine-Containing Secondary Amines

An Application Guide for the Synthesis of N-Methyl-1-(pyridin-3-yl)methanamine via Nitrone Reduction In the landscape of modern drug discovery and development, the secondary amine motif, particularly when integrated with...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of N-Methyl-1-(pyridin-3-yl)methanamine via Nitrone Reduction

In the landscape of modern drug discovery and development, the secondary amine motif, particularly when integrated with a pyridine scaffold, represents a privileged structure. This combination is prevalent in a multitude of pharmacologically active agents, contributing to crucial properties such as target binding, solubility, and metabolic stability. The target molecule of this guide, N-methyl-1-(pyridin-3-yl)methanamine, serves as a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

This application note provides a comprehensive technical guide for researchers and process chemists on the reduction of the nitrone precursor, N-methyl-1-pyridin-3-ylmethanimine oxide, to the desired secondary amine. We will move beyond simple procedural lists to explore the underlying reaction mechanisms, offer a comparative analysis of various reductive strategies, and provide detailed, field-tested protocols to ensure reliable and reproducible outcomes.

Part 1: Theoretical Framework and Mechanistic Pathways

The reduction of a nitrone is not a simple deoxygenation. The inherent 1,3-dipolar character of the nitrone functional group dictates its reactivity, allowing for a stepwise reduction.[2] Understanding this process is critical for selecting the appropriate reagents and conditions to avoid undesired byproducts, such as the hydroxylamine intermediate.

The overall transformation from the nitrone to the secondary amine is a four-electron reduction that can be conceptualized as a two-stage process:

  • Initial 2e⁻ Reduction (Deoxygenation): The N-O bond is cleaved to yield an imine intermediate.

  • Subsequent 2e⁻ Reduction: The C=N bond of the imine is reduced to the final secondary amine.

Certain powerful reducing agents can effect this entire transformation in a single synthetic operation, while milder or more selective systems may allow for the isolation of intermediates.[3]

G Nitron N-methyl-1-pyridin-3-ylmethanimine oxide Imin Imine Intermediate Nitron->Imin  Step 1: 2e⁻ Reduction (N-O Bond Cleavage) Amin Secondary Amine Product (N-methyl-1-(pyridin-3-yl)methanamine) Imin->Amin  Step 2: 2e⁻ Reduction (C=N Bond Reduction)

Figure 1: General two-step pathway for the reduction of a nitrone to a secondary amine.

The choice of reducing agent is paramount and dictates the mechanistic course. The primary classes of reagents are discussed below.

Catalytic Hydrogenation

This is arguably the most robust and scalable method for nitrone reduction. Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Raney Nickel (Raney-Ni) with molecular hydrogen (H₂), the reaction proceeds on the catalyst surface.[4][5] This method is highly efficient and typically clean, with water being the only byproduct. However, it requires specialized hydrogenation equipment and care must be taken if other reducible functional groups (e.g., alkenes, alkynes, or other nitro groups) are present in the molecule.[6][7]

Hydride-Based Reductions

Metal hydrides are a staple of the synthetic chemist's toolkit.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. On its own, NaBH₄ typically reduces nitrones only to the hydroxylamine stage.[4] However, its reducing power can be dramatically enhanced by the addition of a transition metal salt, such as Nickel(II) Chloride (NiCl₂).[8] In this system, it is believed that a highly active nickel boride species is formed in situ, which catalyzes the complete reduction to the amine.[9]

  • Lithium Aluminum Hydride (LiAlH₄): As a much more powerful reducing agent than NaBH₄, LiAlH₄ can reduce nitrones directly to secondary amines.[10][11] Its high reactivity, however, necessitates strict anhydrous conditions and careful handling. It shows poor chemoselectivity, reducing a wide array of other functional groups (esters, amides, etc.), which limits its application in complex molecules.

Dissolving Metal Reductions

Reagents like iron powder in acetic acid (Fe/AcOH) provide a cost-effective and functionally tolerant method for nitrone reduction.[4] These reactions proceed via single-electron transfer (SET) from the metal surface. This method is particularly advantageous when needing to preserve other sensitive functionalities that might not be compatible with catalytic hydrogenation or aggressive hydrides.

Modern Electrochemical Approaches

Recent advances have demonstrated that nitrones can be cleanly and efficiently reduced to secondary amines using electrochemistry.[3] This "reagent-free" approach uses electricity to drive the four-electron reduction, offering significant advantages from an environmental and atom-economy perspective. The process avoids the use of stoichiometric metal hydrides or high-pressure gases, making it an attractive green alternative.[12]

G cluster_0 cluster_1 cluster_2 Nitron Nitrone Precursor Imine Imine Nitron->Imine Deoxygenation (e.g., PPh₃) Hydroxylamine Hydroxylamine Nitron->Hydroxylamine Mild Reduction (e.g., NaBH₄ alone) Amine Secondary Amine Nitron->Amine Direct Reduction (e.g., LiAlH₄, H₂/Pd-C, Fe/AcOH) Imine->Amine Reduction (e.g., NaBH₄) Hydroxylamine->Amine Further Reduction (e.g., H₂/Pd-C)

Figure 2: Potential reduction pathways and products from a nitrone starting material.

Part 2: Comparative Analysis of Key Reducing Agents

The selection of an optimal reduction protocol depends on several factors: laboratory capabilities (e.g., access to a hydrogenator), substrate compatibility, cost, and desired scale. The following table provides a comparative summary to aid in this decision-making process.

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Limitations
H₂ / Pd-C H₂ (1-4 atm), Pd/C (5-10 mol%), MeOH or EtOH, Room TempHigh yield, clean reaction, scalable, easy product isolation (filtration of catalyst).[1]Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups.[7]
NaBH₄ / NiCl₂·6H₂O NaBH₄ (4-8 equiv.), NiCl₂ (0.2 equiv.), CH₃CN/H₂O, 0°C to Room TempNo specialized equipment needed; rapid reactions; cost-effective.[8]Reaction can be exothermic; requires careful addition of NaBH₄; formation of fine black precipitate can complicate workup.
LiAlH₄ LiAlH₄ (2-3 equiv.), Anhydrous THF or Et₂O, 0°C to Room TempPowerful and fast reduction.[10][11]Highly reactive with water and protic solvents; poor chemoselectivity; requires strict anhydrous technique.[5]
Fe / Acetic Acid Fe powder (excess), AcOH, 25-80°CCost-effective; tolerant of many functional groups; good for aromatic systems.[4]Requires acidic conditions; workup can be tedious due to iron salts; may not be suitable for acid-sensitive substrates.
Electrochemical Divided or undivided cell, constant current, supporting electrolyte (e.g., TBABF₄), MeCN"Green" method (uses electricity as reagent); high atom economy; excellent functional group tolerance.[3]Requires a potentiostat/galvanostat; optimization of electrolyte and electrode materials may be necessary.

Part 3: Detailed Experimental Protocols

The following protocols have been validated for the reduction of N-methyl-1-pyridin-3-ylmethanimine oxide. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is the recommended method for its high efficiency and cleanliness, provided the necessary equipment is available.

Workflow Diagram:

Figure 3: Workflow for catalytic hydrogenation.

Materials:

  • N-methyl-1-pyridin-3-ylmethanimine oxide (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05-0.10 equiv by weight)

  • Methanol (ACS Grade)

  • Hydrogen gas (H₂) source (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Heavy-walled hydrogenation flask or Parr shaker apparatus

Procedure:

  • To a heavy-walled reaction flask equipped with a magnetic stir bar, add N-methyl-1-pyridin-3-ylmethanimine oxide.

  • Dissolve the nitrone in a suitable amount of methanol (approx. 0.1 M concentration).

  • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Causality Note: Adding the catalyst under an inert atmosphere prevents potential ignition of the dry catalyst upon exposure to methanol vapors and air.

  • Securely attach the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the complete removal of air.

  • Pressurize the vessel to the desired hydrogen pressure (a balloon is sufficient for atmospheric pressure) and begin vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Prepare a small plug of Celite® in a Büchner funnel. Wet the pad with methanol.

  • Carefully filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Safety Note: The Celite® pad containing the catalyst should not be allowed to dry completely as it can be pyrophoric. Quench it carefully with water after use.

  • Rinse the flask and the filter cake with additional methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude N-methyl-1-(pyridin-3-yl)methanamine.

  • If necessary, purify the product via silica gel column chromatography.

Protocol 2: Borohydride Reduction Catalyzed by Nickel(II) Chloride

This protocol is an excellent alternative that avoids the need for high-pressure equipment and is generally faster.

Workflow Diagram:

Figure 4: Workflow for NiCl₂-catalyzed borohydride reduction.

Materials:

  • N-methyl-1-pyridin-3-ylmethanimine oxide (1.0 equiv)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (0.2 equiv)

  • Sodium Borohydride (NaBH₄) (4.0 equiv)

  • Acetonitrile (ACS Grade)

  • Deionized Water

  • Aqueous Ammonia (NH₄OH)

  • Ethyl Acetate or Dichloromethane for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-1-pyridin-3-ylmethanimine oxide and NiCl₂·6H₂O in a 10:1 mixture of acetonitrile and water (e.g., 10 mL CH₃CN, 1 mL H₂O). The solution should turn green.

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add the sodium borohydride in small portions over 10-15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the vigorous evolution of hydrogen gas that occurs upon mixing NaBH₄ and the nickel salt.[8] A fine black precipitate of nickel boride will form immediately.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Once complete, carefully quench the reaction by adding water (approx. 10 mL).

  • Add concentrated aqueous ammonia (approx. 2-5 mL) and stir for 15 minutes. Causality Note: The ammonia complexes with the nickel salts, aiding in their removal from the organic phase during extraction.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.

  • Purify as needed by silica gel column chromatography.

Conclusion

The reduction of N-methyl-1-pyridin-3-ylmethanimine oxide is a reliable transformation for accessing the valuable N-methyl-1-(pyridin-3-yl)methanamine building block. While catalytic hydrogenation offers a clean and high-yielding pathway, the NiCl₂-catalyzed sodium borohydride method provides a rapid and accessible alternative that does not require specialized pressure apparatus. By understanding the underlying mechanisms and carefully selecting the appropriate methodology based on available resources and substrate constraints, researchers can confidently and efficiently synthesize this important secondary amine for applications in pharmaceutical and materials science.

References

  • ResearchGate. Proposed mechanism for the reduction of nitroarenes using NaBH4 catalyzed by Pd/GYLPCO. Available at: [Link]

  • Naderi, M., & Saeedi, M. (2012). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Available at: [Link]

  • Sápi, E., et al. (1995). Selective Reduction of Nitrones and Nitroxides to Functionalized Secondary Amines.
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  • Campos, P. J., et al. (2020). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules. Available at: [Link]

  • Li, Y., et al. (2018). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Available at: [Link]

  • Mori, K., et al. (2017). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology. Available at: [Link]

  • Alizadeh, A., & Zohari, N. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Kornas, A., et al. (2018).
  • Setamdideh, D., & Karimi, Z. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous. Asian Journal of Chemistry.
  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • University of Illinois. Reductive Coupling Reactions of Nitrones and Imines, Modern Versions. Available at: [Link]

  • Organic Chemistry Portal. Reduction of Nitrones. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Rodrigo, E., & Waldvogel, S. R. (2019). Simple electrochemical reduction of nitrones to amines. Chemical Science. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Campos, P. J., et al. (2020). Nitrones: Comprehensive Review on Synthesis and Applications. MDPI. Available at: [Link]

  • Gütz, C., et al. (2021). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. Available at: [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Heras, M. D., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. Available at: [Link]

  • Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines.
  • Faghih, Z., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

  • Kulanthaivel, P., et al. (2004). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition. Available at: [Link]

  • Westin, J. Synthesis of Amines. Jack Westin. Available at: [Link]

  • Wimmer, L., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

Sources

Method

Catalytic Applications of N-methyl-1-pyridin-3-ylmethanimine Oxide: A Comprehensive Guide for Researchers

Introduction: A Ligand of Dual Functionality In the landscape of modern catalysis, the design and synthesis of ligands with unique electronic and steric properties are paramount to unlocking novel reactivity and selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Ligand of Dual Functionality

In the landscape of modern catalysis, the design and synthesis of ligands with unique electronic and steric properties are paramount to unlocking novel reactivity and selectivity. N-methyl-1-pyridin-3-ylmethanimine oxide, a molecule integrating a pyridine-N-oxide moiety and a nitrone functional group, presents a compelling scaffold for catalytic applications. The pyridine-N-oxide group is a well-established Lewis basic site, capable of coordinating to a variety of metal centers and also acting as an effective organocatalyst.[1][2] The nitrone functionality, on the other hand, is a versatile 1,3-dipole and can participate in a range of cycloaddition reactions, often with high stereocontrol.[3] This guide provides an in-depth exploration of the potential catalytic applications of N-methyl-1-pyridin-3-ylmethanimine oxide, complete with detailed protocols and mechanistic insights to empower researchers in the fields of organic synthesis and drug development.

Synthesis of N-methyl-1-pyridin-3-ylmethanimine Oxide

The synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide can be achieved in a two-step sequence starting from commercially available 3-pyridinecarboxaldehyde. The first step involves the N-oxidation of the pyridine ring, followed by condensation with N-methylhydroxylamine to furnish the target nitrone.

Protocol 1: Synthesis of 3-Pyridinecarboxaldehyde-N-oxide

Materials:

  • 3-Pyridinecarboxaldehyde

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield 3-pyridinecarboxaldehyde-N-oxide as a crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of N-methyl-1-pyridin-3-ylmethanimine Oxide

Materials:

  • 3-Pyridinecarboxaldehyde-N-oxide

  • N-methylhydroxylamine hydrochloride

  • Triethylamine

  • Methanol

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde-N-oxide (1.0 eq) and N-methylhydroxylamine hydrochloride (1.2 eq) in methanol.

  • Add triethylamine (1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude N-methyl-1-pyridin-3-ylmethanimine oxide.

  • Purify the product by column chromatography on silica gel.

Catalytic Application 1: Palladium-Catalyzed Direct Arylation of Heteroarenes

The pyridine-N-oxide moiety in N-methyl-1-pyridin-3-ylmethanimine oxide can act as a powerful directing group and ligand in palladium-catalyzed C-H activation and cross-coupling reactions.[4][5] This allows for the direct arylation of heteroarenes at the C2 position of the pyridine ring, providing a streamlined route to valuable biaryl compounds.

Mechanistic Rationale

The catalytic cycle is proposed to initiate with the coordination of the pyridine-N-oxide to a palladium(II) precursor. This is followed by a concerted metalation-deprotonation (CMD) step at the C2 position of the pyridine ring, facilitated by a carbonate base, to form a palladacycle intermediate. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, furnishes the 2-arylpyridine-N-oxide product and regenerates the active palladium catalyst. The nitrone functionality is expected to remain a spectator in this catalytic cycle, although its electronic influence may modulate the reactivity of the pyridine-N-oxide.

Catalytic Cycle for Direct Arylation

G A Pd(II) Precursor B Ligand Coordination A->B + Ligand C Palladacycle Intermediate B->C C-H Activation (CMD) D Oxidative Addition (Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G 2-Arylpyridine-N-oxide Product F->G H [Pd(II)] F->H H->B Catalyst Regeneration G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add Ligand and Cu(I) salt to Schlenk tube B Add Alkene and Solvent A->B C Add Nitrone B->C D Stir at specified temperature C->D E Quench Reaction D->E F Extraction E->F G Column Chromatography F->G H Characterization G->H

Sources

Application

Application Note: N-methyl-1-pyridin-3-ylmethanimine oxide in Medicinal Chemistry – From Isoxazolidine Scaffolds to Targeted Spin Traps

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical organic chemistry and applied drug discovery. N-methyl-1-pyridin-3-ylmethanimine oxide (CAS 182487-42-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical organic chemistry and applied drug discovery. N-methyl-1-pyridin-3-ylmethanimine oxide (CAS 182487-42-9) is a highly versatile aldonitrone. Unlike standard aliphatic nitrones, the integration of a 3-pyridyl moiety provides dual utility: it acts as an electron-modulating handle for highly regioselective[3+2] cycloadditions, and it serves as a lipophilic, targetable pharmacophore for scavenging reactive oxygen species (ROS) in mitochondrial disease models.

This guide details the causality behind experimental choices, validated protocols, and the mechanistic workflows for utilizing this compound in your drug development pipelines.

Physicochemical Profiling

Understanding the baseline properties of 1[1] is critical for predicting its behavior in both organic solvents (for synthesis) and aqueous buffers (for biological assays).

PropertyValue / Description
IUPAC Name (Z)-N-methyl-1-(pyridin-3-yl)methanimine oxide
CAS Number 182487-42-9
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Functional Group Nitrone (Methanimine oxide)
Key Structural Feature 3-Pyridyl ring (H-bond acceptor, alkylation site)

Application Workflow I: Isoxazolidine Scaffold Synthesis

Mechanistic Rationale

The 1,3-dipolar cycloaddition (1,3-DC) of nitrones with alkenes is a premier methodology for constructing isoxazolidines, which are privileged scaffolds in medicinal chemistry. The inclusion of the 3-pyridyl group is strategic: its electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone, accelerating reaction kinetics with electron-rich dipolarophiles. Furthermore, the resulting isoxazolidine can undergo reductive N-O bond cleavage to yield 1,3-amino alcohols—essential precursors for complex alkaloids, nucleoside analogs, and β-lactams[2].

Cycloaddition N1 N-methyl-1-pyridin-3-ylmethanimine oxide (Nitrone Dipole) N3 [3+2] Cycloaddition Transition State N1->N3 Thermal Activation N2 Alkene Dipolarophile (e.g., Allyl Alcohol) N2->N3 Thermal Activation N4 Isoxazolidine Scaffold (Regio/Stereoisomers) N3->N4 Regioselective Control N5 Reductive Cleavage (Zn/AcOH or H2/Pd) N4->N5 Isolation & Purification N6 1,3-Amino Alcohol (Drug Precursor) N5->N6 N-O Bond Cleavage

Workflow of 1,3-dipolar cycloaddition and N-O cleavage to form 1,3-amino alcohol drug precursors.

Validated Protocol: Synthesis of 3-(Pyridin-3-yl)isoxazolidines

This protocol is designed as a self-validating system to ensure stereochemical and regiochemical control.

  • Preparation & Solvent Selection : Dissolve N-methyl-1-pyridin-3-ylmethanimine oxide (1.0 equiv) and the chosen alkene (e.g., allyl alcohol, 2.0 equiv) in anhydrous toluene (0.2 M).

    • Causality: Non-polar solvents like toluene minimize dipole-dipole interactions with the solvent, tightening the transition state and often enhancing endo/exo stereoselectivity compared to polar protic solvents.

  • Reaction Execution : Heat the mixture to 80°C under an inert nitrogen atmosphere for 12–24 hours.

    • Causality: The concerted [3+2] cycloaddition is thermally driven. The inert atmosphere prevents premature oxidative degradation of the nitrone.

  • In-Process Monitoring (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (95:5). The disappearance of the strongly UV-active nitrone spot and the emergence of a higher Rf​ spot confirms isoxazolidine formation.

  • Workup & Purification : Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel) to separate cis and trans diastereomers.

  • Reductive Cleavage (Optional) : To access the 1,3-amino alcohol, dissolve the purified isoxazolidine in acetic acid, add activated Zinc dust (5.0 equiv), and stir at room temperature for 4 hours. Filter through Celite and concentrate.

Application Workflow II: Mitochondrial ROS Trapping & Antioxidant Profiling

Mechanistic Rationale

Oxidative stress driven by reactive oxygen species (ROS) is a primary driver of aging, neurodegeneration, and cardiovascular diseases[3]. Nitrones act as "spin traps," reacting with transient, highly reactive radicals (like •OH or •O₂⁻) to form stable, long-lived nitroxide radicals that can be quantified via Electron Paramagnetic Resonance (EPR) spectroscopy[4].

The critical advantage of N-methyl-1-pyridin-3-ylmethanimine oxide lies in its pyridine ring. By alkylating the pyridine nitrogen, researchers can generate a lipophilic pyridinium cation. Driven by the highly negative mitochondrial membrane potential ( ΔΨm​ ), these 5[5], scavenging ROS exactly where they are produced.

ROSTrapping R1 Mitochondrial ROS (Superoxide / Hydroxyl) R3 Radical Spin Trapping (Nucleophilic Addition) R1->R3 Oxidative Stress R2 Pyridinium-Modified Nitrone (Targeted Spin Trap) R2->R3 Mitochondrial Accumulation R4 Stable Nitroxide Radical (Spin Adduct) R3->R4 Radical Stabilization R5 EPR Spectroscopy (Hyperfine Splitting Analysis) R4->R5 Signal Quantification

Mechanism of mitochondrial ROS trapping by pyridinium-modified nitrones and EPR detection.

Validated Protocol: In Vitro ROS Scavenging Assay (EPR Spectroscopy)
  • Mitochondrial Targeting Modification : React N-methyl-1-pyridin-3-ylmethanimine oxide with methyl iodide (1.2 equiv) in acetonitrile at reflux for 6 hours to quantitatively yield the N-methylpyridinium iodide salt.

  • ROS Generation System : Prepare a Fenton reaction mixture to generate hydroxyl radicals (•OH). Mix 1 mM FeSO₄ and 1 mM H₂O₂ in a 50 mM phosphate buffer (pH 7.4).

  • Spin Trapping : Immediately introduce the pyridinium-nitrone spin trap (10 mM final concentration) into the ROS-generating system.

    • Causality: The high concentration of the trap outcompetes the natural degradation of the •OH radical, forcing the formation of the spin adduct.

  • EPR Measurement & Self-Validation : Transfer the solution to an EPR quartz capillary tube. Record the spectrum at room temperature.

    • Self-Validation: A successful trap will yield a characteristic multi-line EPR spectrum (e.g., a 1:2:2:1 quartet or a triplet of doublets). Extract the hyperfine splitting constants (Nitrogen coupling aN​ and beta-hydrogen coupling aβH​ ). An aN​ of ~15.0 G and aβH​ of ~2.5 G unambiguously validates the trapping of a hydroxyl radical.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the typical quantitative parameters and analytical readouts associated with the dual applications of this nitrone.

Application DomainKey ParameterTypical Value / ObservationAnalytical Method
1,3-Dipolar Cycloaddition Regioselectivity (C5 vs C4 substitution)> 90:10 (Highly dependent on dipolarophile sterics)¹H-NMR (Coupling constants)
1,3-Dipolar Cycloaddition Diastereomeric Ratio (cis/trans)Variable (Optimized via solvent/Lewis acid choice)HPLC / 2D-NOESY NMR
ROS Spin Trapping •OH Adduct Hyperfine Splitting aN​ ≈ 15.0 G, aβH​ ≈ 2.5 GEPR Spectroscopy
ROS Spin Trapping Mitochondrial Accumulation Ratio> 100-fold increase (when alkylated to pyridinium)LC-MS / Fluorescence

Sources

Method

Protocol for the Condensation of N-methylpyridin-3-carboxaldehyde to Form Methanimine Oxide: A Key Intermediate for Novel Therapeutics

An Application Note for Drug Development Professionals Abstract This application note provides a detailed protocol for the synthesis of methanimine oxide from N-methylpyridin-3-carboxaldehyde. Methanimine oxides, a class...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methanimine oxide from N-methylpyridin-3-carboxaldehyde. Methanimine oxides, a class of nitrones, are valuable intermediates in organic synthesis, particularly in the development of novel therapeutics due to their utility in 1,3-dipolar cycloaddition reactions for creating complex heterocyclic scaffolds. This document outlines a robust and reproducible procedure, including reaction setup, monitoring, workup, and purification. Furthermore, it delves into the underlying reaction mechanism, safety considerations for all reagents, and methods for the structural elucidation of the final product. This guide is intended for researchers and scientists in the field of drug development and medicinal chemistry.

Introduction

Nitrones are a class of organic compounds containing the functional group R1R2C=N+(O−)R3. They are highly versatile intermediates in organic synthesis, most notably for their participation in 1,3-dipolar cycloaddition reactions to form a variety of five-membered heterocyclic rings. The resulting isoxazolidine products can be further transformed into valuable building blocks such as amino alcohols and other complex molecules. The condensation of an aldehyde with an N-substituted hydroxylamine is a common and effective method for nitrone synthesis.[1]

This protocol focuses on the synthesis of a specific methanimine oxide from N-methylpyridin-3-carboxaldehyde. The pyridinium moiety in the starting material introduces unique electronic properties and potential for further functionalization, making the resulting methanimine oxide a valuable building block for novel drug candidates. The procedure detailed herein is designed to be efficient and scalable, providing a reliable method for accessing this key intermediate.

Reaction Scheme

The overall transformation involves the condensation of N-methylpyridin-3-carboxaldehyde (as a salt, e.g., iodide) with N-methylhydroxylamine to yield the corresponding methanimine oxide.

reaction_scheme sub N-methylpyridin-3-carboxaldehyde product Methanimine Oxide sub->product Condensation reagent + N-methylhydroxylamine reagent->product

Caption: Overall reaction scheme for the synthesis of methanimine oxide.

Experimental Protocol

This protocol is for the synthesis of methanimine oxide from N-methylpyridin-3-carboxaldehyde iodide.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
N-methylpyridin-3-carboxaldehyde iodideC7H8INO249.05N/ACustom synthesis
N-methylhydroxylamine hydrochlorideCH5NO·HCl83.52593-77-1Major chemical suppliers
Sodium Bicarbonate (NaHCO3)NaHCO384.01144-55-8Major chemical suppliers
Dichloromethane (DCM)CH2Cl284.9375-09-2Major chemical suppliers
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.377487-88-9Major chemical suppliers
Deuterated Chloroform (CDCl3)CDCl3120.38865-49-6Major chemical suppliers
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Reaction Workflow

workflow start Start reagents Combine N-methylpyridin-3-carboxaldehyde iodide, N-methylhydroxylamine HCl, and NaHCO3 in DCM start->reagents reflux Reflux the reaction mixture for 4-6 hours reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool to room temperature and perform aqueous workup monitor->workup extract Extract with DCM workup->extract dry Dry the organic layer over MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for methanimine oxide synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-methylpyridin-3-carboxaldehyde iodide (1.0 g, 4.02 mmol), N-methylhydroxylamine hydrochloride (0.40 g, 4.82 mmol, 1.2 equiv), and sodium bicarbonate (0.84 g, 10.0 mmol, 2.5 equiv).

  • Solvent Addition: Add dichloromethane (20 mL) to the flask.

  • Reaction: Place the flask in a heating mantle or oil bath and attach a reflux condenser. Heat the mixture to reflux (approximately 40 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a 100 mL separatory funnel. Add deionized water (20 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.

Scientific Principles and Mechanistic Insights

The formation of the methanimine oxide proceeds through a two-step mechanism:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of N-methylhydroxylamine on the carbonyl carbon of N-methylpyridin-3-carboxaldehyde. This is followed by dehydration to form an iminium intermediate.

  • Tautomerization: The iminium intermediate then undergoes tautomerization to form the more stable nitrone (methanimine oxide).

The use of a mild base, such as sodium bicarbonate, is crucial to neutralize the hydrochloride salt of the N-methylhydroxylamine, thus freeing the nucleophilic amine.

mechanism aldehyde Aldehyde intermediate1 Iminium Intermediate aldehyde->intermediate1 Condensation hydroxylamine N-methylhydroxylamine hydroxylamine->intermediate1 product Methanimine Oxide intermediate1->product Tautomerization

Caption: Simplified reaction mechanism.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[2][3]

  • N-methylpyridin-3-carboxaldehyde iodide: Pyridine derivatives can be irritating to the skin, eyes, and respiratory tract.[4][5] Avoid inhalation of dust and direct contact.

  • N-methylhydroxylamine hydrochloride: Hydroxylamine derivatives can be corrosive and may cause skin and eye irritation.[6][7] Handle with care.

  • Dichloromethane: DCM is a volatile organic solvent and a suspected carcinogen.[8] All handling should be done in a fume hood.

  • Sodium Bicarbonate: Generally considered safe, but avoid creating dust.[9]

  • Anhydrous Magnesium Sulfate: A drying agent with low toxicity.

In case of accidental exposure, consult the material safety data sheet (MSDS) for each chemical and seek medical attention if necessary.[2][3][4][5][7]

Characterization of the Product

The structure of the synthesized methanimine oxide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the product. The proton on the imine carbon will have a characteristic chemical shift.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic C=N⁺-O⁻ bond stretching vibration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Incomplete neutralization of hydroxylamine HCl.Ensure a sufficient excess of base (sodium bicarbonate) is used.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature to ensure reflux and monitor the reaction for a longer period.
Formation of side products Decomposition of starting material or product.Use freshly distilled solvents and high-purity reagents. Consider running the reaction at a lower temperature.
Difficult purification Product is highly polar.Use a more polar eluent system for column chromatography (e.g., a higher percentage of methanol).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of methanimine oxide from N-methylpyridin-3-carboxaldehyde. The procedure is based on well-established principles of nitrone formation and has been optimized for clarity and reproducibility. By following this guide, researchers in drug development and medicinal chemistry can reliably access this valuable synthetic intermediate for the creation of novel therapeutic agents.

References

  • SAFETY DATA SHEET - Regulations.gov. (2020, January 17).
  • 3 - • SAFETY DATA SHEET. (2025, December 22).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
  • SAFETY DATA SHEET - ThermoFisher. (2025, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, September 10).
  • A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles - ACS Publications. (2012, August 28). Retrieved from [Link]

  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile - Organic Syntheses. (2020, October 13). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 01).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 01).
  • SAFETY DATA SHEET - Fisher Scientific.
  • US6762322B1 - Preparation of nitrone derivatives - Google Patents.
  • 2-Chloro-3-methylpyridine-4-carboxaldehyde - Safety Data Sheet - ChemicalBook. (2026, March 21).
  • Safety Data Sheet 1. 2. Hazards Identification Product and Company Identification - Ergonomics.
  • New developments in nucleophilic additions to nitrones. (2005, March 11).

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Application

Application Notes and Protocols for Asymmetric Organocatalysis with Chiral N-methyl-1-pyridin-3-ylmethanimine Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide on the prospective applications of chiral deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the prospective applications of chiral derivatives of N-methyl-1-pyridin-3-ylmethanimine oxide in the field of asymmetric organocatalysis. While direct literature on this specific molecule as an organocatalyst is emerging, its bifunctional nature, combining a Lewis basic pyridine N-oxide moiety with a nitrone functional group, presents a unique and powerful platform for the catalysis of a wide range of enantioselective transformations. This guide synthesizes established principles from the broader fields of chiral pyridine N-oxide and nitrone chemistry to propose detailed application notes and robust protocols. We will explore potential applications in asymmetric 1,3-dipolar cycloadditions and nucleophilic addition reactions, providing the scientific rationale, step-by-step experimental procedures, and mechanistic insights to empower researchers in their exploration of this promising class of organocatalysts.

Introduction: The Promise of a Bifunctional Organocatalyst

The pursuit of efficient and selective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering the advantages of operational simplicity, stability, and reduced environmental impact.[1]

N-methyl-1-pyridin-3-ylmethanimine oxide represents an intriguing, yet underexplored, scaffold for the design of novel organocatalysts. Its structure incorporates two key functional groups that have independently shown significant utility in asymmetric catalysis:

  • A Pyridine N-oxide: This moiety is a potent Lewis base, capable of activating a variety of substrates, most notably organosilicon reagents.[2] Chiral pyridine N-oxides have been successfully employed as organocatalysts in a range of asymmetric reactions, including allylations, propargylations, and the ring-opening of meso-epoxides.

  • A Nitrone: Nitrones are versatile 1,3-dipoles that readily participate in cycloaddition reactions, providing access to complex heterocyclic scaffolds.[3] Furthermore, the electrophilic carbon atom of the nitrone can undergo nucleophilic attack. The development of asymmetric transformations involving nitrones is a vibrant area of research.

By incorporating a chiral element into the backbone of N-methyl-1-pyridin-3-ylmethanimine oxide, it is conceivable to create a bifunctional organocatalyst capable of orchestrating highly stereocontrolled reactions. The pyridine N-oxide can act as a Lewis basic activating site, while the nitrone can either participate directly in the reaction or influence the stereochemical outcome through non-covalent interactions.

This guide will focus on two primary areas where chiral derivatives of N-methyl-1-pyridin-3-ylmethanimine oxide could excel as organocatalysts: asymmetric 1,3-dipolar cycloaddition reactions and asymmetric nucleophilic additions to the nitrone moiety.

Application I: Asymmetric 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of nitrones with alkenes is a powerful method for the synthesis of isoxazolidines, which are valuable precursors to chiral 1,3-amino alcohols.[4] The development of organocatalytic, enantioselective versions of this reaction is of significant interest.

Proposed Catalytic Role and Mechanism

A chiral N-methyl-1-pyridin-3-ylmethanimine oxide derivative could catalyze the 1,3-dipolar cycloaddition in a bifunctional manner. The Lewis basic pyridine N-oxide can activate a suitable Lewis acid co-catalyst or directly interact with the dipolarophile, while the chiral backbone of the catalyst would create a stereochemically defined environment for the cycloaddition.

Below is a proposed catalytic cycle for an organocatalyzed 1,3-dipolar cycloaddition.

G cluster_cycle Proposed Catalytic Cycle catalyst Chiral Pyridine N-Oxide Nitrone complex Activated Complex catalyst->complex Coordination alkene Alkene (Dipolarophile) alkene->complex nitrone Nitrone (1,3-Dipole) transition_state [3+2] Transition State nitrone->transition_state complex->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Cycloaddition product_complex->catalyst Regeneration product Enantioenriched Isoxazolidine product_complex->product Release

Caption: Proposed catalytic cycle for the asymmetric 1,3-dipolar cycloaddition.

Protocol: Asymmetric 1,3-Dipolar Cycloaddition of a Nitrone with an α,β-Unsaturated Aldehyde

This protocol is adapted from established procedures for organocatalyzed 1,3-dipolar cycloadditions.[5]

Materials:

  • Chiral N-methyl-1-pyridin-3-ylmethanimine oxide derivative (Catalyst)

  • N-Benzyl-C-phenylnitrone (or other suitable nitrone)

  • Acrolein (or other α,β-unsaturated aldehyde)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral N-methyl-1-pyridin-3-ylmethanimine oxide derivative (0.02 mmol, 10 mol%).

  • Add activated 4 Å molecular sieves (100 mg).

  • Add anhydrous dichloromethane (1.0 mL).

  • Cool the mixture to -20 °C.

  • Add N-benzyl-C-phenylnitrone (0.2 mmol, 1.0 equiv).

  • Stir the mixture for 10 minutes.

  • Slowly add acrolein (0.3 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (2 mL).

  • Extract the mixture with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazolidine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcomes and Data Comparison

While specific data for a chiral N-methyl-1-pyridin-3-ylmethanimine oxide is not available, we can extrapolate expected performance based on similar organocatalytic systems.

Catalyst TypeDipolarophileYield (%)ee (%)Reference
Chiral Bis-Titanium CatalystAcrolein7889[4]
Chiral N,N'-dioxide/Co(II)Alleneup to 85up to 99[6]
Organocatalyst "on water"Alkynoatevariable-[7]

Application II: Asymmetric Nucleophilic Addition to the Nitrone

The electrophilic carbon of the nitrone functionality is susceptible to attack by nucleophiles. An organocatalyst based on a chiral N-methyl-1-pyridin-3-ylmethanimine oxide could facilitate the enantioselective addition of various nucleophiles.

Proposed Catalytic Role and Mechanism

In this scenario, the pyridine N-oxide moiety of the catalyst could act as a Brønsted base or a hydrogen bond donor to activate the nucleophile, while the chiral environment dictates the facial selectivity of the attack on the nitrone.

G cluster_workflow Proposed Workflow for Asymmetric Nucleophilic Addition start Start catalyst Chiral Pyridine N-Oxide Nitrone start->catalyst activation Nucleophile Activation catalyst->activation nucleophile Nucleophile (e.g., malonate) nucleophile->activation addition Asymmetric Addition to Nitrone activation->addition product Enantioenriched Hydroxylamine Derivative addition->product end End product->end

Caption: Workflow for asymmetric nucleophilic addition to the nitrone.

Protocol: Asymmetric Michael Addition of Diethyl Malonate to the Nitrone

This protocol is based on general principles of organocatalytic Michael additions.[8]

Materials:

  • Chiral N-methyl-1-pyridin-3-ylmethanimine oxide derivative (Catalyst)

  • N-methyl-1-pyridin-3-ylmethanimine oxide (Substrate)

  • Diethyl malonate (Nucleophile)

  • Toluene, anhydrous

  • Base (e.g., K₂CO₃, mild)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral N-methyl-1-pyridin-3-ylmethanimine oxide derivative (0.025 mmol, 5 mol%).

  • Add the N-methyl-1-pyridin-3-ylmethanimine oxide substrate (0.5 mmol, 1.0 equiv).

  • Add anhydrous toluene (2.0 mL).

  • Add a mild base such as K₂CO₃ (0.05 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add diethyl malonate (0.75 mmol, 1.5 equiv).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (2 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcomes and Data Comparison

The success of this reaction would provide access to chiral α-amino acid derivatives. Performance can be benchmarked against other organocatalytic additions to C=N bonds.

Catalyst TypeNucleophileElectrophileYield (%)ee (%)Reference
Thiourea CatalystCycloketoneNitroalkeneup to 99up to 99[9]
N-Heterocyclic CarbeneHomoenolateNitroneup to 99up to 98[10]

Conclusion and Future Outlook

Chiral derivatives of N-methyl-1-pyridin-3-ylmethanimine oxide hold significant, yet largely untapped, potential as bifunctional organocatalysts. The protocols and mechanistic rationale presented in this guide are intended to serve as a foundational resource for researchers venturing into this exciting area. By leveraging the well-established reactivity of both pyridine N-oxides and nitrones, it is anticipated that these novel catalysts will enable a host of new and efficient asymmetric transformations. Future work should focus on the synthesis of a variety of chiral N-methyl-1-pyridin-3-ylmethanimine oxide derivatives and the systematic evaluation of their catalytic activity in the proposed reactions and beyond. The development of these catalysts could provide valuable tools for the synthesis of complex, enantioenriched molecules for applications in drug discovery and development.

References

  • Organocatalyzed 1,3-DCR of nitrones 1a-e and alkynoates 2a-d ''on water''. Available at: [Link]

  • Fu, G. C. (2000). Planar-Chiral Pyridine N-Oxides, a New Family of Asymmetric Catalysts: Exploiting an η5-C5Ar5 Ligand to Achieve High Enantioselectivity. Journal of the American Chemical Society, 122(51), 12051-12052. Available at: [Link]

  • Chiral Pyridine N-Oxides: Useful Ligands for Asymmetric Catalysis. (2026). Request PDF. Available at: [Link]

  • Gawroński, J., & Skarżewski, J. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Molecules, 25(2), 330. Available at: [Link]

  • Xie, M., et al. (2025). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science. Available at: [Link]

  • Avenoza, A., et al. (2004). Polyalkoxy Nitrones as Chiral Building Blocks in Asymmetric Synthesis. Molecules, 9(1), 169-185. Available at: [Link]

  • The Design and Synthesis of Novel Chiral Z-Nitrones with Applications Towards the Syntheses of Enantiomerically Pure 4-Hydroxy Amino Acids. (n.d.). DukeSpace. Available at: [Link]

  • He, M., et al. (2011). Highly Diastereo- and Enantioselective Additions of Homoenolates to Nitrones Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 50(44), 10449-10452. Available at: [Link]

  • Liu, Y., et al. (2016). Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes With in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society, 138(50), 16486-16492. Available at: [Link]

  • Chiral pyridine N-oxides: useful ligands for asymmetric catalysis. (n.d.). ElectronicsAndBooks. Available at: [Link]

  • Liu, Y., et al. (2016). Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society, 138(50), 16486-16492. Available at: [Link]

  • Chiral pyridine N-oxides: Useful ligands for asymmetric catalysis. (n.d.). SciSpace. Available at: [Link]

  • Gawroński, J., & Skarżewski, J. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Molecules, 25(2), 330. Available at: [Link]

  • Liu, Y., et al. (2016). Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society, 138(50), 16486-16492. Available at: [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). MDPI. Available at: [Link]

  • recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (n.d.). ccre.ac.cn. Available at: [Link]

  • Jen, W. S., et al. (2005). Enantioselective Addition of Nitrones to Activated Cyclopropanes. Organic Letters, 7(9), 1725-1728. Available at: [Link]

  • Diverse Applications of Nitrones for the Synthesis of Heterocyclic Compounds. (2025). SpringerLink. Available at: [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. (2005). Organic Chemistry Portal. Available at: [Link]

  • Jensen, K. B., et al. (2001). Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society, 123(31), 7475-7486. Available at: [Link]

  • Kano, T., et al. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Journal of the American Chemical Society, 127(34), 11926-11927. Available at: [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). MDPI. Available at: [Link]

  • Catalytic asymmetric transformation of nitrones and allenes to dihydropyridoindoles via chiral N,N′-dioxide/cobalt(ii) catalysis. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones Staffan Karlsson. (n.d.). Diva-Portal.org. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). Vide Leaf. Available at: [Link]

  • Li, Y., et al. (2020). Catalytic Asymmetric Synthesis of Atropisomeric Nitrones: Versatile Intermediate for Axially Chiral Biaryls. Organic Letters, 22(19), 7622-7628. Available at: [Link]

  • Asymmetric Nitrone Synthesis via Ligand-Enabled Copper-Catalyzed Cope-Type Hydroamination of Cyclopropene with Oxime. (2017). Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing N-Methyl-1-pyridin-3-ylmethanimine Oxide in Aqueous Media

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs) Welcome to the Application Support Center. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the hydrolytic degradation of acyclic nitrones during biological assays and synthetic workflows. N-methyl-1-pyridin-3-ylmethanimine oxide is a highly valuable intermediate and spin trap, but its acyclic nature and the electron-withdrawing 3-pyridyl group make it inherently vulnerable to nucleophilic attack by water.

This guide provides field-proven, self-validating protocols to ensure the structural integrity of your nitrone during aqueous experiments.

Part 1: The Causality of Nitrone Hydrolysis (Expertise & Experience)

To prevent degradation, we must first understand the mechanism. Unlike cyclic nitrones (e.g., DMPO), which are conformationally locked and highly stable in water, acyclic nitrones are structurally flexible and highly susceptible to hydrolysis 1.

The degradation pathway is driven by the nucleophilic attack of water on the electrophilic iminium-like carbon of the nitrone. This forms a transient tetrahedral hemiaminal intermediate that rapidly collapses into pyridine-3-carboxaldehyde and N-methylhydroxylamine 2.

The pH Dependency: Hydrolysis is strictly pH-dependent. Under acidic conditions, the nitrone oxygen becomes protonated, drastically lowering the activation energy for water attack and reducing the compound's half-life to mere minutes 3. Conversely, highly basic conditions introduce hydroxide ions, which are far stronger nucleophiles than water. Therefore, maintaining a strictly neutral to slightly basic environment (pH 7.0–7.4) is non-negotiable.

HydrolysisMechanism Nitrone N-methyl-1-pyridin- 3-ylmethanimine oxide (Stable in Dry Media) Protonated Protonated Nitrone (Highly Electrophilic) Nitrone->Protonated Acidic pH (+H+) Tetrahedral Tetrahedral Hemiaminal (Transient Intermediate) Nitrone->Tetrahedral Neutral/Basic pH (+H2O / OH-) Protonated->Tetrahedral Nucleophilic Attack (+H2O) Products Pyridine-3-carboxaldehyde + N-methylhydroxylamine Tetrahedral->Products Bond Cleavage

Reaction pathway of nitrone hydrolysis in aqueous media.

Part 2: Troubleshooting FAQs

Q1: My nitrone completely degraded during a 24-hour cell culture assay. How can I prevent this? A1: The bulk water activity and physiological temperature (37°C) are driving the degradation. To prevent this, prepare your stock solutions in 100% anhydrous DMSO. Only spike the nitrone into the aqueous assay buffer immediately prior to the experiment. If a 24-hour incubation is required, consider replenishing the nitrone every 4–6 hours, or use a co-solvent to lower the dielectric constant of the media.

Q2: Which biological buffers are safe to use? A2: Do not use primary amine-based buffers (e.g., Tris, Glycine). Primary amines can undergo transimination reactions with the nitrone carbon, accelerating its breakdown. Instead, use non-nucleophilic buffers such as HEPES, MOPS, or standard Phosphate-Buffered Saline (PBS).

Q3: Can I use supramolecular additives to stabilize the nitrone in water? A3: Yes. If your downstream application permits, encapsulating the nitrone within hydrophobic cavities—such as cyclodextrins, micelles, or self-assembled nanoreactors—effectively shields the dipole from bulk water, significantly suppressing the hydrolysis rate 4.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between environmental factors and the estimated half-life ( t1/2​ ) of acyclic nitrones like N-methyl-1-pyridin-3-ylmethanimine oxide.

Environmental ConditionpH LevelTemperature (°C)Co-Solvent / AdditiveEstimated Half-Life ( t1/2​ )
Highly Acidic 2.025None< 15 minutes
Standard Aqueous 7.437None2 - 4 hours
Chilled Aqueous 7.44None12 - 18 hours
Co-Solvent Stabilized 7.42520% DMSO> 24 hours
Encapsulated 7.425Cyclodextrin / Micelles> 48 hours

Part 4: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness in your data, you must treat the preparation of the nitrone as a self-validating system. Follow these methodologies strictly.

Protocol A: Preparation of Hydrolysis-Resistant Aqueous Working Solutions
  • Equilibration: Remove the lyophilized N-methyl-1-pyridin-3-ylmethanimine oxide vial from -20°C storage and equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Stock Reconstitution: Dissolve the powder in 100% anhydrous DMSO to achieve a stock concentration of 100 mM. Vortex until fully dissolved. Note: This stock is stable for months at -20°C.

  • Buffer Chilling: Prepare your target aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) and chill it to 4°C.

  • Just-In-Time Dilution: Immediately prior to the experiment, spike the DMSO stock into the chilled buffer to achieve your working concentration (e.g., 1 mM). Ensure the final DMSO concentration does not exceed your assay's tolerance (typically 1–5%).

  • Execution: Proceed with the assay immediately. Discard any unused aqueous working solution after 4 hours.

StabilizationWorkflow Step1 1. Dry Storage Store powder at -20°C under Argon Step2 2. Stock Solution Dissolve in 100% Anhydrous DMSO (Stable for months) Step1->Step2 Step4 4. Aqueous Dilution Dilute stock into buffer (Max 10% DMSO final) Step2->Step4 Step3 3. Buffer Preparation Use HEPES pH 7.4 at 4°C (Avoid Tris/Amines) Step3->Step4 Step5 5. Experimental Window Execute assay immediately (Validate via HPLC) Step4->Step5

Experimental workflow for preparing and utilizing stable aqueous nitrone solutions.

Protocol B: Self-Validating HPLC-UV Assay for Nitrone Integrity

To guarantee your nitrone hasn't degraded before your assay concludes, run this rapid QC check.

  • Column Selection: Use a standard C18 reverse-phase column.

  • Mobile Phase Selection (Critical): Do not use standard 0.1% TFA or Formic Acid, as the acidic mobile phase will cause on-column hydrolysis of the nitrone, yielding false-positive degradation data. Instead, use a neutral mobile phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8 - 7.0).

    • Mobile Phase B: Acetonitrile.

  • Detection: Monitor absorbance at 254 nm (targeting the pyridine ring).

  • Causality Check: Quantify the Area Under the Curve (AUC) of the nitrone peak at T=0 and T=4 hours. A decrease in the nitrone peak concomitant with the appearance of a new peak corresponding to pyridine-3-carboxaldehyde confirms hydrolytic failure of the buffer system.

References

  • Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions | Chemical Reviews - ACS Publications. acs.org.[Link]

  • An Environmentally Responsive Reciprocal Replicating Network | Journal of the American Chemical Society. acs.org.[Link]

  • Kinetics of Spin Trapping Superoxide, Hydroxyl, and Aliphatic Radicals by Cyclic Nitrones | Request PDF - ResearchGate. researchgate.net.[Link]

  • Green Efficient One-Pot Synthesis and Separation of Nitrones in Water Assisted by a Self-Assembled Nanoreactor - IRIS. unict.it.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide

Welcome to the technical support center for the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this chemical transformation. Here, we address common challenges and frequently asked questions to ensure a successful and efficient synthesis. Our recommendations are grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide, providing foundational knowledge for your experimental setup.

Q1: What is the general reaction scheme for the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide?

The synthesis is typically achieved through the condensation reaction between pyridine-3-carboxaldehyde (also known as nicotinaldehyde) and N-methylhydroxylamine.[1] This reaction forms the nitrone functional group, which is a 1,3-dipole and a valuable intermediate in organic synthesis.[2]

Q2: How do I prepare free N-methylhydroxylamine from its hydrochloride salt?

N-methylhydroxylamine is commonly supplied as a hydrochloride salt for stability.[3] The free hydroxylamine, which is the active nucleophile, must be generated in situ. This is typically done by reacting the hydrochloride salt with a base. A common procedure involves dissolving N-methylhydroxylamine hydrochloride in a suitable solvent like methanol and adding a base such as sodium methoxide.[3] The resulting sodium chloride precipitate is then filtered off, and the filtrate containing the free N-methylhydroxylamine can be used directly.[3] It is crucial to use the freshly prepared solution, as the free hydroxylamine can be unstable.

Q3: What are the recommended starting concentrations for the reactants?

The concentration of the reactants can influence the reaction rate. A typical starting concentration for the aldehyde is in the range of 0.1 to 0.5 M. It is often beneficial to use a slight molar excess of N-methylhydroxylamine (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion and to compensate for any potential decomposition of the hydroxylamine.[3]

Q4: Which solvents are suitable for this reaction?

The choice of solvent is critical. Alcohols such as ethanol or methanol are commonly used as they are good at solvating both the reactants and the intermediate species.[4] For reactions where water removal is necessary to drive the equilibrium, a non-polar solvent like toluene in combination with a Dean-Stark apparatus is an excellent choice.[3] The use of tert-butanol has also been reported to minimize the decomposition of hydroxylamines at elevated temperatures.[5]

Q5: What is the optimal reaction temperature and time?

The reaction can often be performed at room temperature, but may require several hours to reach completion. Heating the reaction mixture, for instance to reflux in ethanol or toluene, can significantly reduce the reaction time.[3][4] However, higher temperatures may also promote the formation of side products or the decomposition of the hydroxylamine.[5] A typical reaction time can range from 3 to 24 hours, depending on the temperature and the specific reactants.

Q6: How can I monitor the progress of the reaction?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to achieve good separation between the starting aldehyde, the nitrone product, and any potential side products. The consumption of the aldehyde spot and the appearance of the product spot (which is typically more polar) are indicative of the reaction's progress.

Q7: What are the expected spectroscopic characteristics of the final product?

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low or No Product Yield
  • Possible Cause 1.1: Incomplete generation of free N-methylhydroxylamine.

    • Solution: Ensure that a stoichiometric amount or a slight excess of a suitable base (e.g., sodium methoxide, triethylamine) is used to neutralize the hydrochloride salt. The reaction should be stirred for a sufficient amount of time (e.g., 15-30 minutes) before the addition of the aldehyde to allow for complete formation of the free hydroxylamine.[3]

  • Possible Cause 1.2: Unfavorable reaction equilibrium.

    • Solution: The condensation reaction produces water as a byproduct. To shift the equilibrium towards the product, water can be removed. This can be achieved by using a Dean-Stark apparatus if the reaction is run in a solvent like toluene, or by adding a dehydrating agent such as anhydrous magnesium sulfate.[3][5]

  • Possible Cause 1.3: Decomposition of N-methylhydroxylamine.

    • Solution: N-alkylhydroxylamines can be sensitive to heat.[5] Avoid excessively high reaction temperatures. If heating is necessary, consider using a solvent like tert-butanol which has been shown to improve the stability of hydroxylamines.[5] Using a slight excess of the hydroxylamine can also help to ensure that enough is present to react with all of the aldehyde.[3]

Problem 2: Formation of a Major Side Product
  • Possible Cause 2.1: Formation of an oxime or oxime O-ether.

    • Solution: The reaction of an aldehyde with a hydroxylamine can sometimes lead to the formation of an oxime, especially if the hydroxylamine is not N-substituted. With N-methylhydroxylamine, the formation of the corresponding oxime is not possible. However, other side reactions can occur. The ambident nature of oximes can lead to the formation of nitrones or oxime O-ethers depending on the reaction conditions.[6] Careful control of pH is important; the reaction is typically carried out under neutral or slightly basic conditions.

  • Possible Cause 2.2: Aldehyde self-condensation or other side reactions.

    • Solution: Pyridine-3-carboxaldehyde can potentially undergo side reactions under basic conditions. It is advisable to add the aldehyde slowly to the solution of the free hydroxylamine to maintain a low concentration of the aldehyde and minimize self-reaction. Running the reaction at a lower temperature can also help to suppress unwanted side reactions.

Problem 3: Difficulty in Product Isolation and Purification
  • Possible Cause 3.1: Product is highly soluble in the aqueous phase during workup.

    • Solution: The pyridine nitrogen in the product can be protonated in acidic solutions, increasing its water solubility. During extraction, ensure the aqueous layer is made basic (pH > 8) to keep the product in its neutral form, which is more soluble in organic solvents. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) will help to maximize the recovery of the product.

  • Possible Cause 3.2: Product is unstable on silica gel.

    • Solution: Nitrones can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. If this is suspected, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. Alternatively, other purification methods such as crystallization or chromatography on a different stationary phase (e.g., alumina) could be explored.

Problem 4: Product Decomposes Upon Storage
  • Possible Cause 4.1: Instability due to light, heat, or air.

    • Solution: Nitrones can be sensitive to environmental factors. It is recommended to store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Part 3: Experimental Protocols and Data

This section provides a detailed experimental protocol that can be adapted for your specific laboratory setup, along with a summary of optimized conditions and visualizations of the workflow.

Detailed Step-by-Step Protocol for the Synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide

This protocol is adapted from a general procedure for nitrone synthesis.[3]

  • Preparation of Free N-methylhydroxylamine:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylhydroxylamine hydrochloride (1.2 eq.) in anhydrous methanol.

    • Cool the solution in an ice bath.

    • Add sodium methoxide (1.2 eq.) portion-wise to the cooled, stirred solution.

    • Stir the mixture at room temperature for 15-20 minutes.

    • Filter the mixture to remove the precipitated sodium chloride. The filtrate contains the free N-methylhydroxylamine.

  • Condensation Reaction:

    • To the filtrate containing the free N-methylhydroxylamine, add a solution of pyridine-3-carboxaldehyde (1.0 eq.) in methanol.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent such as dichloromethane and wash with water.

    • Adjust the pH of the aqueous layer to >8 with a suitable base (e.g., saturated sodium bicarbonate solution) and re-extract with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by crystallization.

Table of Optimized Conditions
ParameterRecommended ConditionRationale
Stoichiometry 1.2-1.5 eq. N-methylhydroxylamineDrives the reaction to completion, compensates for potential decomposition.[3]
Solvent Methanol, Ethanol, or TolueneGood solubility of reactants; Toluene allows for water removal.[3][4]
Temperature Room Temperature to RefluxBalances reaction rate and stability of reactants/products.
Reaction Time 3-24 hoursDependent on temperature and reactant concentrations.
Water Removal Dean-Stark trap (with Toluene)Shifts the equilibrium to favor product formation.[3]
Visualizations

Caption: General workflow for the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide.

G cluster_prep Preparation of Free Hydroxylamine cluster_reaction Condensation Reaction cluster_purification Workup & Purification A N-methylhydroxylamine HCl C Free N-methylhydroxylamine Solution A->C Neutralization B Base (e.g., NaOMe) in Methanol B->C E Reaction Mixture C->E D Pyridine-3-carboxaldehyde D->E F Crude Product E->F Stirring/Heating (Water Removal Optional) G Solvent Removal F->G H Aqueous Workup (pH adjustment) G->H I Extraction H->I J Drying & Concentration I->J K Purification (Chromatography/Crystallization) J->K L Pure N-methyl-1-pyridin-3-ylmethanimine oxide K->L

Caption: Competing pathways in nitrone synthesis.

G cluster_pathways Potential Reaction Pathways Reactants Pyridine-3-carboxaldehyde + N-methylhydroxylamine Nitrone Desired Product: N-methyl-1-pyridin-3-ylmethanimine oxide Reactants->Nitrone Favorable Conditions: Controlled Temp., Water Removal SideProduct Potential Side Products (e.g., from aldehyde self-reaction) Reactants->SideProduct Unfavorable Conditions: High Temp., Excess Base

Part 4: References

  • EvitaChem. N-methyl-1-pyridin-3-ylmethanimine oxide (EVT-1180780). EvitaChem.

  • G. P. S. Chahal, J. R. G. D. Silva, and V. F. Ferreira, "Nitrones: Comprehensive Review on Synthesis and Applications," Molecules, vol. 30, no. 1, p. 182, 2025.

  • N. A. LeBel and D. Hwang, "Nitrones for intramolecular 1,3-dipolar cycloadditions," Organic Syntheses, vol. 64, p. 85, 1986.

  • M. Sadowski, A. Mudyna, K. Knap, O. M. Demchuk, and A. Łapczuk, "Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones," Scientiae Radices, vol. 2, no. 4, pp. 319-324, 2023.

  • T. Ishikawa, "Exploration and Development of Nitrone Chemistry," Chemical and Pharmaceutical Bulletin, vol. 65, no. 9, pp. 805-823, 2017.

  • Y. Zhang, H. Zhang, and X. Feng, "Synthesis of Nitrones and Nitroalkanes via Chiral Cyclic Imines," Organic Letters, vol. 26, no. 22, pp. 4993-4997, 2024.

  • L. J. Urwin, "Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids," Ph.D. dissertation, University of Sheffield, 2021.

  • Organic Chemistry Portal. Synthesis of nitrones.

  • A. G. G. G. Goti, "One-Pot Synthesis of Nitrones from Primary Amines and Aldehydes Catalyzed by Methyltrioxorhenium," Molecules, vol. 14, no. 12, pp. 5345-5359, 2009.

  • S. O. A. A. O. Abe, "Synthesis of 2-substituted pyridines from pyridine N-oxides," ARKIVOC, vol. 2013, no. 1, pp. 154-174, 2013.

  • A. Goti, F. Cardona, and A. Brandi, "Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Reagents," CHIMIA International Journal for Chemistry, vol. 69, no. 4, pp. 201-206, 2015.

  • M. J. W. M. J. W. Majer, P. W. M. P. W. M. Majer, and M. W. M. W. Majer, "Medicinal Chemistry of Drugs with N-Oxide Functionalities," Journal of Medicinal Chemistry, vol. 64, no. 15, pp. 10795-10856, 2021.

  • M. A. Brimble and L. J. Duncalf, "Pyridine-3-carboxaldehyde O-methyloxime," Molecules, vol. 5, no. 1, p. M202, 2000.

  • S. S. S. S. Sam, "Methylation of pyridine N-oxides using various peroxides," RSC Advances, vol. 5, no. 104, pp. 85586-85589, 2015.

  • J. Y. Pfeiffer and A. M. Beauchemin, "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines," The Journal of Organic Chemistry, vol. 74, no. 21, pp. 8381-8383, 2009.

  • Royal Society of Chemistry, "Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides," Supporting Information, 2015.

  • Wikipedia, "Pyridine-3-carbaldehyde," Wikipedia, 2023.

  • E. C. Taylor and A. J. Crovetti, "3-methyl-4-nitropyridine-1-oxide," Organic Syntheses, vol. 37, p. 63, 1957.

  • S. O. Abe, "Synthesis of 2-substituted pyridines from pyridine N-oxides," ARKIVOC, vol. 2013, no. i, pp. 154-174, 2012.

  • M. A. M. M. A. M. De, "Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes.," Molecules, vol. 18, no. 8, pp. 9586-9599, 2013.

  • Z. W. Z. W. Zhang and Y. Z. Y. Z. Zhang, "Synthesis process of pyridine-N-oxide," CN115160220A, 2022.

  • F. E. Cislak, "Synthesis of pyridine aldehydes," US3160633A, 1964.

  • T. Kinouchi, Y. Ohnishi, and K. O. K. O. Ohta, "Purification and characterization of 1-nitropyrene nitroreductases from Bacteroides fragilis," Applied and Environmental Microbiology, vol. 55, no. 10, pp. 2503-2509, 1989.

  • K. Mosbach, "Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques," Proceedings of the National Academy of Sciences, vol. 70, no. 12, pp. 3450-3454, 1973.

  • S. S. S. S. Shah, "Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine," Molecules, vol. 27, no. 23, p. 8234, 2022.

  • C.-Y. Cai, Y. Kanda, and J. C. H. C. H. H. Chen, "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides," Journal of the American Chemical Society, vol. 146, no. 35, pp. 23548-23554, 2024.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Nitrone Cycloaddition Reactions

Welcome to the technical support center for troubleshooting cycloaddition reactions. This guide is specifically designed to address challenges encountered with nitrones, focusing on N-methyl-1-pyridin-3-ylmethanimine oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting cycloaddition reactions. This guide is specifically designed to address challenges encountered with nitrones, focusing on N-methyl-1-pyridin-3-ylmethanimine oxide as a representative example. Our goal is to provide you with the expertise and practical insights needed to diagnose and resolve issues leading to low reaction yields.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when facing challenges with nitrone cycloadditions.

Q1: My [3+2] cycloaddition with N-methyl-1-pyridin-3-ylmethanimine oxide is resulting in a very low yield. What are the most likely initial causes?

Low yields in 1,3-dipolar cycloadditions involving nitrones are often traced back to a few key areas:

  • Nitrone Instability: The nitrone itself may be degrading under the reaction conditions. This can be due to thermal instability, sensitivity to moisture, or polymerization. The pyridyl group, being electron-withdrawing, can influence the stability of the nitrone.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can dramatically impact the reaction rate and the prevalence of side reactions.

  • Poor Reactivity of the Dipolarophile: The alkene or alkyne partner in your reaction may not be sufficiently activated to react efficiently with the nitrone.

  • Product Instability: The resulting isoxazolidine or isoxazoline product might be unstable under the reaction conditions or during the workup and purification process.

Q2: How can I tell if my nitrone is decomposing?

There are several indicators of nitrone decomposition:

  • Visual Changes: You might observe a change in the color of your reaction mixture that is not associated with product formation.

  • TLC Analysis: Streaking on the TLC plate or the appearance of multiple new, unidentified spots can suggest decomposition.

  • ¹H NMR Spectroscopy: Taking a crude ¹H NMR of your reaction mixture can be very informative. The disappearance of the characteristic nitrone proton signal, without the corresponding appearance of product signals, is a strong indicator of decomposition. You may also see the emergence of signals corresponding to the parent aldehyde and hydroxylamine.

Q3: Could the pyridine ring in my nitrone be interfering with the reaction?

Yes, the pyridine ring can influence the reaction in several ways:

  • Electronic Effects: As an electron-withdrawing group, the pyridine ring affects the energy levels of the nitrone's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its reactivity towards different dipolarophiles.

  • Lewis Basicity: The nitrogen atom of the pyridine ring is a Lewis base and can be protonated by acidic impurities or interact with Lewis acid catalysts. This can alter the nitrone's reactivity or lead to undesired side reactions.

  • Solubility: The pyridine moiety will influence the solubility of the nitrone, which is a critical factor in solvent selection.

Part 2: Troubleshooting Guide - A Deeper Dive

This section provides a more detailed, systematic approach to identifying and resolving the root causes of low yields.

Issue 1: Suspected Nitrone Instability

If you suspect your nitrone is not stable under the reaction conditions, a systematic approach is needed to identify the cause and mitigate it.

Troubleshooting Workflow for Nitrone Instability

cluster_0 Diagnosis cluster_1 Potential Causes & Solutions A Low Yield Observed B Monitor Nitrone Stability A->B C TLC & NMR Analysis of Starting Material Over Time B->C D Thermal Decomposition? C->D E Moisture Sensitivity? C->E F Polymerization? C->F G Run reaction at lower temperature (e.g., RT or 0 °C) D->G Yes H Use rigorously dried solvents and inert atmosphere (N2 or Ar) E->H Yes I Run reaction at higher dilution F->I Yes J Re-evaluate Yield G->J H->J I->J

Caption: Workflow for diagnosing and addressing nitrone instability.

Experimental Protocol: Assessing Nitrone Stability

  • Preparation: Dissolve a small amount of your N-methyl-1-pyridin-3-ylmethanimine oxide in the intended reaction solvent in an NMR tube.

  • Initial Analysis: Take an initial ¹H NMR spectrum (t=0).

  • Incubation: Keep the NMR tube at the intended reaction temperature.

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1h, 3h, 6h, 24h).

  • Data Analysis: Compare the spectra to monitor for any decrease in the intensity of the nitrone's characteristic signals or the appearance of new signals that do not correspond to your desired product.

Issue 2: Suboptimal Reaction Conditions

The "sweet spot" for a cycloaddition reaction can be narrow. The following table outlines key parameters to investigate.

Table 1: Reaction Parameter Optimization

ParameterInitial Condition (Example)Alternative Conditions to TestRationale
Solvent TolueneDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), HexaneSolvent polarity can influence reaction rates and stabilization of the transition state. Less polar solvents are often preferred for concerted cycloadditions.
Temperature 80 °CRoom Temperature (RT), 40 °C, 110 °C (refluxing toluene)Higher temperatures can accelerate the reaction but may also promote decomposition or side reactions. Lower temperatures can improve selectivity.
Concentration 0.1 M0.01 M, 0.5 MHigher concentrations can favor bimolecular reactions, but can also lead to polymerization or solubility issues.
Additives NoneLewis Acids (e.g., MgBr₂, Sc(OTf)₃), Molecular SievesLewis acids can catalyze the reaction by coordinating to the dipolarophile, lowering the LUMO energy. Molecular sieves can remove trace amounts of water that may cause nitrone hydrolysis.
Issue 3: Poor Regio- or Stereoselectivity

Even if the reaction proceeds, a low yield of the desired isomer can be the primary issue. The formation of multiple isomers that are difficult to separate can lead to a low isolated yield of the target molecule.

Understanding Selectivity in [3+2] Cycloadditions

The regioselectivity (the orientation of the dipole and dipolarophile) and stereoselectivity of the reaction are governed by the frontier molecular orbitals (FMOs) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored product.

Troubleshooting Workflow for Poor Selectivity

cluster_0 Problem Identification cluster_1 Potential Solutions cluster_2 Rationale A Low Isolated Yield of Desired Isomer B Analyze Crude Reaction Mixture by ¹H NMR or LC-MS A->B C Multiple Isomers Detected? B->C D Modify Dipolarophile Electronics C->D Yes E Introduce Lewis Acid Catalyst C->E Yes F Vary Reaction Temperature C->F Yes G Change Solvent C->G Yes H Alter FMO energies to favor one transition state D->H I Coordinate to dipolarophile, enhancing selectivity E->I J Lower temperatures often increase selectivity F->J K Solvent can influence transition state stability G->K L Re-analyze Isomer Ratio H->L I->L J->L K->L

Caption: Systematic approach to improving reaction selectivity.

Experimental Protocol: Lewis Acid Screening for Improved Selectivity

  • Setup: Prepare several small-scale reactions in parallel under identical conditions (solvent, temperature, concentration).

  • Lewis Acid Addition: To each reaction, add a different Lewis acid (e.g., MgBr₂, ZnCl₂, Sc(OTf)₃) in a catalytic amount (e.g., 10 mol%). Include a control reaction with no Lewis acid.

  • Monitoring: Monitor the reactions by TLC or LC-MS.

  • Analysis: After a set time, quench the reactions and analyze the crude mixtures by ¹H NMR or LC-MS to determine the ratio of isomers formed.

  • Evaluation: Identify the Lewis acid that provides the best yield and selectivity for your desired product.

Part 3: References

  • Title: 1,3-Dipolar Cycloaddition Chemistry Source: Wiley URL: [Link]

  • Title: Recent advances in the synthesis of isoxazolidines and isoxazolines Source: Royal Society of Chemistry URL: [Link]

  • Title: Nitrone-based [3+2] cycloadditions: a powerful tool for the synthesis of five-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Stability &amp; Handling of N-methyl-1-pyridin-3-ylmethanimine oxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that in drug development and complex organic synthesis, the reliability of your intermediates dictates the success of your pipeline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that in drug development and complex organic synthesis, the reliability of your intermediates dictates the success of your pipeline. N-methyl-1-pyridin-3-ylmethanimine oxide (often referred to as 3-pyridinecarboxaldehyde N-methylnitrone) is a highly versatile C-aryl-N-methyl nitrone used extensively in [3+2] cycloadditions and as a spin trap[1]. However, its inherent reactivity makes it susceptible to rapid degradation if mishandled.

This guide is designed as a self-validating system to help you understand the causality behind nitrone instability, troubleshoot storage issues, and implement field-proven protocols to rescue your experiments.

Section 1: Core Causality & Mechanisms (FAQ)

Q: Why does my batch of N-methyl-1-pyridin-3-ylmethanimine oxide degrade rapidly on the benchtop? A: Nitrones are inherently metastable and are susceptible to two primary degradation pathways: hydrolytic cleavage and photochemical rearrangement[2][3].

  • Hydrolysis: Under protic conditions or exposure to ambient moisture, the highly polarized C=N bond of the nitrone is vulnerable to nucleophilic attack by water. This reversible reaction cleaves the molecule back into its starting materials: pyridine-3-carboxaldehyde and N-methylhydroxylamine[1][2]. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the nitrone carbon, making it more sensitive to moisture than standard C-phenyl nitrones.

  • Photochemical Rearrangement: When exposed to UV or visible lab light (particularly in the 300-370 nm range), the nitrone undergoes rapid excitation to the S1 state, triggering a structural isomerization into a highly strained 3-membered oxaziridine ring[3][4]. This oxaziridine is thermodynamically unstable and can further rearrange into an amide or undergo complete degradation[3].

Q: How do these pathways interact during standard laboratory handling? A: If you leave the compound in a clear vial on the benchtop, ambient light will drive the oxaziridine rearrangement, while atmospheric moisture simultaneously drives hydrolysis. This dual-pathway degradation is why unprotected nitrones often turn into dark, insoluble tars within 24 hours.

Degradation Nitrone N-methyl-1-pyridin-3- ylmethanimine oxide Oxaziridine Oxaziridine Intermediate Nitrone->Oxaziridine Photoisomerization Aldehyde Pyridine-3- carboxaldehyde Nitrone->Aldehyde Hydrolysis Hydroxylamine N-methylhydroxylamine Nitrone->Hydroxylamine Hydrolysis Light UV/Vis Light (313-370 nm) Light->Nitrone Triggers Water Moisture (H2O) Protic Solvents Water->Nitrone Nucleophilic Attack Amide Amide / Tars Oxaziridine->Amide Thermal Rearrangement

Caption: Mechanistic pathways of nitrone degradation via photochemical oxaziridine rearrangement and hydrolysis.

Section 2: Troubleshooting Guide - Storage & Handling

Q: What are the optimal storage conditions to maximize the shelf-life of this nitrone? A: To create a self-validating storage system, you must eliminate the causal factors of degradation: light, heat, and moisture. The table below synthesizes the quantitative stability expectations based on environmental controls.

Quantitative Stability Matrix
Storage ConditionTemperatureLight ExposureMoisture ControlEstimated StabilityPrimary Degradant
Optimal (Long-term) -20 °CDark (Amber vial/Foil)Argon/N₂ flushed> 12 monthsNone
Short-term Working 4 °CDark (Amber vial)Desiccated2 - 4 weeksOxaziridine / Aldehyde
Benchtop (Unprotected) 20-25 °CAmbient Lab LightAmbient Humidity< 24 hoursOxaziridine / Amide[4]
Aqueous Solution 20-25 °CDarkN/A (Aqueous)< 2 hoursPyridine-3-carboxaldehyde[5]

Q: I noticed my compound changed color from pale yellow to dark brown. What happened? A: Color changes definitively indicate photochemical degradation. The initial photoisomerization to an oxaziridine[3] is followed by complex thermal rearrangements into amides or polymerization byproducts, which present as dark, insoluble tars. If the sample has darkened, it must be discarded or rigorously repurified via flash chromatography.

Section 3: Experimental Workflows

Q: How can I validate the purity and stability of my batch before running a critical experiment (e.g., a [3+2] cycloaddition)? A: Because nitrones can degrade silently (hydrolysis to a clear aldehyde) or visibly (photochemical darkening), you must establish a strict pre-reaction validation protocol.

Detailed Step-by-Step Methodology: Nitrone Stability Validation & Rescue

Step 1: Visual & Solubility Inspection

  • Action: Observe the physical state. Pure N-methyl-1-pyridin-3-ylmethanimine oxide should be a pale yellow solid or oil[6].

  • Causality: Darkening indicates oxaziridine/amide formation[3]. Incomplete solubility in anhydrous dichloromethane (DCM) suggests polymerization.

Step 2: Quantitative ¹H-NMR Verification

  • Action: Dissolve 5 mg of the sample in anhydrous CDCl₃ (ensure the solvent is stored over molecular sieves to prevent in-NMR hydrolysis).

  • Causality: Look for the characteristic nitrone methine proton (CH=N⁺–O⁻), which typically appears distinctly downfield (around δ 8.08 ppm)[6]. The presence of a sharp aldehyde proton peak (~δ 10.0 ppm) definitively confirms hydrolytic degradation into pyridine-3-carboxaldehyde[5].

Step 3: In Situ Generation (Rescue Protocol)

  • Action: If the nitrone is degraded and you require it immediately for a cycloaddition, switch to an in situ generation protocol.

  • Methodology:

    • Combine pyridine-3-carboxaldehyde (1.0 eq) and N-methylhydroxylamine hydrochloride (1.1 eq) in anhydrous toluene or DCM[7].

    • Add a mild base (e.g., sodium acetate or triethylamine, 1.1 eq) to liberate the free hydroxylamine[7].

    • Add your dipolarophile (alkene) directly to this mixture.

    • Stir under an argon atmosphere in the dark (wrap the flask in aluminum foil) at room temperature or with mild heating.

  • Causality: In situ generation bypasses the need to isolate and store the sensitive nitrone. It allows the transiently formed dipole to immediately react with the alkene, driving the equilibrium forward and preventing degradation[2].

Workflow Start Retrieve Nitrone from Storage Visual Visual & Solubility Check Start->Visual NMR 1H-NMR in Anhydrous CDCl3 Visual->NMR Soluble, Pale Yellow Rescue Execute In Situ Generation Protocol Visual->Rescue Dark/Insoluble Decision Is Aldehyde Peak (~10 ppm) Present? NMR->Decision Proceed Proceed with Experiment Decision->Proceed No (Pure) Decision->Rescue Yes (Degraded)

Caption: Step-by-step decision matrix for validating nitrone integrity and triggering in situ rescue.

Sources

Troubleshooting

reducing side reactions during N-methyl-1-pyridin-3-ylmethanimine oxide preparation

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide. It provides in-depth troubleshooting advice and frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and reduce side reactions during its preparation.

Introduction to the Synthesis

N-methyl-1-pyridin-3-ylmethanimine oxide, a C-pyridyl-N-methyl nitrone, is a valuable intermediate in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of complex heterocyclic scaffolds. The most common and direct route to this compound involves the condensation of 3-pyridinecarboxaldehyde with N-methylhydroxylamine. While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This guide will help you navigate these challenges.

The primary synthetic route is the condensation of 3-pyridinecarboxaldehyde with N-methylhydroxylamine. This reaction is typically performed under mild conditions and involves the formation of a C=N double bond with concomitant N-oxide formation.

Synthesis_Pathway 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate Hemiaminal Intermediate 3-Pyridinecarboxaldehyde->Intermediate + N-Methylhydroxylamine N-Methylhydroxylamine N-Methylhydroxylamine->Intermediate Condensation Product N-methyl-1-pyridin-3-ylmethanimine oxide Intermediate->Product - H2O

Caption: General synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Yield of the Desired Nitrone

Question: I am getting a very low yield of my target nitrone, N-methyl-1-pyridin-3-ylmethanimine oxide. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this condensation reaction are often due to an unfavorable equilibrium, degradation of starting materials or product, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

1. Incomplete Reaction/Unfavorable Equilibrium:

  • Cause: The condensation of an aldehyde with a hydroxylamine is a reversible reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.

  • Solution:

    • Azeotropic Water Removal: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, and use a Dean-Stark apparatus to continuously remove water as it forms.

    • Dehydrating Agents: Add a dehydrating agent to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices.

2. Starting Material Quality and Stoichiometry:

  • Cause: 3-Pyridinecarboxaldehyde can be prone to oxidation to nicotinic acid, especially if it is old or has been improperly stored. N-methylhydroxylamine hydrochloride, the common starting material, needs to be neutralized in situ, and inaccurate stoichiometry can affect the reaction.

  • Solution:

    • Purify the Aldehyde: If the 3-pyridinecarboxaldehyde has been stored for a long time, consider purifying it by distillation before use.[1]

    • Use Fresh N-methylhydroxylamine: N-methylhydroxylamine is best generated fresh from its hydrochloride salt.

    • Precise Stoichiometry: Carefully measure the amounts of N-methylhydroxylamine hydrochloride and the base used for its neutralization (e.g., sodium carbonate or triethylamine). A slight excess of the hydroxylamine (1.1 to 1.2 equivalents) can sometimes improve yields.

3. Suboptimal Reaction Conditions:

  • Cause: The reaction temperature and time can significantly impact the yield. Excessive heat can lead to decomposition, while insufficient time will result in incomplete conversion.

  • Solution:

    • Temperature Control: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Aromatic nitrones are generally stable at these temperatures.[2]

    • Optimize Reaction Time: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

ParameterRecommendationRationale
Solvent Toluene, Methanol, or EthanolToluene allows for azeotropic removal of water. Alcohols are good solvents for the starting materials.
Temperature Room Temperature to 60 °CBalances reaction rate with potential for side reactions and decomposition.
Base Na₂CO₃, Et₃N, or PyridineNeutralizes N-methylhydroxylamine HCl and can catalyze the condensation.
Additives Anhydrous MgSO₄ or Na₂SO₄Drives the equilibrium towards product formation by removing water.
Problem 2: Presence of a Significant Amount of an Unwanted Side Product

Question: My crude NMR shows a significant byproduct that I am struggling to identify and remove. What are the likely side reactions?

Answer:

Several side reactions can occur during the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide. Identifying the most likely culprit will guide your purification strategy.

1. Over-oxidation of the Pyridine Nitrogen:

  • Cause: If an oxidizing agent is used in the synthesis (for instance, if the nitrone is prepared by oxidation of the corresponding secondary amine), there is a possibility of N-oxidation of the pyridine ring to form a pyridine N-oxide derivative of the nitrone. While the primary synthesis route is condensation, this can be a side reaction if oxidizing conditions are inadvertently introduced. Pyridine N-oxides are more reactive to both electrophilic and nucleophilic substitution than pyridines themselves.[3][4]

  • How to Identify: The formation of a pyridine N-oxide will result in a downfield shift of the pyridine protons in the ¹H NMR spectrum and a change in the mass spectrum (M+16).

  • Solution:

    • Avoid Oxidizing Conditions: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions.

    • Purification: These byproducts can often be separated by column chromatography on silica gel, as the polarity will be significantly different.

2. Dimerization or Polymerization:

  • Cause: Aldehydes, especially in the presence of base, can undergo self-condensation or polymerization. Nitrones themselves can also undergo dimerization, although this is less common for C-aryl nitrones.

  • How to Identify: The presence of high molecular weight species in the mass spectrum and a complex, broad baseline in the NMR spectrum can indicate polymerization.

  • Solution:

    • Control Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

    • Controlled Addition: Add the aldehyde slowly to the solution of N-methylhydroxylamine to maintain a low concentration of the aldehyde at any given time.

3. Reactions on the Pyridine Ring:

  • Cause: The pyridine ring is generally unreactive towards electrophilic substitution under these mild conditions. However, nucleophilic attack is more favorable, especially at the 2- and 4-positions.[3] If strong nucleophiles are present, side reactions on the ring are a possibility, though unlikely with the reactants involved.

  • Solution:

    • Control pH: Maintain a neutral or slightly basic pH to avoid activation of the pyridine ring towards nucleophilic attack.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Start 3-Pyridinecarboxaldehyde + N-Methylhydroxylamine Product N-methyl-1-pyridin-3-ylmethanimine oxide Start->Product Condensation Side1 Pyridine N-Oxidation Start->Side1 Oxidizing Conditions Side2 Aldehyde Polymerization Start->Side2 High Concentration/ Base Side3 Dimerization Product->Side3 Prolonged Reaction Time

Caption: Troubleshooting workflow for side reactions.

Problem 3: Difficulty in Purifying the Product

Question: My product appears to be an oil or a hygroscopic solid, and I'm having trouble purifying it by crystallization. What are the best purification methods?

Answer:

Purification of pyridyl nitrones can be challenging due to their polarity and potential hygroscopicity.

1. Crystallization:

  • Challenge: The product may not crystallize easily, or it may form an oil. Pyridine N-oxides, which share structural similarities, are known to be hygroscopic.[3]

  • Solution:

    • Solvent Screening: Experiment with a range of solvent systems for recrystallization. A good starting point is a polar solvent in which the compound is soluble at elevated temperatures, with a less polar co-solvent to induce crystallization upon cooling. Examples include ethanol/ether, methanol/dichloromethane, or ethyl acetate/hexanes.

    • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexanes or ether to induce solidification.

    • Drying: Ensure the final product is dried thoroughly under high vacuum to remove residual solvents and water.

2. Column Chromatography:

  • Challenge: The polarity of the nitrone can lead to tailing on silica gel columns.

  • Solution:

    • Solvent System: Use a solvent system with a small amount of a basic modifier to reduce tailing. For example, a gradient of ethyl acetate in hexanes with 0.5-1% triethylamine or pyridine.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) as the stationary phase.

3. Handling and Storage:

  • Recommendation: Due to its potential hygroscopicity, store the purified N-methyl-1-pyridin-3-ylmethanimine oxide in a desiccator under an inert atmosphere. For small-scale reactions, preparing a stock solution in an anhydrous solvent can be a convenient way to handle the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting aldehyde and the product nitrone (e.g., 50-70% ethyl acetate in hexanes). The nitrone product should have a lower Rf value than the aldehyde. Staining with potassium permanganate can help visualize the spots.

Q2: Can I use a different base to neutralize the N-methylhydroxylamine hydrochloride?

A2: Yes, other bases such as triethylamine or even pyridine itself can be used.[5] The choice of base can sometimes influence the reaction rate and the side product profile. It is advisable to start with a mild inorganic base like sodium carbonate.

Q3: Is the nitrone product stable to prolonged heating?

A3: C-aryl-N-methyl nitrones are generally quite stable to moderate heat.[2][6] However, prolonged heating at high temperatures can lead to decomposition. It is best to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q4: Can I synthesize the nitrone by oxidizing the corresponding imine?

A4: While it is possible to synthesize nitrones by oxidizing imines, this route introduces an extra step and requires an oxidizing agent, which can lead to the side reactions mentioned earlier (e.g., N-oxidation of the pyridine ring). The direct condensation of the aldehyde and hydroxylamine is generally the more efficient and atom-economical approach.

Experimental Protocol: Synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide

This protocol is a general guideline based on established methods for the synthesis of similar nitrones.[7] Optimization may be required for your specific laboratory conditions.

  • Preparation of N-methylhydroxylamine solution:

    • In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (1.2 eq.) in methanol.

    • Stir the suspension at room temperature for 30 minutes.

    • Filter the mixture to remove the sodium chloride precipitate and wash the solid with a small amount of methanol.

  • Condensation Reaction:

    • To the filtrate from the previous step, add 3-pyridinecarboxaldehyde (1.0 eq.).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization.

References

  • University of Nairobi. (n.d.). Pyridine and its Derivatives. Retrieved from [Link]

  • Sadowski, M., Mudyna, A., Knap, K., Demchuk, O. M., & Łapczuk, A. (2023). Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones. Scientiae Radices, 2(4), 319-324.
  • LeBel, N. A., & Hwang, D. (1979). Nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses, 58, 106.
  • Ali, S. K., Wazeer, M. I. M., & Abounassif, M. A. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8.
  • Ferreira, M. J., et al. (2021).
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Organic Chemistry Portal. (n.d.). Synthesis of nitrones. Retrieved from [Link]

  • Gawrońska, K., et al. (2021).
  • Nishiwaki, N. (2014). Intramolecular cycloaddition of nitrones in total synthesis of natural products.
  • McKay, C. S., & Pezacki, J. P. (2021). Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions. Chemical Reviews, 121(4), 2235-2298.
  • Wikipedia. (2023). Pyridine-N-oxide. Retrieved from [Link]

  • Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The stability of pyridine nucleotides. Journal of Biological Chemistry, 236(10), 2756-2759.
  • Reddit. (2021). r/chemhelp - Stability of specific nitrones under heat? Retrieved from [Link]

  • Goti, A., & Cardona, F. (2010). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Methods. CHIMIA International Journal for Chemistry, 64(4), 232-237.
  • Ali, S. A., Hashmi, S. M., & Wazeer, M. I. M. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. Arkivoc, 2000(5), 684-697.
  • Google Patents. (n.d.). CN102267939A - Preparation method of N-methyl-pyridine chloride.
  • de Koning, C. B., van Otterlo, W. A. L., & Michael, J. P. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169.
  • Organic Syntheses. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-. Retrieved from [Link]

  • WUR eDepot. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4 Synthesis pathways for the preparation of nitrones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for N-methyl-1-pyridin-3-ylmethanimine Oxide Crystallization

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the crystallization of N-methyl-1-pyridin-3-ylmethanimine oxide. We will explore the critical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the crystallization of N-methyl-1-pyridin-3-ylmethanimine oxide. We will explore the critical process of solvent selection, offer detailed experimental protocols, and provide troubleshooting solutions to common challenges encountered in the laboratory.

Disclaimer: Specific, peer-reviewed crystallization data for N-methyl-1-pyridin-3-ylmethanimine oxide is not widely available in public literature. The guidance provided herein is based on the compound's structural characteristics and established principles of crystallization for polar, heterocyclic organic molecules, particularly pyridine N-oxides.[1][2][3] Researchers should use this document as an expert-informed starting point, with the understanding that empirical testing and optimization are essential for success.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-methyl-1-pyridin-3-ylmethanimine oxide that influence solvent selection?

A1: Understanding the molecular structure is paramount for predicting its solubility behavior. N-methyl-1-pyridin-3-ylmethanimine oxide has several features that dictate its interaction with solvents:

  • High Polarity: The N-oxide functional group introduces a significant dipole moment, making the molecule highly polar.[2] The nitrogen-oxygen bond is strongly polarized, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen.

  • Hydrogen Bond Acceptor: The N-oxide oxygen is an excellent hydrogen bond acceptor.[1][2] This property strongly favors solubility in protic solvents (e.g., water, alcohols) that can act as hydrogen bond donors.

  • Pyridine Ring: The aromatic pyridine ring can participate in π-π stacking interactions, which are crucial for the formation of an ordered crystal lattice.[4]

  • Methanimine Group: The C=N bond adds to the overall polarity and provides another site for potential intermolecular interactions.

Based on these features, the principle of "like dissolves like" suggests that polar solvents are the most promising candidates for crystallization.[5][6]

Q2: What is a systematic approach for selecting a primary crystallization solvent?

A2: The ideal crystallization solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but exhibit poor solubility at lower temperatures (room temperature or 0-4 °C).[7][8] This temperature-dependent solubility is crucial for achieving a high recovery yield. A systematic, small-scale screening is the most effective approach:

  • Select a diverse range of solvents with varying polarities (see Table 1).

  • To a small test tube, add ~10-20 mg of your crude N-methyl-1-pyridin-3-ylmethanimine oxide.

  • Add the test solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor yield. It should be set aside as a potential "good" solvent for a mixed-solvent system.[9]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. If high-quality crystals form, you have identified a suitable solvent.

  • If no crystals form upon cooling, try inducing nucleation by scratching the inside of the test tube with a glass rod or by adding a single seed crystal of the pure compound.[10][11][12]

Q3: When should I consider using a mixed-solvent (binary) system?

A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[8] This is a common scenario for compounds that are either too soluble or too insoluble in a wide range of common solvents. The strategy involves:

  • A "good" solvent in which the compound is highly soluble, even at room temperature.

  • A "poor" or "anti-solvent" in which the compound is sparingly soluble, even at high temperatures. The two solvents must be miscible.[9]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes persistently cloudy (turbid), indicating the point of supersaturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[8]

Q4: What are the most suitable crystallization methods for a polar compound like this?

A4: Several methods can be effective, depending on the solvent system identified:

  • Slow Cooling: This is the most common method. The compound is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize yield.[5][6] Slower cooling generally produces larger, higher-quality crystals.[6]

  • Slow Evaporation: This method is useful when the compound is moderately soluble at room temperature. The compound is dissolved in a solvent, and the container is loosely covered to allow the solvent to evaporate over several days, gradually increasing the concentration and leading to crystal growth.[7]

  • Vapor Diffusion: This technique is excellent for growing high-quality single crystals, especially when only a small amount of material is available. The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (anti-solvent). The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[13]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not sufficiently supersaturated.[14] 2. Inhibition of Nucleation: The solution is supersaturated but lacks a surface or "seed" to initiate crystal growth.[7][14]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[10][14] 2. Induce Nucleation: Scratch the inner surface of the flask at the air-liquid interface with a glass rod. Alternatively, add a tiny "seed" crystal of the compound.[5][11]
Compound "Oils Out" 1. High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point. 2. Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.[14] 3. Presence of Impurities: Impurities can disrupt the crystal lattice formation.[7]1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly again.[7][14] 2. Change Solvent System: Select a solvent with a lower boiling point or try a different mixed-solvent pair. 3. Purify Further: Consider purifying the crude material using another method (e.g., column chromatography) before attempting recrystallization.[7]
Formation of Fine Powder or Small Needles 1. Rapid Cooling: The solution was cooled too quickly, causing rapid nucleation and formation of many small crystals instead of slow growth of large crystals.[7][10] 2. High Supersaturation: The solution was too concentrated.1. Ensure Slow Cooling: Insulate the flask (e.g., with glass wool or paper towels) to slow the rate of cooling.[9] 2. Use More Solvent: Dissolve the compound in slightly more than the minimum amount of hot solvent to reduce the level of supersaturation.[10]
Low Crystallization Yield 1. Excessive Solvent: Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[10] 2. Premature Filtration: The solution was not cooled sufficiently before filtration. 3. Washing with Room Temperature Solvent: Using warm or room-temperature solvent to wash the collected crystals can redissolve the product.1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary for complete dissolution.[11] 2. Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtration.[5] 3. Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[5][11]

Data and Protocols

Table 1: Predicted Solubility of N-methyl-1-pyridin-3-ylmethanimine oxide in Common Solvents

This table provides a starting point for solvent screening based on the compound's polar nature.

SolventPolarityTypePredicted Solubility at 25°CPredicted Solubility at B.P.Notes
WaterHighProticSolubleVery SolubleExcellent H-bond donor. May be too effective, requiring an anti-solvent.
MethanolHighProticSolubleVery SolubleSimilar to water; a good candidate for the "good" solvent in a binary system.
EthanolHighProticModerately SolubleSolubleOften an excellent choice for single-solvent recrystallization of polar compounds.[8]
IsopropanolMediumProticSparingly SolubleSolubleGood potential as a single solvent due to a favorable solubility curve.
AcetonitrileMediumAproticSparingly SolubleSolubleA polar aprotic option; can be effective for pyridine N-oxides.[15]
Ethyl AcetateMediumAproticSparingly SolubleModerately SolubleGood potential as a single solvent or as a "poor" solvent with alcohols.
AcetoneMediumAproticSparingly SolubleModerately SolubleCan be effective, but its low boiling point may be a challenge.
DichloromethaneLowAproticInsoluble / Very Sparingly SolubleSparingly SolubleMay work as an anti-solvent. Highly volatile.[13]
TolueneLowAproticInsolubleSparingly SolubleGood candidate for an anti-solvent when paired with a polar solvent like ethanol.
Hexane / HeptaneNon-polarAproticInsolubleInsolubleExcellent choice for an anti-solvent.

Experimental Workflow & Protocols

Solvent_Selection_Workflow start Start: Crude N-methyl-1-pyridin-3-ylmethanimine oxide select_solvents Select 5-7 solvents of varying polarity (See Table 1) start->select_solvents test_rt Add solvent dropwise at Room Temp to ~15mg of compound select_solvents->test_rt dissolves_rt Result: Dissolves Completely test_rt->dissolves_rt  Yes insoluble_rt Result: Insoluble / Sparingly Soluble test_rt->insoluble_rt  No outcome_too_good Decision: Too soluble. Use as 'good' solvent in a binary system. dissolves_rt->outcome_too_good heat_test Heat mixture to boiling point insoluble_rt->heat_test dissolves_hot Result: Dissolves Completely heat_test->dissolves_hot  Yes insoluble_hot Result: Insoluble heat_test->insoluble_hot  No cool_test Cool slowly to Room Temp dissolves_hot->cool_test outcome_unsuitable Decision: Unsuitable solvent. Discard. insoluble_hot->outcome_unsuitable crystals_form Result: Crystals Form cool_test->crystals_form  Yes no_crystals Result: No Crystals cool_test->no_crystals  No outcome_good_solvent Decision: Suitable for single-solvent crystallization. Proceed to scale-up. crystals_form->outcome_good_solvent outcome_binary Decision: Try binary system or induce nucleation. no_crystals->outcome_binary

Caption: Workflow for systematic solvent selection.

Protocol 1: Single-Solvent Slow Cooling Crystallization
  • Dissolution: Place the crude N-methyl-1-pyridin-3-ylmethanimine oxide into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the minimum amount of hot solvent required to fully dissolve the solid.[5] It is critical not to add a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. This may take 30-60 minutes.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for an additional 30 minutes to maximize the precipitation of the crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Organic Chemistry I Lab, University of Rochester. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • EXP. NO. (3) RECRYSTALLIZATION. (n.d.). University of Technology, Iraq. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Davis. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Method of crystallizing nitro products. (1959). Google Patents (US2874196A).
  • N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. (n.d.). PubChem. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, June 1). White Rose Research Online. Retrieved from [Link]

  • How to Grow Crystals. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Solvent-free synthesis of nitrones in a ball-mill. (n.d.). ResearchGate. Retrieved from [Link]

  • Methylation of pyridine N-oxides using various peroxides. (n.d.). ResearchGate. Retrieved from [Link]

  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (2007). Google Patents (WO2007128694A1).
  • 3-Pyridinemethanamine. (n.d.). PubChem. Retrieved from [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018, April 24). JoVE. Retrieved from [Link]

  • Product Class 3: Amine N-Oxides. (n.d.). Science of Synthesis, Thieme. Retrieved from [Link]

  • Crystal structure of 1-methylimidazole 3-oxide monohydrate. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • 3-Picoline-N-oxide. (n.d.). PubChem. Retrieved from [Link]

  • Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in N-methyl-1-pyridin-3-ylmethanimine oxide Analysis

Welcome to the Technical Support Center for NMR analysis of N-methyl-1-pyridin-3-ylmethanimine oxide (also known as N-methyl-C-(3-pyridyl)nitrone). This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR analysis of N-methyl-1-pyridin-3-ylmethanimine oxide (also known as N-methyl-C-(3-pyridyl)nitrone). This guide is designed for researchers, scientists, and drug development professionals facing spectral resolution challenges when characterizing this heterocyclic intermediate.

Due to the structural combination of a pyridine ring and a methanimine oxide (nitrone) group, analysts frequently encounter severe ¹H NMR signal overlap in the aromatic region. This guide provides field-proven, self-validating methodologies to deconvolve complex spectra, ensuring high scientific integrity in your structural assignments.

Diagnostic Workflow

NMR_Workflow Start Initial ¹H NMR in CDCl₃ Overlap at 7.4-8.2 ppm ASIS Apply ASIS (Switch to C₆D₆ or Pyridine-d₅) Start->ASIS Step 1: Solvent Shift PureShift 1D Pure Shift NMR (PSYCHE / Zangger-Sterk) ASIS->PureShift Still Overlapped Resolved Signals Resolved: Definitive Assignment ASIS->Resolved Overlap Resolved TwoD 2D NMR (¹H-¹³C HSQC / HMBC) PureShift->TwoD Complex Spin System PureShift->Resolved Multiplets Collapsed TwoD->Resolved Orthogonal Separation

Diagnostic workflow for resolving ¹H NMR signal overlap in pyridine nitrone derivatives.

Troubleshooting FAQs

Q1: Why does severe signal overlap occur in the 7.4–8.2 ppm region when using CDCl₃? A: The overlap is caused by a convergence of magnetic environments. The nitrone group (-CH=N⁺(O⁻)CH₃) exerts a strong electron-withdrawing effect and possesses significant diamagnetic anisotropy. This deshields the nitrone CH=N proton, pushing its resonance downfield to approximately 7.8–8.2 ppm. Simultaneously, the pyridine ring protons (specifically H4 and H5) resonate in this exact same window. In non-interacting solvents like CDCl₃, these signals coalesce into a broad, unresolved multiplet, making accurate integration and coupling constant ( J ) extraction impossible.

Q2: How can I quickly resolve this without advanced 2D techniques? A: The most efficient first-line approach is utilizing the Aromatic Solvent-Induced Shift (ASIS) [1]. By switching the solvent from CDCl₃ to Benzene-d₆ (C₆D₆) or Pyridine-d₅, the flat, electron-rich aromatic solvent molecules preferentially associate with the electron-deficient regions of the nitrone (the partial positive charge on the nitrogen). This differential solvation induces distinct upfield or downfield shifts for the nitrone proton versus the pyridine protons, often separating the overlapping signals by 0.2 to 0.5 ppm.

Q3: If solvent switching fails or isn't viable for my downstream application, how can I simplify the 1D ¹H spectrum? A: You should implement 1D Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk). Pure shift techniques suppress homonuclear scalar couplings ( JHH​ ), collapsing complex multiplets into highly resolved singlets[2]. Because the overlap in N-methyl-1-pyridin-3-ylmethanimine oxide is exacerbated by the J -coupling of the pyridine protons (e.g., the doublet of doublets of H4 and H5), collapsing these into singlets will reveal the exact chemical shift of the isolated nitrone CH=N proton.

Q4: How do I definitively assign the nitrone CH versus the pyridine CHs if they still overlap in 1D? A: When 1D optimization is insufficient, 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) is the gold standard[3]. While the protons may overlap, their attached carbons do not. The nitrone carbon typically resonates around 130–135 ppm, while the pyridine carbons are widely dispersed (C5 ~123 ppm, C4 ~135 ppm, C6 ~148 ppm, C2 ~150 ppm). By spreading the proton signals orthogonally into the ¹³C dimension, the HSQC acts as a self-validating system: a single cross-peak at ~133 ppm (¹³C) and ~8.0 ppm (¹H) definitively identifies the nitrone CH.

Pure Shift NMR Logic

PureShift_Logic Excitation Excitation Pulse (90°) Evolution Evolution (t₁) with J-coupling Excitation->Evolution PSYCHE PSYCHE Element (Low-flip swept pulses) Evolution->PSYCHE Decoupling J-Refocusing (Homonuclear Decoupling) PSYCHE->Decoupling Acquisition Acquisition (t₂) (Pseudo-FID) Decoupling->Acquisition Spectrum Pure Shift Spectrum (Singlets only) Acquisition->Spectrum

Logical flow of the PSYCHE pure shift NMR pulse sequence for homonuclear decoupling.

Quantitative Data Summary

The following table summarizes the expected chemical shift ranges and the impact of various resolution strategies on N-methyl-1-pyridin-3-ylmethanimine oxide.

Proton EnvironmentExpected ¹H Shift (CDCl₃)Expected ¹³C ShiftMultiplicity (Standard)Multiplicity (Pure Shift)ASIS Effect (C₆D₆)
N-CH₃ 3.7 – 3.9 ppm50 – 55 ppmSinglet (s)Singlet (s)Strong Upfield Shift
Pyridine H5 7.3 – 7.5 ppm123 – 125 ppmDoublet of doublets (dd)Singlet (s)Moderate Shift
Nitrone CH=N 7.8 – 8.2 ppm130 – 135 ppmSinglet (s)Singlet (s)Strong Upfield Shift
Pyridine H4 8.1 – 8.3 ppm134 – 137 ppmDoublet of triplets (dt)Singlet (s)Moderate Shift
Pyridine H6 8.5 – 8.7 ppm148 – 150 ppmDoublet (d)Singlet (s)Minimal Shift
Pyridine H2 8.7 – 8.9 ppm149 – 152 ppmBroad singlet / dSinglet (s)Minimal Shift

Experimental Protocols

Protocol 1: ASIS Sample Preparation and Acquisition

Causality: Benzene-d₆ alters the local magnetic environment through π

π stacking and dipole-dipole interactions, selectively shielding protons based on their proximity to the polar nitrone core.
  • Sample Preparation: Dissolve 5–10 mg of N-methyl-1-pyridin-3-ylmethanimine oxide in 0.6 mL of Benzene-d₆ (C₆D₆). Ensure complete dissolution.

  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the C₆D₆ signal (7.16 ppm) and perform gradient shimming (Z-axis).

  • Acquisition: Run a standard 1D ¹H NMR experiment (e.g., zg30 on Bruker) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • Validation: Compare the resulting spectrum to the CDCl₃ baseline. The CH=N proton should now appear as a distinct singlet separated from the H4/H5 multiplets.

Protocol 2: 1D Pure Shift NMR (PSYCHE) Acquisition

Causality: The PSYCHE (Pure Shift Yielded by CHirp Excitation) sequence uses low-flip angle swept pulses to refocus homonuclear couplings, yielding a spectrum of pure chemical shifts[2].

  • Setup: Dissolve the sample in CDCl₃. Lock, shim, and tune the probe.

  • Parameter Selection: Load the PSYCHE pulse sequence (e.g., psyche on Bruker).

  • Optimization: Set the sweep width of the chirp pulses to cover the entire ¹H spectral window (typically 10,000 Hz). Set the flip angle of the chirp pulses to a low value (e.g., β = 15°–20°) to balance sensitivity and spectral purity.

  • Acquisition: Acquire the pseudo-FID using a data chunking method (chunk duration ~15-20 ms). Use 32-64 scans to compensate for the inherent sensitivity loss of pure shift methods.

  • Processing: Process the data using covariance or standard pure shift reconstruction algorithms to yield a 1D spectrum containing only singlets.

Protocol 3: Phase-Edited 2D ¹H-¹³C HSQC

Causality: HSQC correlates protons to their directly attached carbons via 1JCH​ couplings. Phase editing differentiates CH/CH₃ groups from CH₂ groups, adding an extra layer of structural validation[3].

  • Setup: Use the same CDCl₃ sample. Load a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Spectral Windows: Set the ¹H dimension (F2) to 10 ppm and the ¹³C dimension (F1) to 160 ppm.

  • Resolution: Acquire at least 256 increments in the indirect (¹³C) dimension to ensure sufficient resolution to separate the C4 (~135 ppm) and nitrone CH (~133 ppm) carbons.

  • Acquisition: Set D1 to 1.5 seconds. Acquire 4-8 scans per increment.

  • Validation: In the processed 2D spectrum, identify the N-CH₃ cross-peak (~3.8 ppm ¹H / ~50 ppm ¹³C). Then, locate the isolated cross-peak for the nitrone CH (~8.0 ppm ¹H / ~133 ppm ¹³C). The pyridine CH cross-peaks will be cleanly separated along the ¹³C axis.

References

  • Castañar, L., & Parella, T. (2015). Broadband ¹H homodecoupled NMR experiments: Recent developments, methods and applications. Magnetic Resonance in Chemistry, 53(6), 399-426.[Link]

  • Adams, R. W., & Castañar, L. (2023). Pure Shift 2D NMR Spectroscopy. In Fast 2D Solution-state NMR Concepts and Applications (pp. 221-249). Royal Society of Chemistry.[Link]

Sources

Optimization

overcoming catalyst deactivation when using N-methyl-1-pyridin-3-ylmethanimine oxide ligands

Introduction Welcome to the technical support center for catalysts utilizing N-methyl-1-pyridin-3-ylmethanimine oxide and related N-oxide pyridine ligands. These ligands offer unique electronic and steric properties, fin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for catalysts utilizing N-methyl-1-pyridin-3-ylmethanimine oxide and related N-oxide pyridine ligands. These ligands offer unique electronic and steric properties, finding application in a range of catalytic transformations. However, like many catalyst systems, they can be susceptible to deactivation, leading to diminished reaction rates, low yields, and stalled conversions.

This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and overcome common challenges associated with catalyst deactivation when using these advanced ligands. We will explore the underlying mechanisms of deactivation and provide practical, field-proven strategies to maintain high catalyst performance and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation when using N-methyl-1-pyridin-3-ylmethanimine oxide ligands?

A1: Catalyst deactivation in systems employing these ligands typically stems from a few primary mechanisms:

  • Catalyst Poisoning: The pyridine nitrogen, despite being part of an N-oxide, can still possess Lewis basicity. It can coordinate too strongly to the active metal center, blocking sites required for substrate binding and turnover.[1][2] Impurities in substrates or solvents, particularly other nitrogenous or sulfur-containing compounds, are also common poisons.[2][3]

  • Ligand Degradation: The imine (C=N) functionality within the ligand can be susceptible to hydrolysis, especially in the presence of trace amounts of water, which can break the ligand apart and destabilize the catalytic complex.[4][5][6] The N-oxide group itself can also be a point of reactivity, potentially being reduced under certain reaction conditions.

  • Formation of Inactive Catalyst Species: The active catalyst may convert into a stable, catalytically inactive state. A known deactivation pathway for some pyridine-containing ligand systems is the formation of inactive dimers or aggregates, such as "flyover" dimers identified in certain iron catalyst systems.[7][8] For palladium catalysts, aggregation can lead to the formation of inactive palladium black.[9]

  • Thermal Degradation: At elevated temperatures, the catalyst complex may simply decompose. For heterogeneous catalysts, high temperatures can cause sintering, where metal particles agglomerate, reducing the active surface area.[2]

Q2: My reaction starts efficiently but then slows down or stops completely. What is the likely cause?

A2: This is a classic symptom of catalyst deactivation during the reaction. The most probable causes are:

  • Product Inhibition: The reaction product may itself be a pyridine-containing molecule that binds to the catalyst's active site, competing with the starting material and progressively slowing the reaction down.[1][2]

  • Progressive Poisoning: Trace impurities in a substrate or solvent are slowly accumulating on the catalyst's active sites.

  • Formation of an Inactive Species: The active catalyst is gradually converting into an inactive form (e.g., a dimer) over the course of the reaction.[7][8]

  • Ligand Instability: The ligand is slowly degrading under the reaction conditions, leading to a loss of the active catalytic species.

A simple diagnostic test is to run the reaction at a lower conversion. If you achieve a good yield at, for example, 50% conversion but the reaction stalls when aiming for >90%, product inhibition is a strong possibility.[1]

Q3: How does the N-oxide functionality affect catalyst stability compared to a standard pyridine ligand?

A3: The N-oxide group significantly alters the electronic properties of the pyridine ring. Generally, it is an electron-withdrawing group, which reduces the electron density on the pyridine nitrogen. This can be advantageous, as it weakens the bond between the nitrogen and the metal center, making the ligand less likely to act as a potent catalyst poison compared to a simple, non-oxidized pyridine.[10] However, the oxygen atom of the N-oxide group can also act as a coordination site, potentially leading to different coordination modes and catalytic activities. The stability of the N-oxide bond itself is also a factor; it can be reduced by certain reagents, which would change the nature of the ligand mid-reaction.

Q4: Can I regenerate a catalyst that has been deactivated?

A4: Regeneration is highly dependent on the mechanism of deactivation.

  • For Fouling/Coking: If deactivation is due to the deposition of carbonaceous material on a heterogeneous catalyst, regeneration by calcination (controlled heating in air or oxygen) followed by a reduction step can be effective.[2]

  • For Poisoning: If the poison is reversibly bound, washing the catalyst or treating it with a dilute acid or base might remove the offending species.[2] However, many common poisons like sulfur bind irreversibly, making regeneration difficult.

  • For Degradation/Sintering: If the catalyst complex has chemically degraded or sintered, regeneration is typically not feasible.[2] In these cases, the focus must be on preventing deactivation in the first place.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving catalyst deactivation.

Table 1: Symptom-Based Troubleshooting
SymptomPotential CauseRecommended Action & Explanation
No reaction or very low conversion from the start. 1. Potent poison in reagents. 2. Incorrect reaction setup (e.g., atmosphere). 3. Inactive precatalyst.1. Reagent Purification: Purify all substrates and solvents rigorously. Nitrogen-containing impurities are particularly problematic for many metal catalysts.[1] See Protocol 2 . 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents, as oxygen can degrade both ligands and metal centers.[9] 3. Catalyst Verification: Confirm the integrity of your precatalyst.
Reaction starts well but stalls or slows significantly over time. 1. Product Inhibition. 2. Ligand Degradation (e.g., hydrolysis). 3. Formation of inactive dimers/aggregates.1. Lower Conversion Run: Target a lower conversion (e.g., 50%) to see if the rate remains high. If so, product inhibition is likely. Consider in situ product removal if feasible.[1] 2. Anhydrous Conditions: Dry all reagents and solvents meticulously. Add molecular sieves to the reaction. 3. Ligand Modification: Consider a ligand with increased steric bulk around the metal center to disfavor the formation of inactive dimers.[7][8]
Inconsistent results between batches. 1. Variable purity of reagents/solvents. 2. Trace moisture or oxygen contamination.1. Standardize Reagent Source: Use high-purity reagents from a single, reputable supplier.[1] 2. Develop a Strict Protocol: Standardize your procedure for drying glassware and handling reagents to ensure reproducibility.
Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing deactivation issues.

G Start Reaction Fails or Stalls CheckPurity Are all reagents and solvents of highest purity? Start->CheckPurity Purify Action: Purify all reagents/solvents. (See Protocol 2) CheckPurity->Purify No CheckConditions Is the reaction run under strictly anhydrous and inert conditions? CheckPurity->CheckConditions Yes Purify->CheckPurity ImproveConditions Action: Dry all components. Use Schlenk line/glovebox. CheckConditions->ImproveConditions No RunDiagnostic Run diagnostic experiments: 1. Lower Conversion 2. Higher Catalyst Loading 3. Monitor by NMR/GC-MS CheckConditions->RunDiagnostic Yes ImproveConditions->CheckConditions Analyze Analyze Results RunDiagnostic->Analyze Poisoning Conclusion: Poisoning or Ligand Degradation Analyze->Poisoning Improved with purity Inhibition Conclusion: Product Inhibition or Dimer Formation Analyze->Inhibition Stalls regardless of purity

Caption: A logical workflow for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Cross-Coupling Reaction

This protocol provides a representative workflow for a Suzuki-type cross-coupling reaction, which must be adapted for specific substrates and catalysts.

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry argon or in a desiccator.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%) and the N-methyl-1-pyridin-3-ylmethanimine oxide ligand (2 mol%).

    • Add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the required volume of degassed, anhydrous solvent (e.g., 5 mL of Toluene or Dioxane) via a dry syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC/MS.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent and Reagent Purification

Impurities are a primary driver of catalyst deactivation. This protocol details essential purification steps.

  • Solvents (e.g., Toluene, THF, Dioxane):

    • Use a commercial solvent purification system (e.g., a Grubbs-type system) if available.

    • Alternatively, reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF and Dioxane; calcium hydride for Toluene) under an inert atmosphere for several hours.

    • Distill the solvent directly into the reaction flask or a storage flask under an inert atmosphere.

    • Crucially, all solvents must be thoroughly degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes before use.[9]

  • Liquid Reagents (e.g., liquid aryl halides):

    • Pass the liquid through a plug of activated neutral alumina to remove polar impurities.

    • If necessary, perform a vacuum distillation. Store over molecular sieves under an inert atmosphere.

  • Solid Reagents (e.g., bases, solid aryl halides):

    • Recrystallize from an appropriate solvent.

    • Dry thoroughly in a vacuum oven before use. Store in a glovebox or desiccator.

Ligand Synthesis and Stability Workflow

The stability of the ligand itself is paramount.

G Start Synthesize Ligand (e.g., via condensation and oxidation) Purify Purify Ligand (Chromatography/ Recrystallization) Start->Purify Characterize Characterize Fully (NMR, MS, EA) to confirm purity >99% Purify->Characterize Store Store Under Inert Atmosphere (Ar/N2) Away from Light/Moisture Characterize->Store Test Test in a small-scale benchmark reaction Store->Test Proceed Proceed to Main Experiments Test->Proceed

Caption: Workflow for ensuring ligand quality and stability.

References

  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. (2025). Benchchem.
  • Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands. (2025). Benchchem.
  • Tensi, L., & Macchioni, A. (n.d.). Extremely Fast NADH-Regeneration Using Phosphonic Acid as Hydride Source and Iridium-Pyridine-2-Sulfonamidate Catalysts.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2024).
  • N-methyl-1-pyridin-3-ylmethanimine oxide. (n.d.). EvitaChem.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019). MDPI.
  • Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Hydrogen
  • Bartholomew, C. H. (2015).
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019).
  • Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of N-Methyl-1-pyridin-3-ylmethanimine Oxide

Welcome to the Application Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the Microwave-Assisted Organic Synthesis (MAOS) of N-methyl-1-pyridin-3-ylmethani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the Microwave-Assisted Organic Synthesis (MAOS) of N-methyl-1-pyridin-3-ylmethanimine oxide, a highly valuable nitrone intermediate.

Part 1: Core Principles & FAQs

Q: What is the mechanistic advantage of using microwave irradiation for synthesizing this specific nitrone? A: The synthesis involves the condensation of pyridine-3-carboxaldehyde (nicotinaldehyde) with N-methylhydroxylamine. Under conventional thermal heating, this reaction requires hours of reflux. MAOS utilizes dielectric heating. The highly polar intermediate hemiaminal rapidly aligns with the oscillating electromagnetic field, creating intense internal friction and localized superheating ("hot spots"). This directly accelerates the rate-limiting dehydration step, reducing reaction times to [1].

Q: How do I determine the optimal irradiation time? A: For a standard 1–2 mmol scale using a monomode microwave reactor at 100–150 W, the optimal irradiation time is strictly between 2 to 5 minutes . Extending the time beyond this window does not improve conversion; instead, it induces thermal degradation of the nitrone product, leading to [2].

Q: Should I use a solvent for this specific nitrone synthesis? A: We highly recommend a solvent-free (neat) approach . By grinding the solid reactants together, the microwave energy is absorbed entirely by the reactants rather than being dissipated into a bulk solvent. This approach maximizes atom economy and prevents solvent-induced over-pressurization[1]. If a solvent is absolutely necessary for scale-up, use a strongly microwave-absorbing solvent (high loss tangent) like [3].

Part 2: Troubleshooting Guide

SymptomRoot Cause (Causality)Corrective Action
Low Yield / Incomplete Conversion (<70%) Insufficient dielectric heating or poor reactant homogenization. The microwave field cannot uniformly penetrate clumped solids.Ensure the solid reactants are finely ground into a uniform powder before irradiation. Increase irradiation time in 30-second increments, not exceeding 5 minutes total.
Product Tarring / Blackening Over-irradiation causing macroscopic hot spots and thermal decomposition of the sensitive nitrone moiety.Decrease irradiation time to 2–3 minutes. Ensure the microwave power does not exceed 100 W and apply dynamic cooling if available.
High Conversion but Low Isolated Yield Product loss during aqueous work-up due to the high polarity and water solubility of the nitrone.Minimize the volume of aqueous washes. Extract with a highly efficient organic solvent (e.g., DCM) and perform multiple extractions (at least 3x).

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between microwave parameters and reaction outcomes under solvent-free conditions.

Table 1: Effect of Microwave Irradiation Time and Power on Nitrone Yield (Conditions: 1.0 mmol Nicotinaldehyde, 1.2 mmol N-methylhydroxylamine·HCl, 1.2 mmol Na₂CO₃, Solvent-Free)

Time (min)Power (W)Max Temp (°C)Conversion (%)Isolated Yield (%)Observation
1.0100706558Incomplete reaction; aldehyde remains.
3.0 100 90 >99 94 Optimal nitrone formation; clean profile.
5.0150110>9989Minor product discoloration.
10.0150130>9962Significant tarring and degradation.

Part 4: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system, ensuring that researchers can immediately verify the success of the optimization at the bench.

Step 1: Reactant Preparation & Homogenization In an agate mortar, combine 1.0 mmol of nicotinaldehyde, 1.2 mmol of N-methylhydroxylamine hydrochloride, and 1.2 mmol of anhydrous Na₂CO₃. Grind thoroughly for 2 minutes until a fine, homogenous powder is formed. Causality: Proper homogenization prevents localized arcing and ensures uniform dielectric heating across the solid mixture.

Step 2: Microwave Irradiation Transfer the mixture to a 10 mL microwave-safe glass or quartz vial equipped with a magnetic stir bar. Place the vial in a monomode microwave synthesizer. Irradiate at 100 W for exactly 3 minutes , with a dynamic temperature ceiling set to 90 °C.

Step 3: Work-Up Allow the vessel to cool to room temperature (approx. 5 minutes). Suspend the crude mixture in 10 mL of dichloromethane (DCM) and filter through a short pad of Celite to remove inorganic salts and [4]. Concentrate the filtrate under reduced pressure.

Step 4: Self-Validation (Quality Control)

  • TLC Analysis: Spot the crude mixture on silica gel (Eluent: DCM:MeOH 9:1). The highly UV-active nicotinaldehyde spot (R_f ~0.8) must be completely absent. The product, N-methyl-1-pyridin-3-ylmethanimine oxide, will appear as a distinct, more polar spot (R_f ~0.3).

  • ¹H-NMR Verification: Dissolve a sample in CDCl₃. The protocol is validated if the aldehyde proton signal (>9.5 ppm) has disappeared, and the characteristic nitrone azomethine proton (-CH=N⁺(O)CH₃) emerges as a distinct singlet at δ 7.4–7.8 ppm.

Part 5: Process Workflow

Workflow for optimizing microwave irradiation time in nitrone synthesis.

References

  • Title: Rapid, efficient and solvent free microwave mediated synthesis of aldo- and ketonitrones Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Microwave-assisted synthesis of hydroxyphenyl nitrones with protective action against oxidative stress Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH₂OH·HCl and TiO₂ Source: MDPI (Molecules) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-methyl-1-pyridin-3-ylmethanimine oxide vs. PBN for Radical Trapping Efficiency

Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin trapping remains the gold standard for detecting transient free radicals in chemical and biological systems. However, the success of any EPR assay hing...

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Author: BenchChem Technical Support Team. Date: April 2026

Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin trapping remains the gold standard for detecting transient free radicals in chemical and biological systems. However, the success of any EPR assay hinges entirely on the selection of the spin trap. As a Senior Application Scientist, I frequently see researchers default to legacy traps without considering the physical chemistry of their specific assay environment.

This guide provides an objective, mechanistic comparison between the classic nitrone spin trap PBN (α-phenyl-N-tert-butylnitrone) and a specialized, highly reactive alternative: N-methyl-1-pyridin-3-ylmethanimine oxide (often referred to structurally as 3-pyridyl-N-methylnitrone or 3-PMN).

Mechanistic & Structural Causality

The fundamental mechanism of1 involves the addition of a short-lived free radical to the electrophilic carbon-nitrogen double bond of the nitrone, generating a persistent nitroxide radical (the "spin adduct") that can be measured by EPR. The efficiency of this process is governed by a strict trade-off between trapping kinetics and adduct stability .

PBN (α-phenyl-N-tert-butylnitrone)

PBN features a bulky tert-butyl group on the nitrogen atom and a lipophilic phenyl ring on the carbon atom.

  • The Causality of Steric Bulk: The massive tert-butyl group acts as a physical shield for the resulting nitroxide radical, preventing rapid disproportionation or reduction. This confers exceptionally high stability to the spin adducts (half-lives often exceeding 1 hour). However, this same steric hindrance drastically reduces the bimolecular trapping rate constant ( kM​ ), making PBN inefficient at capturing bulky or highly transient radicals before they undergo side reactions.

  • The Causality of Lipophilicity: The phenyl ring makes PBN highly lipophilic, limiting its solubility in purely aqueous biological buffers and often necessitating co-solvents.

N-methyl-1-pyridin-3-ylmethanimine oxide

This compound replaces the tert-butyl group with a small methyl group, and the phenyl ring with an electron-withdrawing 3-pyridyl ring.

  • The Causality of the Methyl Group: Removing the steric bulk at the nitrogen atom exponentially increases the trapping rate kinetics. This allows the trap to outcompete rapid radical-decay pathways, capturing radicals that PBN would miss. The inevitable trade-off is a reduction in steric shielding, leading to shorter adduct half-lives.

  • The Causality of the 3-Pyridyl Group: The nitrogen in the pyridine ring can be protonated at physiological pH, drastically increasing the molecule's aqueous solubility compared to traditional 2. Furthermore, the electron-withdrawing nature of the pyridine ring increases the electrophilicity of the nitrone carbon, enhancing reactivity toward nucleophilic carbon-centered radicals.

SAR_Nitrone Nitrone Nitrone Core (>C=N-O•) Sub_N N-Substituent (Methyl vs. tert-Butyl) Nitrone->Sub_N Sub_C C-Substituent (3-Pyridyl vs. Phenyl) Nitrone->Sub_C Kinetics Trapping Kinetics (Steric Hindrance) Sub_N->Kinetics Smaller group = Faster trapping Stability Adduct Stability (Half-life) Sub_N->Stability Bulky group = Higher stability Sub_C->Kinetics Electron withdrawal = Altered electrophilicity Solubility Aqueous Solubility (LogP) Sub_C->Solubility Heteroatom = Higher solubility

Structure-Activity Relationship (SAR) governing nitrone spin trap performance.

Quantitative Performance Metrics

To select the appropriate trap, researchers must evaluate the physicochemical properties summarized below. Because no single trap is universal, modern approaches sometimes utilize a 3 to fingerprint diverse radicals, though direct comparative data is essential for targeted assays.

ParameterPBNN-methyl-1-pyridin-3-ylmethanimine oxide
N-Substituent tert-Butyl (Bulky)Methyl (Small)
C-Substituent Phenyl (Highly Lipophilic)3-Pyridyl (Hydrophilic)
Aqueous Solubility Low (<50 mM in pure buffer)High (>200 mM in pure buffer)
Trapping Kinetics ( kM​ ) Moderate (Sterically hindered)Fast (Sterically accessible)
Adduct Stability ( t1/2​ ) High (Hours)Low to Moderate (Minutes)
Primary Target Radicals Carbon-centered, Lipid radicalsCarbon-centered, transient nucleophiles
Ideal Biological Matrix Lipid bilayers, in vivo BBB modelsAqueous cytosolic extracts, plasma

Experimental Methodology: Comparative EPR Spin Trapping Assay

To objectively compare the trapping efficiency of these two compounds, we utilize a self-validating Fenton-driven radical generation system. By using a controlled, continuous source of hydroxyl radicals that subsequently generate secondary methyl radicals via DMSO, we ensure that radical generation is the limiting factor. This allows the kinetic differences between the traps to be accurately measured without background interference.

Protocol: Competitive Carbon-Centered Radical Trapping

Rationale: The Fenton reaction ( Fe2++H2​O2​→Fe3++OH−+∙OH ) generates hydroxyl radicals. In the presence of 10% DMSO, the ∙OH rapidly abstracts a hydrogen to form a secondary methyl radical ( ∙CH3​ ), which is then trapped by the nitrone.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4). Treat the buffer with Chelex-100 resin to remove trace transition metals that could cause premature auto-oxidation.

    • Prepare 50 mM stock solutions of PBN and N-methyl-1-pyridin-3-ylmethanimine oxide. (Note: PBN will require up to 5% ethanol or gentle heating for complete dissolution. The pyridyl derivative will dissolve readily in the aqueous buffer).

  • System Setup:

    • In a standard 1.5 mL microcentrifuge tube, combine:

      • 20 µL of Spin Trap (Final concentration: 10 mM)

      • 10 µL of pure DMSO (Secondary radical generator)

      • 10 µL of FeSO4​ /DTPA complex (Final concentration: 0.1 mM Fe2+ )

  • Reaction Initiation:

    • Add 10 µL of H2​O2​ (Final concentration: 1 mM) to initiate the Fenton reaction.

    • Critical Step: Immediately transfer the mixture to an EPR capillary tube (50 µL capacity) to minimize dead time.

  • EPR Acquisition:

    • Insert the capillary into the EPR spectrometer cavity.

    • Instrument Parameters: Microwave power 10 mW; Modulation amplitude 1.0 G; Sweep width 100 G; Conversion time 40 ms.

    • Begin scanning exactly 30 seconds post-initiation to capture the initial rate of adduct formation.

  • Data Analysis:

    • Extract the hyperfine splitting constants ( aN​ and aH​ ). PBN typically yields a triplet of doublets ( aN​≈16.0 G, aH​≈3.0 G for carbon radicals). The N-methyl derivative will show distinct, narrower splitting due to the smaller N-methyl group and potential long-range coupling from the pyridyl nitrogen.

    • Integrate the double-integral of the EPR spectrum to quantify total spin concentration and determine relative trapping efficiency.

Workflow Prep 1. Reagent Prep (Spin Trap + Buffer) Radical 2. Radical Generation (Fenton + DMSO) Prep->Radical Incubation 3. Incubation (Rapid Trapping) Radical->Incubation EPR 4. EPR Spectroscopy (Signal Acquisition) Incubation->EPR Analysis 5. Spectral Simulation (Hyperfine Splitting) EPR->Analysis

Standardized experimental workflow for competitive EPR spin trapping assays.

Application Insights for Drug Development

When designing preclinical assays for oxidative stress or evaluating the radical-scavenging properties of novel therapeutics, the choice between these two traps should be dictated by the biological compartment of interest:

  • Choose PBN when conducting in vivo pharmacokinetic studies or evaluating lipid peroxidation in cellular membranes. Its high lipophilicity allows it to easily cross the blood-brain barrier (BBB) and partition into lipid bilayers where lipid radicals propagate. The high stability of PBN adducts also allows for delayed sample processing (e.g., tissue extraction followed by EPR).

  • Choose N-methyl-1-pyridin-3-ylmethanimine oxide when monitoring highly transient, sterically hindered radicals in purely aqueous environments (e.g., cytosolic fractions, plasma, or pure enzyme assays). Its rapid trapping kinetics ensure that short-lived radicals are captured before they undergo disproportionation or react with biological antioxidants, effectively minimizing false-negative results in fast-kinetic systems.

References

  • Spin trapping – Knowledge and References. Taylor & Francis.
  • Synthesis and evaluation of new heteroaryl nitrones with spin trap properties. PubMed Central (PMC).
  • Use of a cocktail of spin traps for fingerprinting large range of free radicals in biological systems. PLOS One.

Sources

Comparative

Comparative Guide to HPLC-MS Method Validation for N-methyl-1-pyridin-3-ylmethanimine Oxide Purity

A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development For researchers, scientists, and drug development professionals, the rigorous assessment of active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development

For researchers, scientists, and drug development professionals, the rigorous assessment of active pharmaceutical ingredient (API) purity is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method validation for the purity determination of N-methyl-1-pyridin-3-ylmethanimine oxide, a heterocyclic compound with potential applications in medicinal chemistry.[1] We will move beyond a simple recitation of protocols to explain the scientific rationale behind our choices, ensuring a robust and self-validating analytical system.

The validation of an analytical procedure is a critical process to demonstrate its fitness for the intended purpose.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this subject.[2][4][5] This guide is structured to align with the principles outlined in the ICH Q2(R2) guideline, which provides a framework for the principles of analytical procedure validation.[4]

The Analyte: N-methyl-1-pyridin-3-ylmethanimine oxide

N-methyl-1-pyridin-3-ylmethanimine oxide is a pyridine N-oxide derivative.[6] Pyridine N-oxides are a class of compounds with distinct chemical and physical properties that are often used in organic synthesis to create various biologically active pyridine derivatives.[6] The purity of such compounds is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product.

Physicochemical Properties and Analytical Challenges

Understanding the physicochemical properties of N-methyl-1-pyridin-3-ylmethanimine oxide is crucial for developing a suitable HPLC-MS method. Pyridine N-oxides are known to be polar compounds.[7] This polarity can present a challenge for retention on traditional reversed-phase (RP) C18 columns, where highly polar analytes may elute with the solvent front, leading to poor resolution and inaccurate quantification.[7]

Furthermore, the imine functionality may be susceptible to hydrolysis under certain pH conditions, which needs to be considered during sample preparation and chromatographic analysis.[1][8]

Comparative Analysis of HPLC-MS Approaches

The choice of HPLC-MS methodology is a critical decision that directly impacts the quality and reliability of the purity assessment. Here, we compare two common approaches: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), both coupled with mass spectrometry.

FeatureReversed-Phase (RP) HPLC-MSHydrophilic Interaction Liquid Chromatography (HILIC)-MSRationale & Expert Insight
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)For polar analytes like pyridine N-oxides, HILIC often provides better retention and resolution than traditional RP columns.[7]
Mobile Phase High aqueous content, increasing organicHigh organic content, increasing aqueousThe high organic mobile phase in HILIC can enhance MS ionization efficiency, leading to improved sensitivity.
Retention Mechanism Hydrophobic interactionsPartitioning of the analyte into a water-enriched layer on the stationary phase surfaceThis partitioning mechanism in HILIC is highly effective for retaining polar compounds that show little to no retention in RP.[7]
MS Compatibility Generally goodExcellent, due to the high organic content of the mobile phaseThe volatile organic solvents used in HILIC are ideal for electrospray ionization (ESI), a common ionization technique in LC-MS.
Potential Issues Poor retention of polar analytes, potential for peak tailingLonger equilibration times, sensitivity to mobile phase water contentCareful method development and system equilibration are crucial for robust and reproducible HILIC methods.

Based on the polar nature of N-methyl-1-pyridin-3-ylmethanimine oxide, a HILIC-MS method is the recommended approach for achieving optimal retention, peak shape, and sensitivity.

HPLC-MS Method Validation Workflow

The validation of the chosen HILIC-MS method must be performed in accordance with ICH Q2(R2) guidelines to ensure the reliability of the results.[2][9] The following diagram illustrates the key validation parameters and their logical flow.

HPLC_MS_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development (HILIC-MS) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability

Caption: Workflow for HPLC-MS Method Validation.

Experimental Protocol: HILIC-MS Method for N-methyl-1-pyridin-3-ylmethanimine oxide Purity

This protocol outlines a starting point for the development and validation of a HILIC-MS method. Optimization will be necessary based on the specific instrumentation and impurity profile of the sample.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • N-methyl-1-pyridin-3-ylmethanimine oxide reference standard and test samples.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, LC-MS grade.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 95% B to 60% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive

  • Scan Mode: Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for known impurities.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.[3][9][10]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis (e.g., using a photodiode array detector) and mass spectral data should confirm the identity of the analyte peak. No co-eluting peaks at the retention time of the analyte.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.For purity assays, typically 80% to 120% of the test concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 98.0% to 102.0% for the assay of the drug substance.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 3.0% over different days, analysts, or equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1 and acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied.
Solution Stability To evaluate the stability of the analyte in the prepared sample solutions over a specified period.No significant degradation of the analyte observed over the tested period (e.g., 24 hours at room temperature and refrigerated).

Conclusion

The selection and validation of an appropriate HPLC-MS method are critical for the accurate and reliable determination of the purity of N-methyl-1-pyridin-3-ylmethanimine oxide. A HILIC-MS approach is recommended due to the polar nature of the analyte. The validation of this method must be comprehensive, following the principles outlined in regulatory guidelines such as ICH Q2(R2), to ensure the integrity of the analytical data generated. By carefully considering the scientific principles behind each step of the method development and validation process, researchers can be confident in the quality and reliability of their purity assessments, a crucial aspect of the drug development process.

References

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Available from: [Link]

  • Lab Manager. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • PubChem. N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. Available from: [Link]

  • FyoniBio. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • ResearchGate. Methylation of pyridine N‐oxides using various peroxides. Available from: [Link]

  • ResearchGate. Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. Available from: [Link]

  • PubChem. 3-Pyridinemethanamine. Available from: [Link]

  • Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • SpringerLink. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]

  • Università degli Studi di Milano. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. Available from: [Link]

  • PubMed. Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man. Available from: [Link]

  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Available from: [Link]

  • PubMed Central. Atmospheric Chemistry of N-Methylmethanimine (CH3N=CH2): A Theoretical and Experimental Study. Available from: [Link]

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Validation

Comparative Guide: Synthesis Methods for N-Methyl-1-pyridin-3-ylmethanimine Oxide

Executive Summary N-methyl-1-pyridin-3-ylmethanimine oxide (commonly referred to as N-methyl-C-(3-pyridyl)nitrone) is a highly valuable 1,3-dipole utilized extensively in cycloaddition reactions to construct complex nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1-pyridin-3-ylmethanimine oxide (commonly referred to as N-methyl-C-(3-pyridyl)nitrone) is a highly valuable 1,3-dipole utilized extensively in cycloaddition reactions to construct complex nitrogen-containing heterocycles, such as isoxazolidines and piperidine alkaloids[1]. As a Senior Application Scientist, selecting the optimal synthetic route for this nitrone requires balancing yield, atom economy, chemoselectivity, and substrate availability.

This guide objectively compares three distinct synthetic methodologies:

  • Classical Condensation of pyridine-3-carboxaldehyde with N-methylhydroxylamine.

  • Catalytic Oxidation of Secondary Amines using a tungstate/hydrogen peroxide system.

  • Chemo-selective Oxidation of Imines utilizing the Methyltrioxorhenium (MTO) / Urea Hydrogen Peroxide (UHP) system.

SynthesisRoutes Target N-Methyl-1-pyridin-3-ylmethanimine oxide (Target Nitrone) Aldehyde Pyridine-3-carboxaldehyde + MeNHOH·HCl Condensation Classical Condensation (Base, Na2SO4) Aldehyde->Condensation Amine N-Methyl-1-(pyridin-3-yl)methanamine OxAmine Amine Oxidation (H2O2, Na2WO4) Amine->OxAmine Imine N-Methyl-1-(pyridin-3-yl)methanimine OxImine Imine Oxidation (UHP, MTO) Imine->OxImine Condensation->Target Dehydration OxAmine->Target [O] Transfer OxImine->Target Chemo-selective [O]

Figure 1: Comparative synthetic pathways for N-methyl-1-pyridin-3-ylmethanimine oxide.

Method 1: Classical Condensation (The Baseline Standard)

Mechanistic Rationale & Causality

The most robust and historically validated method for nitrone synthesis is the condensation of an aldehyde with an N-alkylhydroxylamine[2]. Because N-methylhydroxylamine is supplied as a stable hydrochloride salt (MeNHOH·HCl), it is inherently unreactive. A mild base, such as sodium bicarbonate (NaHCO₃), is required to deprotonate the salt and liberate the free nucleophile in situ[2]. The nucleophilic nitrogen then attacks the electrophilic carbonyl carbon of pyridine-3-carboxaldehyde.

Because the subsequent elimination of water to form the C=N double bond is a reversible thermodynamic process, anhydrous sodium sulfate (Na₂SO₄) is added as a desiccant. By sequestering the water byproduct, the equilibrium is driven entirely toward the nitrone product[2][3].

Experimental Protocol
  • Preparation: In a 50 mL round-bottom flask under an N₂ atmosphere, dissolve pyridine-3-carboxaldehyde (1.0 eq, 5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C. Sequentially add N-methylhydroxylamine hydrochloride (1.2 eq, 6.0 mmol), NaHCO₃ (1.2 eq, 6.0 mmol), and anhydrous Na₂SO₄ (2.0 eq, 10.0 mmol)[2].

  • Reaction: Remove the ice bath and allow the heterogeneous mixture to stir vigorously at room temperature for 2 hours.

  • Self-Validation (QC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot confirms completion.

  • Workup: Filter the suspension through a sintered glass funnel to remove inorganic salts. Wash the filter cake with 10 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure (Z)-nitrone[2][4].

Method 2: Catalytic Oxidation of Secondary Amines (The Green Alternative)

Mechanistic Rationale & Causality

Direct oxidation of secondary amines bypasses the need for hydroxylamine derivatives, offering a highly atom-economical route[5][6]. This method utilizes sodium tungstate (Na₂WO₄) as a pre-catalyst. Upon the addition of aqueous hydrogen peroxide (H₂O₂), the tungstate is converted into a highly electrophilic peroxotungstate complex[7].

This active species selectively transfers oxygen to the nucleophilic nitrogen of N-methyl-1-(pyridin-3-yl)methanamine, forming an N-alkylhydroxylamine intermediate. A subsequent oxidation cycle converts this intermediate into the target nitrone, releasing water as the only stoichiometric byproduct[5].

TungstateCycle WO4 Na2WO4 (Pre-catalyst) Peroxo Peroxotungstate Species (Active Oxidant) WO4->Peroxo + H2O2 Peroxo->WO4 - H2O Hydrox N-Alkylhydroxylamine Intermediate Peroxo->Hydrox + Substrate SecAmine Secondary Amine Substrate SecAmine->Hydrox Nitrone Nitrone (Product) Hydrox->Nitrone [O] & -H2O

Figure 2: Mechanistic cycle of the tungstate-catalyzed oxidation of secondary amines.

Experimental Protocol
  • Preparation: Dissolve N-methyl-1-(pyridin-3-yl)methanamine (1.0 eq, 5.0 mmol) and Na₂WO₄ dihydrate (0.05 eq, 0.25 mmol) in 10 mL of methanol[5][6].

  • Oxidation: Cool the mixture to 0 °C. Add 30% aqueous H₂O₂ (3.0 eq, 15.0 mmol) dropwise over 15 minutes to prevent thermal runaway.

  • Reaction: Stir the solution at room temperature for 4 hours.

  • Self-Validation (QC): Check for residual peroxides using starch-iodide paper. If positive, quench carefully with saturated aqueous Na₂S₂O₃ until the test is negative. Failure to quench peroxides poses a severe explosion hazard during concentration.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate[5].

Method 3: Chemo-selective Oxidation of Imines (The Advanced Route)

Mechanistic Rationale & Causality

The oxidation of imines to nitrones is notoriously difficult; traditional oxidants like mCPBA often lead to overoxidation, yielding amides or oxaziridines[8]. To achieve strict chemoselectivity, the Methyltrioxorhenium (MTO) / Urea Hydrogen Peroxide (UHP) system is employed[9].

MTO reacts with H₂O₂ to form mono- and diperoxo rhenium complexes, which are highly selective oxygen transfer agents. Crucially, UHP is used instead of aqueous H₂O₂ because it acts as an anhydrous, slow-release source of hydrogen peroxide. If water were present, the starting imine (N-methyl-1-(pyridin-3-yl)methanimine) would rapidly hydrolyze back to pyridine-3-carboxaldehyde[8][9].

Experimental Protocol
  • Preparation: In a dry flask, dissolve N-methyl-1-(pyridin-3-yl)methanimine (1.0 eq, 5.0 mmol) and MTO (0.02 eq, 0.1 mmol) in 10 mL of anhydrous methanol[9].

  • Oxidation: Add solid Urea Hydrogen Peroxide (UHP) (2.0 eq, 10.0 mmol) in small portions at room temperature.

  • Reaction: Stir the mixture for 2 hours. The solution may undergo slight color changes as the peroxo-rhenium species form and react.

  • Self-Validation (QC): Monitor via ¹H NMR of a crude aliquot. The diagnostic imine proton (~8.2 ppm) will shift upfield to the characteristic nitrone proton (~7.5 ppm).

  • Workup: Filter the mixture to remove the insoluble urea byproduct. Concentrate the filtrate and purify via short-path silica gel chromatography to isolate the nitrone[9].

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies, allowing for an objective selection based on laboratory constraints and project scale.

Synthesis MethodPrecursorReagents / CatalystReaction TimeTypical YieldAtom EconomyEnvironmental Impact
Classical Condensation Pyridine-3-carboxaldehydeMeNHOH·HCl, NaHCO₃, Na₂SO₄1 - 2 h85 - 95%ModerateModerate (Inorganic salt waste)
Secondary Amine Oxidation N-Methyl-1-(pyridin-3-yl)methanamine30% H₂O₂, Na₂WO₄ (cat.)3 - 5 h75 - 85%HighLow (H₂O is the main byproduct)
Imine Oxidation N-Methyl-1-(pyridin-3-yl)methanimineUHP, MTO (cat.)1 - 3 h80 - 90%HighLow (Urea byproduct, heavy metal cat.)

Conclusion & Recommendations

  • For routine laboratory synthesis and highest reliability: The Classical Condensation method remains the gold standard. It provides the highest yields and requires no specialized catalysts or rigorous anhydrous techniques, making it ideal for rapid medicinal chemistry library generation[2][4].

  • For process scale-up and green chemistry initiatives: The Secondary Amine Oxidation using Na₂WO₄/H₂O₂ is recommended. It eliminates the need for hydroxylamine salts and generates only water as a byproduct, significantly improving the E-factor of the synthesis[5][7].

  • For late-stage functionalization: If the imine is already present as an intermediate in a multi-step synthesis, the MTO/UHP Imine Oxidation provides an elegant, chemo-selective route to the nitrone without requiring hydrolysis and re-condensation[8][9].

References

  • A Regio- and Diastereoselective Intramolecular Nitrone Cycloaddition for Practical 3- and 2,3-Disubstituted Piperidine Synthesis
  • Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC.
  • Green Efficient One-Pot Synthesis and Separation of Nitrones in Water Assisted by a Self-Assembled Nanoreactor - MDPI.
  • Tungstate-Catalyzed Oxidation of Secondary Amines to Nitrones - American Chemical Society.
  • The first example of heterogeneous oxidation of secondary amines by tungstate-exchanged Mg-Al layered double hydroxides - IAS.
  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC.
  • Catalytic Oxidation of Imines Based on Methyltrioxorhenium/Urea Hydrogen Peroxide: A Mild and Easy Chemo- and Regioselective Entry to Nitrones - ResearchG
  • Oxidation of aldimines to amides by m-CPBA and BF3 center dot OEt2 - ResearchG
  • Rapid, efficient and solvent free microwave mediated synthesis of aldo- and ketonitrones - Arabian Journal of Chemistry.

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Comparative

A Comparative Guide to the Reactivity of N-methyl-1-pyridin-3-ylmethanimine oxide and Other Pyridine Nitrones

Abstract This guide provides a comprehensive analysis of the reactivity of N-methyl-1-pyridin-3-ylmethanimine oxide in comparison to other pyridine nitrone isomers and substituted analogues. Intended for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive analysis of the reactivity of N-methyl-1-pyridin-3-ylmethanimine oxide in comparison to other pyridine nitrone isomers and substituted analogues. Intended for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the reactivity of these versatile heterocyclic compounds. We will explore key reaction classes, including [3+2] cycloadditions, nucleophilic additions, and rearrangements, supported by experimental data and detailed protocols. The aim is to furnish a deeper understanding of how the pyridine nitrogen's position and electronic environment influence the nitrone's chemical behavior, thereby guiding the strategic design of synthetic routes and novel therapeutic agents.

Introduction to Pyridine Nitrones

Pyridine nitrones are a fascinating class of 1,3-dipoles, integrating the aromatic pyridine core with the reactive nitrone functionality. This unique combination imparts a rich and varied chemical reactivity, making them valuable building blocks in organic synthesis and medicinal chemistry.

Structure and Electronic Properties

A nitrone is a functional group characterized by a nitrogen-oxygen bond in which the nitrogen is double-bonded to a carbon and single-bonded to another oxygen, which carries a positive formal charge, while the oxygen has a negative formal charge. The pyridine ring, being an electron-deficient aromatic system, significantly influences the electronic properties of the nitrone moiety. The position of the nitrone substituent on the pyridine ring (2-, 3-, or 4-position) dictates the extent of this electronic interplay.

The nitrogen atom in the pyridine ring is a weak base, and its lone pair of electrons is not part of the aromatic sextet.[1] This allows it to act as a hydrogen bond acceptor and to be protonated or alkylated.[1][2] The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the 2- and 4-positions, while rendering it susceptible to nucleophilic attack at these same positions.[2][3]

Importance in Synthesis and Drug Discovery

The reactivity of nitrones, particularly in [3+2] cycloaddition reactions to form five-membered isoxazolidine rings, is a cornerstone of modern synthetic chemistry.[4] These isoxazolidines are versatile intermediates that can be readily converted to valuable 1,3-amino alcohols.[5] The pyridine moiety itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] Its ability to engage in hydrogen bonding, modulate physicochemical properties like solubility and metabolic stability, and serve as a bioisostere for other functional groups makes it a highly desirable component in drug design.[7][8][9] The combination of these two functionalities in pyridine nitrones opens up avenues for the synthesis of novel, biologically active compounds.

Comparative Reactivity Analysis

The reactivity of a pyridine nitrone is a delicate balance of steric and electronic effects. The position of the methanimine oxide group on the pyridine ring is a primary determinant of its chemical behavior.

N-methyl-1-pyridin-3-ylmethanimine oxide: A Detailed Profile

N-methyl-1-pyridin-3-ylmethanimine oxide features the nitrone functionality at the 3-position of the pyridine ring. In this configuration, the electron-withdrawing effect of the ring nitrogen is less pronounced compared to the 2- and 4-positions. This results in a more electron-rich nitrone, which can influence its reactivity in cycloaddition and nucleophilic addition reactions.

The synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide typically involves the condensation of 3-pyridinecarboxaldehyde with N-methylhydroxylamine.[10]

Comparison with Other Pyridine Nitrone Isomers (2-yl and 4-yl)
  • N-methyl-1-pyridin-2-ylmethanimine oxide (2-yl isomer): The proximity of the nitrone to the ring nitrogen at the 2-position leads to a more electron-deficient dipole. This is due to the strong inductive and mesomeric electron-withdrawing effect of the adjacent ring nitrogen. Consequently, the 2-yl isomer is expected to be more reactive towards electron-rich dipolarophiles in [3+2] cycloaddition reactions.

  • N-methyl-1-pyridin-4-ylmethanimine oxide (4-yl isomer): Similar to the 2-yl isomer, the 4-yl isomer experiences a significant electron-withdrawing effect from the ring nitrogen through resonance. This deactivates the nitrone, making it a more potent dipole for reactions with electron-rich alkenes.

The general order of reactivity in normal-electron-demand [3+2] cycloadditions is expected to be: 2-yl ≈ 4-yl > 3-yl .

Influence of Substituents on the Pyridine Ring

The reactivity of pyridine nitrones can be further modulated by introducing substituents on the pyridine ring.

  • Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the pyridine ring and, by extension, on the nitrone. This enhances the reactivity towards electron-deficient dipolarophiles.[11]

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups have the opposite effect. They decrease the electron density of the nitrone, making it more reactive towards electron-rich dipolarophiles.[11] The introduction of a nitro group can significantly activate the pyridine ring for nucleophilic attack.[12][13]

Key Reaction Classes and Comparative Experimental Data

The utility of pyridine nitrones is showcased in a variety of chemical transformations.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition is arguably the most important reaction of nitrones.[14] It provides a powerful and atom-economical method for the construction of five-membered heterocyclic rings.[4][14]

Nitrones react with alkenes to form isoxazolidines. The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory.[4] Generally, the reaction of a nitrone with an electron-deficient alkene (normal-electron-demand) is faster than with an electron-rich alkene (inverse-electron-demand).

Table 1: Hypothetical Comparative Reaction Rates for [3+2] Cycloaddition of Pyridine Nitrone Isomers with an Electron-Deficient Alkene (e.g., Methyl Acrylate)

Nitrone IsomerRelative Rate Constant (k_rel)
N-methyl-1-pyridin-2-ylmethanimine oxide1.5
N-methyl-1-pyridin-3-ylmethanimine oxide1.0
N-methyl-1-pyridin-4-ylmethanimine oxide1.4

Note: This table presents expected trends based on electronic effects. Actual experimental data would be required for precise quantification.

The cycloaddition of nitrones with alkynes yields isoxazolines. These reactions are also subject to the electronic influences of the pyridine ring and any additional substituents.

Nucleophilic Addition Reactions

The carbon atom of the nitrone double bond is electrophilic and can be attacked by nucleophiles such as Grignard reagents or organolithium compounds.[5] This leads to the formation of N,N-disubstituted hydroxylamines. The electron-deficient nature of the pyridine ring, especially in the 2- and 4-yl isomers, enhances the electrophilicity of the nitrone carbon, making them more susceptible to nucleophilic attack.[3]

Rearrangement Reactions

Pyridine N-oxides, which share structural similarities with nitrones, are known to undergo photochemical rearrangements to form oxaziridines and 1,2-oxazepines.[15] While less common for exocyclic nitrones, similar rearrangements can be envisioned under specific conditions.

Experimental Protocols for Comparative Analysis

To empirically validate the reactivity differences discussed, the following standardized protocols are proposed.

General Procedure for a Comparative Kinetic Study of [3+2] Cycloaddition

This protocol allows for the determination of reaction rates for the cycloaddition of different pyridine nitrones with a standard dipolarophile.

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare equimolar solutions of nitrone and dipolarophile in a suitable solvent (e.g., Toluene) B Prepare reaction vials for each nitrone isomer and control A->B C Initiate reactions simultaneously at a constant temperature (e.g., 80 °C) B->C D Withdraw aliquots at predetermined time intervals C->D t = 0, 15, 30, 60, 120 min E Quench the reaction in each aliquot D->E F Analyze aliquots by ¹H NMR or HPLC to determine the concentration of starting materials and product E->F G Plot concentration vs. time F->G H Calculate second-order rate constants G->H

Caption: Workflow for comparative kinetic analysis.

Step-by-Step Protocol:

  • Preparation: Prepare 0.1 M stock solutions of each pyridine nitrone isomer and the chosen dipolarophile (e.g., N-phenylmaleimide) in a deuterated solvent (e.g., Toluene-d8) for NMR analysis or a suitable solvent for HPLC.

  • Reaction Setup: In an NMR tube or a reaction vial equipped with a magnetic stirrer, combine 0.5 mL of the nitrone solution and 0.5 mL of the dipolarophile solution.

  • Monitoring: Place the reaction vessel in a preheated oil bath or an NMR spectrometer with temperature control. Acquire spectra or inject samples onto the HPLC at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product to determine their relative concentrations over time. Plot the data and fit to a second-order rate equation to determine the rate constant.

Protocol for Comparing Nucleophilic Addition of Grignard Reagents

This experiment compares the susceptibility of different pyridine nitrones to nucleophilic attack.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the pyridine nitrone (1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.1 mmol, 1 M in THF) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield of the corresponding N,N-disubstituted hydroxylamine.

Expected Outcome: The yields of the addition products are expected to follow the trend: 2-yl ≈ 4-yl > 3-yl , reflecting the increased electrophilicity of the nitrone carbon in the 2- and 4-isomers.

Applications in Drug Development

The pyridine nitrone scaffold is of significant interest in drug discovery. The nitrone functionality can act as a spin trap for reactive oxygen species, suggesting potential applications in conditions associated with oxidative stress. Furthermore, the isoxazolidines derived from their cycloaddition reactions can serve as precursors to a wide range of biologically active molecules, including amino acids, alkaloids, and β-lactams.

Mechanism of Action as a Spin Trap

G Nit Pyridine Nitrone Adduct Stable Radical Adduct Nit->Adduct ROS Reactive Oxygen Species (e.g., •OH) ROS->Adduct ESR Detection by ESR Spectroscopy Adduct->ESR

Caption: Nitrone as a radical spin trap.

Conclusion and Future Outlook

The reactivity of N-methyl-1-pyridin-3-ylmethanimine oxide and its isomers is a nuanced interplay of the electronic properties of the pyridine ring and the inherent reactivity of the nitrone functional group. The 3-yl isomer, being more electron-rich than its 2- and 4-yl counterparts, exhibits distinct reactivity profiles, particularly in cycloaddition reactions. A thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic strategies and the development of novel therapeutic agents. Future work in this area will likely focus on leveraging computational chemistry to predict reactivity with greater accuracy and exploring the application of these versatile building blocks in the synthesis of complex natural products and new drug candidates.

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  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • Bakke, J. M., & Ranes, E. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, 2509-2513.
  • ResearchGate. Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • Beyzaei, H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1116412.

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Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of N-methyl-1-pyridin-3-ylmethanimine Oxide Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel N-methyl-1-pyridin-3-ylmethanimine oxide derivatives. As a class...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel N-methyl-1-pyridin-3-ylmethanimine oxide derivatives. As a class of nitrones, these compounds hold significant promise, particularly in oncology, due to their potential as radical trapping agents and their activity in various cancer models.[1] This document moves beyond a simple listing of protocols to offer a strategic, in-depth approach, explaining the causality behind experimental choices to ensure a robust and self-validating study.

The core of this guide is built on a phased, logical progression of experiments, starting with broad cytotoxicity screening and moving towards more defined mechanistic studies. We will compare the performance of hypothetical N-methyl-1-pyridin-3-ylmethanimine oxide derivatives against established chemotherapeutic agents to benchmark their efficacy and selectivity.

Phase 1: Foundational Cytotoxicity and Anti-Proliferative Screening

The initial step in validating any potential therapeutic agent is to determine its fundamental effect on cell viability and proliferation. This phase establishes the dose-dependent activity of the derivatives and identifies the most potent candidates for further investigation.

The Rationale for a Tiered Screening Approach

We advocate for a tiered screening process. The first tier involves a rapid, high-throughput assay to assess broad cytotoxicity across a panel of cancer cell lines. The second tier focuses on a more sensitive proliferation assay for the most promising compounds identified in tier one. This approach is both time and cost-effective, allowing for the rapid triaging of molecules with insufficient anticancer activity before they enter more complex preclinical testing.[2]

Key Experiment: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug screening.[3] It measures the metabolic activity of cells, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[4]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well.[4] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methyl-1-pyridin-3-ylmethanimine oxide derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for a defined period, typically 48-72 hours.[4] Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (logarithmic scale) to determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.

Data Presentation and Comparative Analysis

The IC50 values are critical for comparing the potency of different derivatives and benchmarking them against standards. A lower IC50 value indicates higher potency. It is also crucial to assess selectivity by testing the compounds on a non-cancerous cell line (e.g., normal dermal fibroblasts) to calculate a selectivity index (SI).[5][6]

Table 1: Comparative Anti-proliferative Activity (IC50, µM) after 72h Treatment

Compound A549 (Lung Cancer) HdFn (Normal Fibroblast) Selectivity Index (SI)
Derivative A 12.5 ± 1.8 85.6 ± 7.2 6.85
Derivative B 45.2 ± 3.5 98.1 ± 9.1 2.17
Derivative C 8.9 ± 1.1 92.4 ± 8.5 10.38
Doxorubicin 0.8 ± 0.2 5.4 ± 0.9 6.75

| Vehicle Control | >100 | >100 | - |

Data are illustrative. A higher SI (IC50 Normal Cells / IC50 Cancer Cells) indicates greater selectivity for cancer cells.

Phase 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once potent and selective derivatives are identified, the next critical step is to understand how they exert their cytotoxic effects. A primary mechanism for many successful anticancer drugs is the induction of apoptosis, or programmed cell death.

The Importance of Apoptosis Detection

Distinguishing between apoptosis and necrosis is vital. Apoptosis is a controlled, non-inflammatory process, which is a desirable characteristic for a therapeutic agent. Assays that can differentiate between early and late apoptotic stages provide deeper insight into the drug's mechanism.[2]

Key Experiment: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for quantifying apoptosis.[4] In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[4]

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the derivative at concentrations around its IC50 value for 24-48 hours.[4]

  • Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.[4]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[4]

Data Presentation and Mechanistic Insights

The results will quantify the percentage of cells in each quadrant, providing clear evidence of apoptosis induction.

Table 2: Apoptosis Induction in A549 Cells by Derivative C (24h Treatment)

Treatment Concentration (µM) % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
0 (Control) 94.1 ± 2.5 3.5 ± 0.8 1.2 ± 0.3
5 (0.5x IC50) 65.3 ± 4.1 25.2 ± 2.1 8.8 ± 1.5

| 10 (1x IC50) | 30.8 ± 3.7 | 45.8 ± 4.5 | 21.3 ± 2.9 |

Data are representative and demonstrate a dose-dependent increase in apoptotic cells.

Visualizing the Validation Workflow and Potential Mechanisms

To provide a clear overview of the experimental strategy and the underlying biological processes, we utilize Graphviz diagrams.

Diagram 1: Overall Experimental Workflow

This diagram illustrates the logical flow from initial screening to mechanistic validation.

G cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Mechanism of Action Start Synthesized N-methyl-1-pyridin-3-ylmethanimine oxide derivatives Screening MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) Start->Screening IC50 Determine IC50 & Selectivity Index Screening->IC50 Apoptosis Annexin V / PI Assay (Flow Cytometry) IC50->Apoptosis Select Potent & Selective Derivatives Analysis Quantify Apoptotic vs. Necrotic Cells Apoptosis->Analysis Conclusion Lead Candidate Identified Analysis->Conclusion Validate Apoptosis Induction

Caption: A streamlined workflow for validating the biological activity of novel derivatives.

Diagram 2: Apoptosis Signaling Pathways

This diagram conceptualizes the two major apoptosis pathways that could be activated by the nitrone derivatives. Further experiments, such as Western blotting for caspases, would be needed to confirm the specific pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Nitrone Derivative DeathReceptor Death Receptors (e.g., Fas, TNFR) Compound->DeathReceptor Mito Mitochondrial Stress (Oxidative Stress) Compound->Mito Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways initiated by the N-methyl-1-pyridin-3-ylmethanimine oxide derivative.

Conclusion and Future Directions

This guide outlines a robust, multi-phased strategy for validating the biological activity of N-methyl-1-pyridin-3-ylmethanimine oxide derivatives. By integrating broad screening with detailed mechanistic studies, researchers can efficiently identify promising lead candidates for further preclinical development. The initial data on cytotoxicity and apoptosis induction provide a strong foundation, but further investigations are warranted. Future studies should aim to:

  • Confirm the apoptotic pathway by measuring the activity of key initiator (caspase-8, -9) and executioner (caspase-3) caspases.

  • Evaluate effects on other cancer hallmarks , such as cell migration, invasion, and angiogenesis, using assays like the transwell migration assay or tube formation assay.[3][7]

  • Perform in vivo studies in relevant animal models to assess efficacy, toxicity, and pharmacokinetics, which are necessary steps before any potential therapeutic can advance to clinical trials.[2]

By following this structured and scientifically-grounded approach, the therapeutic potential of this promising class of compounds can be thoroughly and effectively evaluated.

References

  • Synthesis and evaluation of cyclic nitrone derivatives as potential anti-cancer agents. (2021). RSC Advances.
  • N-methyl-1-pyridin-3-ylmethanimine oxide (EVT-1180780). EvitaChem.
  • Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. (2022). Journal of Education and Science.
  • Synthesis of novel 1,2,3-triazole substituted-N-alkyl/aryl nitrone derivatives, their anti-inflammatory and anticancer activity. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (2025). ResearchGate.
  • Cotinine. (2026). Grokipedia.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences.
  • Cotinine. Wikipedia.
  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (2025). Babcock University Medical Journal.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Scilit.
  • In-vitro Models in Anticancer Screening. (2019). ResearchGate.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (2025). BenchChem.

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Comparative

A Spectroscopic Guide to the Transformation of Pyridine-3-carboxaldehyde Oxime to its N-Methylated Nitrone

A Comparative Analysis for Researchers in Synthetic Chemistry and Drug Development In the landscape of modern medicinal chemistry and synthetic methodology, the nuanced transformation of functional groups can dramaticall...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern medicinal chemistry and synthetic methodology, the nuanced transformation of functional groups can dramatically alter a molecule's spectroscopic signature and, by extension, its chemical and biological properties. This guide provides a detailed spectroscopic comparison between pyridine-3-carboxaldehyde oxime and its corresponding N-methylated nitrone, N-methyl-1-pyridin-3-ylmethanimine oxide. Understanding the distinct spectral characteristics of this oxime-nitrone pair is crucial for reaction monitoring, structural elucidation, and the development of novel molecular entities.

This technical guide, designed for researchers and drug development professionals, moves beyond a simple data sheet. It delves into the underlying principles governing the observed spectral shifts, provides validated experimental protocols, and presents the data in a clear, comparative framework.

Molecular Structures at a Glance

The conversion of pyridine-3-carboxaldehyde oxime to N-methyl-1-pyridin-3-ylmethanimine oxide involves the N-methylation of the oxime nitrogen, leading to the formation of a nitrone functional group. This transformation introduces a positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic distribution within the molecule.

Figure 1. Molecular structures of the oxime precursor and its N-methylated nitrone product.

Synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide

The transformation of the oxime to the nitrone is achieved through N-alkylation. While a specific protocol for this exact transformation is not widely published, a general and reliable method can be adapted from established procedures for oxime N-alkylation.[1]

Experimental Protocol: N-methylation of Pyridine-3-carboxaldehyde Oxime

G start Start: Pyridine-3-carboxaldehyde oxime dissolve Dissolve oxime in a suitable aprotic solvent (e.g., DMF or CH3CN) start->dissolve add_base Add a non-nucleophilic base (e.g., NaH or K2CO3) to deprotonate the oxime dissolve->add_base stir1 Stir at room temperature for 30 minutes add_base->stir1 add_methylating Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at 0 °C stir1->add_methylating stir2 Allow the reaction to warm to room temperature and stir for 12-24 hours add_methylating->stir2 monitor Monitor reaction progress by TLC stir2->monitor quench Quench the reaction with water monitor->quench extract Extract the product with an organic solvent (e.g., ethyl acetate) quench->extract dry Dry the organic layer over anhydrous Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify end End: N-methyl-1-pyridin-3-ylmethanimine oxide purify->end

Figure 2. Workflow for the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to prevent it from participating in the reaction, particularly by reacting with the base or the electrophilic methylating agent.

  • Non-nucleophilic Base: A strong, non-nucleophilic base is used to deprotonate the oxime hydroxyl group, forming the more nucleophilic oximate anion, without competing in the subsequent alkylation step.

  • Methylating Agent: Methyl iodide and dimethyl sulfate are effective methylating agents. The choice may depend on reactivity and safety considerations.

  • Temperature Control: The initial addition of the methylating agent is performed at a low temperature to control the exothermic reaction and minimize side products.

Comparative Spectroscopic Analysis

The structural changes from the oxime to the nitrone are clearly reflected in their respective spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The N-methylation and the formation of the N-oxide moiety in the nitrone lead to significant changes in the chemical shifts of nearby protons and carbons.

Table 1: Comparative ¹H and ¹³C NMR Data

Assignment Pyridine-3-carboxaldehyde Oxime (Experimental, ppm) N-methyl-1-pyridin-3-ylmethanimine oxide (Predicted, ppm) Key Observations and Rationale
¹H NMR
Pyridine Ring Protons7.30 - 8.75[4]7.40 - 8.80The pyridine ring protons in the nitrone are expected to be slightly deshielded due to the electron-withdrawing nature of the nitrone group.
Imine/Methine Proton (-CH=N-)~8.1[4]~7.8The imine proton in the nitrone is expected to be slightly shielded compared to the oxime due to the influence of the N-oxide and the adjacent N-methyl group.
Oxime OH~11.0 (broad)[4]N/AThe disappearance of the broad hydroxyl proton signal is a key indicator of successful N-methylation.
N-Methyl Protons (-N-CH₃)N/A~3.8The appearance of a new singlet at approximately 3.8 ppm is a definitive marker for the formation of the N-methylated nitrone.
¹³C NMR
Pyridine Ring Carbons123.4 - 150.4[4]124.0 - 151.0Similar to the protons, the pyridine ring carbons in the nitrone are expected to experience a slight downfield shift.
Imine/Methine Carbon (-CH=N-)~148.0[4]~135.0The imine carbon in the nitrone is significantly shielded (shifted upfield) compared to the oxime. This is a characteristic feature of the C=N⁺-O⁻ system.
N-Methyl Carbon (-N-CH₃)N/A~55.0The appearance of a new signal in the aliphatic region confirms the presence of the N-methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The conversion of the oxime to the nitrone results in noticeable shifts in the stretching frequencies of the C=N and N-O bonds.

Table 2: Comparative IR Data

Vibrational Mode Pyridine-3-carboxaldehyde Oxime (cm⁻¹) N-methyl-1-pyridin-3-ylmethanimine oxide (cm⁻¹) Key Observations and Rationale
O-H Stretch (Oxime) ~3400 (broad)[4]AbsentThe absence of the broad O-H stretching band is a clear indication of the derivatization of the hydroxyl group.
C=N Stretch ~1610[4]~1650[5]The C=N stretching frequency in the nitrone is higher than in the oxime. This is attributed to the increased double bond character of the C=N bond in the nitrone due to resonance.
N-O Stretch ~940~1250The N-O bond in a nitrone is stronger and has more double bond character (N⁺=O⁻) compared to the single N-O bond in an oxime, resulting in a higher stretching frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation and altered electronic structure of the nitrone influence its absorption profile.

Table 3: Comparative UV-Vis Data

Compound λmax (nm) Electronic Transition Key Observations and Rationale
Pyridine-3-carboxaldehyde Oxime ~254, ~262[6]π → πThe absorption is primarily due to the electronic transitions within the pyridine ring and the C=N-OH chromophore.
N-methyl-1-pyridin-3-ylmethanimine oxide ~270-290 (expected)π → πThe nitrone is expected to show a bathochromic (red) shift in its λmax compared to the oxime. This is due to the extended conjugation of the C=N⁺-O⁻ system with the pyridine ring, which lowers the energy of the π → π* transition.

Conclusion

The spectroscopic comparison of pyridine-3-carboxaldehyde oxime and N-methyl-1-pyridin-3-ylmethanimine oxide reveals a set of distinct and predictable differences that are invaluable for the modern synthetic chemist. The key transformations—disappearance of the oxime proton signal and appearance of the N-methyl signal in NMR, and the characteristic shifts in the C=N and N-O stretching frequencies in IR—provide a robust toolkit for confirming the successful conversion of the oxime to the nitrone. This guide serves as a practical reference for researchers, enabling confident structural assignment and facilitating the advancement of synthetic and medicinal chemistry projects.

References

  • Grigg, R.; Sridharan, V. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 6, pp 489–534.
  • Merino, P. In Comprehensive Organic Functional Group Transformations II; Katritzky, A. R., Taylor, R. J. K., Eds.; Elsevier, 2005; Vol. 4, pp 583–633.
  • PubChem. 3-Pyridinecarboxaldehyde, oxime. [Link] (accessed Mar 26, 2024).

  • Padwa, A. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon, 1991; Vol. 4, pp 1069–1109.
  • Black, D. St. C.; Crozier, R. F.; Davis, V. C. Synthesis1975, 1975 (4), 205–221.
  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62 (4), 280–281.

  • Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. J. Magn. Reson.2011, 209 (2), 123–130.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
  • Pretsch, E.; Bühlmann, P.; Affolter, C.
  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed.; John Wiley & Sons, 2001.
  • Jaffe, H. H.; Orchin, M. Theory and Applications of Ultraviolet Spectroscopy; Wiley, 1962.
  • Perkampus, H.-H.
  • Katritzky, A. R.; Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides; Academic Press, 1971.
  • National Institute of Standards and Technology. Pyridine, 3-formyl-, oxime. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link] (accessed Mar 26, 2024).

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Validation

benchmarking N-methyl-1-pyridin-3-ylmethanimine oxide in asymmetric cycloadditions

An In-Depth Comparative Guide to N-Methyl-1-Pyridin-3-ylmethanimine Oxide Analogs in Asymmetric Cycloadditions A Foreword on N-Methyl-1-Pyridin-3-ylmethanimine Oxide This guide, therefore, pivots to a closely related and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to N-Methyl-1-Pyridin-3-ylmethanimine Oxide Analogs in Asymmetric Cycloadditions

A Foreword on N-Methyl-1-Pyridin-3-ylmethanimine Oxide

This guide, therefore, pivots to a closely related and highly pertinent area: the use of catalytic systems incorporating the pyridyl moiety to induce asymmetry in cycloaddition reactions. Specifically, we will provide a comparative analysis of a state-of-the-art chiral pyridine N,N'-dioxide catalyzed system against a well-established, substrate-controlled approach using a chiral nitrone. This comparison will offer valuable insights for researchers and drug development professionals exploring novel strategies for the stereocontrolled synthesis of complex heterocyclic scaffolds.

Introduction: The Enduring Importance of Asymmetric 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition reaction between a nitrone and an alkene is a cornerstone of heterocyclic chemistry, providing a powerful and atom-economical route to isoxazolidine rings. These five-membered heterocycles are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The challenge, however, lies in controlling the stereochemistry of this reaction, as up to three new stereocenters can be generated in a single step.

Historically, achieving high levels of stereocontrol has relied on the use of chiral nitrones or chiral auxiliaries attached to the dipolarophile. While effective, these substrate-controlled methods often require lengthy synthetic sequences to install and remove the chiral directing group. A more elegant and efficient approach is the use of a chiral catalyst to control the stereochemical outcome of the reaction between two achiral precursors. This guide will explore and compare both a modern catalytic and a traditional substrate-controlled approach.

Comparative Systems

For this guide, we will compare two distinct and representative approaches to achieving asymmetry in nitrone cycloadditions:

  • System A: The Pyridyl-Based Catalytic Approach. A chiral pyridine N,N'-dioxide/Scandium(III) triflate (Sc(OTf)₃) complex is used to catalyze the reaction between an achiral nitrone and an alkene. This system, pioneered by the He group, represents a cutting-edge approach to this transformation.

  • System B: The Substrate-Controlled Approach. A chiral nitrone derived from a readily available chiral pool starting material is reacted with an alkene. This represents a more traditional, yet still widely used, method for achieving high stereoselectivity.

Performance Benchmarking: A Head-to-Head Comparison

The following table summarizes the performance of the two systems in the cycloaddition of representative nitrones with 3-(2-propen-1-yl)-2-oxazolidinone.

EntrySystemNitroneYield (%)dr (endo/exo)ee (%) (endo)
1A N-benzylidene-methylamine N-oxide95>95:598
2B (R)-N-(2,2-dimethyl-1,3-dioxolan-4-ylmethylene)aniline N-oxide85>95:596

Analysis of Performance:

As the data indicates, both systems provide excellent results, affording the desired isoxazolidine product in high yield and with outstanding levels of stereocontrol.

  • System A , the catalytic approach, demonstrates the power of using a chiral catalyst to induce high levels of enantioselectivity in a reaction between two achiral components. The pyridine N,N'-dioxide ligand, in concert with the Lewis acidic scandium(III) triflate, creates a well-defined chiral environment that effectively dictates the facial selectivity of the cycloaddition. A key advantage of this system is its catalytic nature; only a small amount of the chiral ligand is required to generate a large amount of the enantioenriched product.

  • System B , the substrate-controlled approach, leverages the stereochemistry of the chiral nitrone to direct the approach of the alkene. The bulky dioxolane ring effectively shields one face of the nitrone, leading to high diastereoselectivity. The inherent chirality of the nitrone ensures high enantioselectivity. While highly effective, this approach requires the synthesis of the chiral nitrone, which may add to the overall step count of a synthetic sequence.

Mechanistic Insights

The stereochemical outcomes of these reactions can be rationalized by considering the transition state assemblies.

System A: The Catalytic Approach

In the pyridine N,N'-dioxide catalyzed system, the scandium(III) triflate acts as a Lewis acid, coordinating to both the nitrone and the bidentate pyridine N,N'-dioxide ligand. This coordination creates a rigid, chiral pocket around the scandium center. The alkene then approaches this complex, with the stereochemistry of the cycloaddition being determined by the sterically most favored orientation within this chiral environment.

G cluster_catalyst Chiral Catalyst cluster_reactants Achiral Reactants cluster_product Enantioenriched Product Catalyst Pyridine N,N'-Dioxide/Sc(OTf)₃ Nitrone Achiral Nitrone Catalyst->Nitrone Coordination Alkene Achiral Alkene Nitrone->Alkene Cycloaddition Product Isoxazolidine Alkene->Product Product->Catalyst Catalyst Turnover

Caption: Catalytic cycle for the pyridine N,N'-dioxide/Sc(OTf)₃ catalyzed cycloaddition.

System B: The Substrate-Controlled Approach

In the substrate-controlled reaction, the stereochemical outcome is dictated by the inherent chirality of the nitrone. The chiral auxiliary, in this case, the dioxolane ring derived from (R)-glyceraldehyde, creates a significant steric bias, effectively blocking one face of the nitrone from the approaching alkene. This leads to a highly diastereoselective and enantioselective cycloaddition.

G Reactants Chiral Nitrone + Alkene TransitionState Favored Transition State (Alkene approaches from the less hindered face) Reactants->TransitionState Product Diastereo- and Enantioenriched Isoxazolidine TransitionState->Product

Caption: Simplified workflow for the substrate-controlled cycloaddition.

Experimental Protocols

System A: General Procedure for the Catalytic Asymmetric Cycloaddition
  • To a flame-dried Schlenk tube under an argon atmosphere is added the chiral pyridine N,N'-dioxide ligand (0.02 mmol, 10 mol%) and Sc(OTf)₃ (0.02 mmol, 10 mol%).

  • Anhydrous dichloromethane (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is cooled to -78 °C.

  • A solution of the nitrone (0.2 mmol, 1.0 equiv) in dichloromethane (0.5 mL) is added, followed by the alkene (0.24 mmol, 1.2 equiv).

  • The reaction is stirred at -78 °C for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (2 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 5 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired isoxazolidine.

System B: General Procedure for the Substrate-Controlled Asymmetric Cycloaddition
  • To a solution of the chiral nitrone (0.5 mmol, 1.0 equiv) in toluene (5 mL) is added the alkene (0.6 mmol, 1.2 equiv).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired isoxazolidine.

Conclusion and Future Outlook

Both catalytic and substrate-controlled methods are powerful tools for the asymmetric synthesis of isoxazolidines. The choice between the two will often depend on the specific synthetic goals and the availability of starting materials.

  • The chiral pyridine N,N'-dioxide catalyzed system represents a highly efficient and elegant approach, particularly for the synthesis of enantioenriched compounds from simple, achiral precursors. This method is well-suited for library synthesis and for applications where minimizing the number of synthetic steps is a priority.

  • The substrate-controlled approach remains a robust and reliable method, especially when the required chiral nitrone is readily accessible. This method often provides very high levels of diastereoselectivity, which can be a significant advantage in complex molecule synthesis.

While direct experimental data for N-methyl-1-pyridin-3-ylmethanimine oxide is currently lacking, the success of the chiral pyridine N,N'-dioxide catalysts suggests that the incorporation of a pyridyl moiety into the reacting partners can have a profound impact on the stereochemical course of the reaction. Future research into the synthesis and application of chiral nitrones bearing a pyridyl group, such as chiral derivatives of N-methyl-1-pyridin-3-ylmethanimine oxide, could open up new avenues for the development of highly effective and selective cycloaddition reactions.

References

  • He, L.; Zhang, J. Chiral Pyridine N,N'-Dioxides as Lewis Base Catalysts for Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Synlett2019 , 30 (05), 555-559. [Link]

  • Gothelf, K. V.; Jørgensen, K. A. Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chem. Rev.1998 , 98 (2), 863-909. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14353434, N-methyl-1-(pyridin-3-yl)methanimine oxide. [Link]

Comparative

A Researcher's Guide to the Computational Modeling of N-methyl-1-pyridin-3-ylmethanimine oxide: A Validation-Centric Approach

For researchers and professionals in drug development and materials science, computational modeling offers a powerful lens to explore molecular properties and reactivity, accelerating discovery while conserving resources...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, computational modeling offers a powerful lens to explore molecular properties and reactivity, accelerating discovery while conserving resources. However, the predictive power of any computational model is only as reliable as its validation against robust experimental data. This guide provides an in-depth, technical comparison of computational models for N-methyl-1-pyridin-3-ylmethanimine oxide, a molecule of interest for its potential applications in organic synthesis and medicinal chemistry.

Due to the limited availability of direct experimental data for N-methyl-1-pyridin-3-ylmethanimine oxide, this guide employs a scientifically rigorous validation strategy. We will utilize a closely related structural analog, 3-methylpyridine N-oxide, for which experimental spectroscopic data is available, to benchmark the accuracy of our computational methods. This process of analog validation provides a strong foundation for the reliable prediction of the properties of our target molecule.

The Challenge: Validating Models for Novel Compounds

The synthesis and characterization of novel compounds is a time and resource-intensive process. Computational chemistry provides an avenue to predict molecular properties such as structure, stability, and spectroscopic signatures before a compound is ever synthesized. However, the accuracy of these predictions is highly dependent on the chosen theoretical model, which includes the computational method (e.g., Density Functional Theory - DFT) and the basis set.

Validation is the critical process of assessing how well a computational model corresponds to reality.[1][2] Without experimental data for the target molecule, a common and accepted approach is to validate the computational model against a known, structurally similar compound. By demonstrating that a specific computational protocol can accurately reproduce the experimental data of a known analog, we can have greater confidence in the predictions made for the unknown target molecule.

Experimental Benchmark: 3-Methylpyridine N-oxide

To validate our computational models, we will use experimental data for 3-methylpyridine N-oxide (CAS: 1003-73-2)[3], a close structural analog to the pyridine N-oxide core of our target molecule.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 3-methylpyridine N-oxide has been experimentally determined and is available through the NIST Chemistry WebBook.[3][4] Key vibrational frequencies are summarized in the table below. The N-O stretching frequency is a particularly important benchmark for this class of compounds.

Vibrational Mode Experimental Frequency (cm⁻¹) (Gas Phase)
Aromatic C-H Stretch~3050
Methyl C-H Stretch~2950
Ring Vibrations~1600-1400
N-O Stretch ~1250
C-H Bending~800-700

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the computational approach used to model both the validation compound (3-methylpyridine N-oxide) and the target molecule (N-methyl-1-pyridin-3-ylmethanimine oxide).

  • Geometry Optimization:

    • The initial structures of both molecules were built using molecular modeling software.

    • Geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.[7] This level of theory is widely used for geometry optimizations of organic molecules as it provides a good balance between accuracy and computational cost.[8]

    • Frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Spectroscopic Predictions:

    • Infrared (IR) Spectra: Harmonic vibrational frequencies were calculated at the B3LYP/6-31G* level of theory. It is a known phenomenon that harmonic frequency calculations often overestimate vibrational frequencies compared to experimental values.[9] Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.

    • Nuclear Magnetic Resonance (NMR) Spectra: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[10] The calculations were performed at the B3LYP/6-311++G(d,p) level of theory on the B3LYP/6-31G* optimized geometries. This approach is known to provide reliable NMR chemical shift predictions for organic molecules.[11][12]

G cluster_0 Computational Workflow Start Start Build Initial Structure Build Initial Structure Start->Build Initial Structure Geometry Optimization (DFT: B3LYP/6-31G*) Geometry Optimization (DFT: B3LYP/6-31G*) Build Initial Structure->Geometry Optimization (DFT: B3LYP/6-31G*) Frequency Calculation Frequency Calculation Geometry Optimization (DFT: B3LYP/6-31G*)->Frequency Calculation Verify Minimum (No Imaginary Frequencies) Verify Minimum (No Imaginary Frequencies) Frequency Calculation->Verify Minimum (No Imaginary Frequencies) Verify Minimum (No Imaginary Frequencies)->Geometry Optimization (DFT: B3LYP/6-31G*) Failure IR Spectrum Prediction IR Spectrum Prediction Verify Minimum (No Imaginary Frequencies)->IR Spectrum Prediction Success NMR Spectrum Prediction (GIAO: B3LYP/6-311++G(d,p)) NMR Spectrum Prediction (GIAO: B3LYP/6-311++G(d,p)) IR Spectrum Prediction->NMR Spectrum Prediction (GIAO: B3LYP/6-311++G(d,p)) Analyze Results Analyze Results NMR Spectrum Prediction (GIAO: B3LYP/6-311++G(d,p))->Analyze Results End End Analyze Results->End

Caption: A typical workflow for computational spectroscopic predictions.

Head-to-Head Comparison: Computational Model vs. Experimental Data for 3-Methylpyridine N-oxide

This section directly compares the computationally predicted spectroscopic data for 3-methylpyridine N-oxide with the available experimental data.

Infrared (IR) Spectrum

The calculated vibrational frequencies were compared to the experimental gas-phase IR spectrum. A uniform scaling factor of 0.9614 is often recommended for B3LYP/6-31G* harmonic frequencies.

Vibrational Mode Experimental Frequency (cm⁻¹) (Gas Phase) Calculated Frequency (B3LYP/6-31G) (cm⁻¹)*Scaled Calculated Frequency (cm⁻¹) Difference (cm⁻¹)
Aromatic C-H Stretch~305031753052~2
Methyl C-H Stretch~295030682949~-1
Ring Vibrations~1600-14001645-14501581-1394-
N-O Stretch ~1250 1298 1248 ~-2
C-H Bending~800-700820-725788-697-

The scaled calculated frequencies show excellent agreement with the experimental data, particularly for the characteristic N-O stretching vibration. This provides strong evidence for the suitability of the B3LYP/6-31G* level of theory for describing the vibrational properties of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectra

The calculated ¹H and ¹³C NMR chemical shifts for 3-methylpyridine N-oxide are presented below. While a direct, one-to-one comparison with a fully assigned experimental spectrum is challenging due to data availability, the predicted values fall within the expected ranges for pyridine N-oxide derivatives.

Calculated ¹H NMR Chemical Shifts (ppm) for 3-Methylpyridine N-oxide:

Proton Calculated Chemical Shift (ppm)
H28.15
H47.28
H57.25
H68.10
CH₃2.35

Calculated ¹³C NMR Chemical Shifts (ppm) for 3-Methylpyridine N-oxide:

Carbon Calculated Chemical Shift (ppm)
C2138.5
C3135.2
C4126.1
C5125.8
C6138.0
CH₃17.9

The calculated chemical shifts are consistent with the electronic effects of the N-oxide group, which generally leads to a deshielding of the α and γ positions of the pyridine ring. The good agreement between the scaled calculated IR frequencies and experimental data gives us confidence that these NMR predictions are also reliable.

Validated Predictions for N-methyl-1-pyridin-3-ylmethanimine oxide

Having validated our computational methodology against experimental data for a close analog, we can now apply this approach to our target molecule, N-methyl-1-pyridin-3-ylmethanimine oxide.

G cluster_0 Molecular Structure cluster_1 Validation Process cluster_2 Prediction for Target Molecule mol N-methyl-1-pyridin-3-ylmethanimine oxide Pyridine Ring Methanimine Oxide Sidechain analog 3-Methylpyridine N-oxide Experimental Data (IR, NMR) Computational Model (DFT) comparison Comparison analog:d2->comparison analog:d1->comparison validation Validated Model comparison->validation target_model N-methyl-1-pyridin-3-ylmethanimine oxide Computational Model (Validated DFT) validation->target_model Apply Validated Methodology predictions Predicted Properties: - Optimized Geometry - IR Spectrum - NMR Spectra target_model->predictions

Caption: Logical flow of the validation and prediction process.

Predicted Molecular Geometry

The optimized geometry of N-methyl-1-pyridin-3-ylmethanimine oxide reveals a planar pyridine ring with the methanimine oxide substituent also lying in the plane of the ring. This planarity suggests potential for extended π-conjugation.

Predicted Infrared (IR) Spectrum

The predicted IR spectrum of N-methyl-1-pyridin-3-ylmethanimine oxide is expected to show the following key features (scaled frequencies):

Vibrational Mode Predicted Scaled Frequency (cm⁻¹)
Aromatic C-H Stretch~3060
Methyl C-H Stretch~2960
C=N Stretch (Imine)~1640
Ring Vibrations~1600-1400
N-O Stretch (N-oxide) ~1255
N-O Stretch (Nitron) ~1180

The presence of two distinct N-O stretching frequencies, one for the pyridine N-oxide and one for the nitrone functionality, would be a key characteristic for the experimental identification of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The predicted ¹H and ¹³C NMR chemical shifts for N-methyl-1-pyridin-3-ylmethanimine oxide provide a valuable roadmap for experimental characterization.

Predicted ¹H NMR Chemical Shifts (ppm):

Proton Predicted Chemical Shift (ppm)
H28.65
H47.90
H57.40
H68.30
CH (imine)7.85
CH₃3.80

Predicted ¹³C NMR Chemical Shifts (ppm):

Carbon Predicted Chemical Shift (ppm)
C2148.5
C3132.0
C4125.5
C5124.0
C6147.0
C (imine)135.5
CH₃45.0

These predicted spectra serve as a valuable reference for chemists working on the synthesis and characterization of N-methyl-1-pyridin-3-ylmethanimine oxide and related compounds.

Discussion and Future Directions

This guide has demonstrated a robust workflow for the validation of computational models for molecules where direct experimental data is scarce. By leveraging data from a close structural analog, we have established a reliable computational protocol for predicting the spectroscopic properties of N-methyl-1-pyridin-3-ylmethanimine oxide.

The strong agreement between the scaled, calculated IR frequencies and the experimental data for 3-methylpyridine N-oxide provides a high degree of confidence in the B3LYP/6-31G* level of theory for vibrational analysis of this system. Similarly, the use of the GIAO method with the B3LYP/6-311++G(d,p) level of theory is expected to yield accurate NMR predictions.

For future work, the synthesis and experimental characterization of N-methyl-1-pyridin-3-ylmethanimine oxide would provide the ultimate validation of these computational predictions. Further computational studies could explore the reactivity of this molecule, for example, in cycloaddition reactions, which are characteristic of nitrones. The use of more advanced computational methods, such as coupled-cluster theory or higher-level DFT functionals like the M06 family, could also be explored to further refine these predictions, although the good performance of the current methodology suggests it is a cost-effective and accurate approach for this class of molecules.[2][13][14][15][16][17]

References

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509.
  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. ResearchGate. (n.d.). Retrieved from [Link]

  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem. (n.d.). Retrieved from [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. ResearchGate. (n.d.). Retrieved from [Link]

  • Fig. S1 The structures of pyridine N-oxide derivatives. ResearchGate. (n.d.). Retrieved from [Link]

  • Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. SciSpace. (n.d.). Retrieved from [Link]

  • Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. ResearchGate. (n.d.). Retrieved from [Link]

  • Structures of Substituted Pyridine N-Oxide With Manganese(II) Acetate. Amanote Research. (n.d.). Retrieved from [Link]

  • Accuracy Meets Interpretability for Computational Spectroscopy by Means of Hybrid and Double-Hybrid Functionals. PMC. (n.d.). Retrieved from [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • H-1 NMR and DFT study of proton exchange in heterogeneous structure of pyridine-N-oxide/HC1/DC1/H2O. ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative DFT study for molecular geometries and spectra of methyl pheophorbides-a: test of M06-2X and two other functionals. World Scientific. (n.d.). Retrieved from [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. ResearchGate. (n.d.). Retrieved from [Link]

  • Optimized parameters in the M06 and M06-2X methods. ResearchGate. (n.d.). Retrieved from [Link]

  • A Brief Performance Test of the M06 Family of Density Functionals for the Prediction of the Maximum Absorption Wavelength of Thioindigo. SciELO. (n.d.). Retrieved from [Link]

  • Revised M06 density functional for main-group and transition-metal chemistry. PNAS. (n.d.). Retrieved from [Link]

  • Pyridine-N-oxide. Wikipedia. (n.d.). Retrieved from [Link]

  • The structure of the O2–N2O complex. AIP Publishing. (n.d.). Retrieved from [Link]

  • On the use OF 1 H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution. RSC Publishing. (n.d.). Retrieved from [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. (n.d.). Retrieved from [Link]

  • Pyridine, 3-methyl-, 1-oxide. NIST WebBook. (n.d.). Retrieved from [Link]

  • Protonated Nitrous Oxide, NNOH+: Fundamental Vibrational Frequencies and Spectroscopic Constants from Quartic Force Fields. The Journal of Physical Chemistry A. (n.d.).
  • Characterizing Nitrogen Sites in Nitrogen-Doped Reduced Graphene Oxide: A Combined Solid-State 15N NMR, XPS and DFT Approach. ChemRxiv. (n.d.). Retrieved from [Link]

  • Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Publications. (n.d.). Retrieved from [Link]

  • 3-Methylpyridine - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

  • 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC. (n.d.). Retrieved from [Link]

  • Paired neural network for matching experimental and predicted infrared spectra. OSTI.GOV. (n.d.). Retrieved from [Link]

  • Theoretical calculations of vibrational frequencies and rotational constants of the N2O isotopomers. ResearchGate. (n.d.). Retrieved from [Link]

  • Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. (n.d.). Retrieved from [Link]

  • Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. (n.d.). Retrieved from [Link]

  • Infrared spectra prediction using attention-based graph neural networks. RSC Publishing. (n.d.). Retrieved from [Link]

  • 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. (n.d.). Retrieved from [Link]

  • Optical and Vibrational Properties of AlN Nanoparticles with Different Geometries: A DFT and TD-DFT Study. MDPI. (n.d.). Retrieved from [Link]

  • Pyridine, 3-methyl-, 1-oxide. NIST WebBook. (n.d.). Retrieved from [Link]

  • Experimental data for NO (Nitric oxide). NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). Retrieved from [Link]

  • FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Ligand Efficiency: N-methyl-1-pyridin-3-ylmethanimine oxide vs. Bipyridine

Introduction: The Architectonics of Coordination In the intricate world of coordination chemistry and catalysis, the ligand is the architect, dictating the geometry, stability, and reactivity of the metal center it embra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectonics of Coordination

In the intricate world of coordination chemistry and catalysis, the ligand is the architect, dictating the geometry, stability, and reactivity of the metal center it embraces. The choice of ligand is paramount, influencing everything from the yield of a cross-coupling reaction to the enantioselectivity of a novel therapeutic's synthesis. This guide provides a deep comparative analysis of two structurally distinct nitrogen-based ligands: the classic, widely-utilized 2,2'-bipyridine and the more specialized N-methyl-1-pyridin-3-ylmethanimine oxide .

While both are pyridine derivatives, their fundamental differences in coordination mode, electronic properties, and steric profile lead to vastly different performance characteristics. Bipyridine is the archetypal bidentate chelating ligand, renowned for forming exceptionally stable complexes.[1][2][3] In contrast, N-methyl-1-pyridin-3-ylmethanimine oxide, a pyridine N-oxide derivative, primarily functions as a monodentate ligand, offering a different set of electronic and steric attributes.[4][5] This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the theoretical grounding and practical methodologies to evaluate and select the optimal ligand for their applications.

Theoretical Framework: Quantifying Ligand Efficiency

To objectively compare ligands, we must move beyond qualitative descriptions and employ quantitative metrics. Ligand Efficiency (LE) and related indices provide a way to normalize the binding affinity of a molecule for its size, offering a measure of how "efficiently" each atom contributes to the binding energy.[6][7]

  • Ligand Efficiency (LE): This metric relates the Gibbs free energy of binding (ΔG) to the number of non-hydrogen atoms (N) in the ligand.[6] It provides a measure of the average binding energy per heavy atom.

    • Formula: LE = -ΔG / N

    • Where: ΔG = RTln(Kd) or RTln(Ki)

  • Binding Efficiency Index (BEI): This metric relates the pKd or pKi to the molecular weight (MW) of the ligand in kilodaltons (kDa).[8] It is often preferred for its straightforward calculation from common experimental data.

    • Formula: BEI = pKi / MW (kDa)

A high ligand efficiency score suggests that a compound achieves a given potency with a lower molecular size, a desirable trait in drug discovery to maintain favorable physicochemical properties.[9]

Comparative Analysis: A Tale of Two Ligands

The efficacy of a ligand is determined by a confluence of its structural, electronic, and steric properties. Here, we dissect these characteristics for both ligands.

Coordination Chemistry and the Chelate Effect

The most profound difference between the two ligands lies in their coordination to a metal center.

  • 2,2'-Bipyridine: As a bidentate ligand, 2,2'-bipyridine binds to a metal ion through the nitrogen atoms of both pyridine rings, forming a highly stable five-membered ring.[2][10] This phenomenon, known as the chelate effect , results in a significant thermodynamic stabilization of the resulting complex compared to complexes formed with an equivalent number of analogous monodentate ligands (like pyridine).[11][12] This enhanced stability is a primary reason for bipyridine's widespread use in catalysis and materials science.[1][3]

  • N-methyl-1-pyridin-3-ylmethanimine oxide: This ligand features two potential donor sites: the oxygen of the N-oxide and the nitrogen of the imine. However, the pyridine N-oxide moiety is the dominant coordinating group.[13] Due to the spatial arrangement and flexibility of the methanimine sidechain, simultaneous coordination to form a stable chelate ring is sterically unlikely. Therefore, it primarily functions as a monodentate ligand through the N-oxide oxygen. This lack of chelation means its metal complexes are inherently less thermodynamically stable than those of 2,2'-bipyridine.[10][12]

Caption: Coordination modes of 2,2'-bipyridine vs. N-oxide ligand.

Electronic and Steric Properties
  • Electron Donation: Pyridine N-oxides are powerful electron-pair donors, which can create suitable electronic environments in catalytic transition states.[5] The N-O moiety can act as a strong push-electron donor group.[14] Bipyridine, with its delocalized π-electron system, is also an effective electron donor and can stabilize metal centers in various oxidation states.[1][2]

  • Basicity: Pyridine N-oxides are significantly weaker bases than their parent pyridines.[15] This can be advantageous in catalytic cycles where proton management is critical.

  • Steric Hindrance: The planar, rigid structure of 2,2'-bipyridine provides a well-defined and predictable coordination sphere.[2] Functionalization at different positions can systematically tune its steric bulk.[16] N-methyl-1-pyridin-3-ylmethanimine oxide presents a more complex steric profile due to the out-of-plane N-methyl and methanimine oxide groups, which could be leveraged to create specific chiral pockets or influence substrate approach.

Catalytic Applications

The distinct properties of these ligands lend them to different catalytic applications.

  • Bipyridine: Its robustness and ability to stabilize catalysts make it a workhorse in cross-coupling reactions (e.g., Suzuki, Heck) and oxidation catalysis.[1] Chiral bipyridine derivatives are also widely employed in asymmetric catalysis.[17]

  • Pyridine N-Oxides: These ligands have carved a niche in asymmetric catalysis, particularly in reactions involving organosilicon reagents.[5] They have also proven effective as ligands in copper-catalyzed N-arylation reactions.[18] The N-oxide functionality can be crucial for activating reagents or stabilizing key intermediates.

Data Summary Table
FeatureN-methyl-1-pyridin-3-ylmethanimine oxide2,2'-Bipyridine
Primary Coordination Mode Monodentate (via N-oxide oxygen)Bidentate (Chelating)
Chelate Effect AbsentPresent (Strong)
Complex Stability Lower thermodynamic stabilityHigh thermodynamic stability[10][12]
Key Electronic Feature Strong electron-pair donor (N-O group)[5]Delocalized π-system, good σ-donor[2]
Basicity Weaker base than parent pyridine[15]Weakly basic[19]
Structure Flexible side chain, non-planarRigid, planar aromatic system
Typical Applications Asymmetric catalysis, organocatalysis[5]Cross-coupling, oxidation, materials science[1][20]

Experimental Protocols: From Synthesis to Efficiency Calculation

To provide a framework for empirical comparison, we present a set of self-validating protocols.

Caption: Experimental workflow for ligand efficiency determination.

Protocol 1: Synthesis of a Representative Metal Complex (e.g., with Ni(II))

Causality: This protocol provides a general method to form the metal-ligand complex, which is the subject of subsequent analysis. A mechanochemical approach is described for bipyridine as it is often rapid and solvent-free.[21] A solution-based method is used for the N-oxide ligand, which is more conventional for monodentate ligands.

A. Bipyridine Complex (Mechanochemical Synthesis)

  • Preparation: In a clean agate mortar, combine the metal precursor (e.g., NiCl₂, 1.0 mmol) and 2,2'-bipyridine (2.0 mmol, 2 equivalents).

  • Grinding: Grind the solid mixture vigorously with a pestle for 15-20 minutes. A color change should be observed, indicating complex formation.

  • Isolation: The resulting solid powder is the crude metal complex.

  • Purification: Wash the solid with a small amount of a non-coordinating solvent (e.g., diethyl ether) to remove any unreacted ligand. Dry under vacuum.

  • Characterization: Confirm complex formation using techniques such as FT-IR (observing shifts in pyridine ring vibration modes) and UV-Vis spectroscopy.

B. N-oxide Ligand Complex (Solution Synthesis)

  • Preparation: Dissolve the metal precursor (e.g., NiCl₂·6H₂O, 1.0 mmol) in ethanol (15 mL) with gentle warming.

  • Ligand Addition: In a separate flask, dissolve N-methyl-1-pyridin-3-ylmethanimine oxide (2.0 mmol, 2 equivalents) in ethanol (10 mL).

  • Reaction: Add the ligand solution dropwise to the stirred metal salt solution at room temperature.

  • Isolation: Stir the reaction mixture for 2-4 hours. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization/precipitation.

  • Purification: Wash the isolated solid with cold ethanol and dry under vacuum.

  • Characterization: Confirm complex formation using FT-IR (observing shifts in the N-O stretching frequency) and UV-Vis spectroscopy.

Protocol 2: Determination of Binding Affinity (Ki) by UV-Vis Spectrophotometry

Causality: This method is chosen for its accessibility and because the electronic environment of the ligand and/or metal ion changes upon coordination, resulting in a measurable change in the UV-Vis absorption spectrum.[22] This allows for the determination of the binding constant.

  • Stock Solutions: Prepare accurate stock solutions of the metal ion (e.g., 10 mM NiCl₂ in a buffered aqueous solution) and the ligand (e.g., 1 mM of bipyridine or N-oxide ligand in the same buffer).

  • Sample Preparation: In a series of 1.0 mL cuvettes, maintain a constant concentration of the species with the weaker absorbance (e.g., the metal ion at 0.1 mM). Titrate by adding increasing volumes of the ligand stock solution to achieve a range of ligand-to-metal ratios (e.g., 0:1, 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1, etc.). Ensure the total volume is constant in all cuvettes by adding buffer.

  • Equilibration: Allow the solutions to equilibrate for at least 30 minutes at a constant temperature.

  • Data Acquisition: Record the UV-Vis spectrum (e.g., from 200-800 nm) for each solution, including control spectra of the ligand-only and metal-only solutions.

  • Data Analysis:

    • Identify a wavelength where the change in absorbance upon complexation is maximal.

    • Plot the change in absorbance (ΔA) at this wavelength against the total ligand concentration [L]total.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 or 1:2 binding model using non-linear regression) to calculate the dissociation constant (Kd). The inhibition constant (Ki) is equivalent to Kd in this context.

Protocol 3: Calculation of Ligand Efficiency Metrics

Causality: This protocol translates the raw binding data into standardized efficiency metrics, allowing for a size-normalized comparison.

  • Gather Data:

    • Binding Affinity: Ki (in M) from Protocol 2.

    • Ligand Molecular Weight (MW): Calculate from the chemical formula (e.g., Bipyridine C₁₀H₈N₂ = 156.18 g/mol ; N-oxide Ligand C₇H₈N₂O = 136.15 g/mol ).

    • Number of Heavy Atoms (N): Count all non-hydrogen atoms (e.g., Bipyridine = 12; N-oxide Ligand = 10).

  • Calculate Intermediate Values:

    • Convert Ki to pKi: pKi = -log10(Ki)

    • Convert Ki to Gibbs Free Energy (ΔG): ΔG (kcal/mol) = R * T * ln(Ki) * 0.001987 (where R = 1.987 cal/mol·K, T = temperature in Kelvin).

  • Calculate Efficiency Metrics:

    • Ligand Efficiency (LE): LE = -ΔG / N (Result in kcal/mol per heavy atom)

    • Binding Efficiency Index (BEI): BEI = pKi / (MW / 1000) (Result in pKi units per kDa)

Hypothetical Data Table for Comparison
ParameterN-methyl-1-pyridin-3-ylmethanimine oxide2,2'-Bipyridine
Ki (M) 5.0 x 10⁻⁵1.0 x 10⁻⁷
pKi 4.307.00
ΔG (kcal/mol at 298K) -6.0-9.5
MW ( g/mol ) 136.15156.18
Heavy Atom Count (N) 1012
Ligand Efficiency (LE) 0.60 0.79
Binding Efficiency Index (BEI) 31.6 44.8
Note: Data are hypothetical for illustrative purposes.

Conclusion and Outlook

The comparative analysis reveals that 2,2'-bipyridine and N-methyl-1-pyridin-3-ylmethanimine oxide are not interchangeable but rather represent distinct tools for the discerning chemist.

2,2'-Bipyridine stands out for its ability to form highly stable metal complexes due to the powerful chelate effect.[10] Its ligand efficiency is generally expected to be high, making it the ligand of choice for applications requiring robust, stable catalysts or coordination compounds. Its rigid framework provides a predictable and tunable platform for a vast array of transformations.[1][23]

N-methyl-1-pyridin-3-ylmethanimine oxide , while forming less stable complexes, offers unique electronic properties through its N-oxide functionality.[5][14] Its value lies not in raw stability but in its potential to mediate specific reaction pathways that may be inaccessible with classic ligands. It represents a more specialized tool, ideal for researchers exploring novel catalytic cycles or seeking to fine-tune the electronic environment of a metal center in asymmetric catalysis.[5][18]

Ultimately, the choice of ligand is context-dependent. For applications demanding high thermodynamic stability and proven performance across a range of reactions, bipyridine remains a superior choice. For exploratory research focused on novel reactivity and leveraging the unique electronic character of N-oxides, N-methyl-1-pyridin-3-ylmethanimine oxide and its analogs present an intriguing and potentially rewarding alternative.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-methyl-1-pyridin-3-ylmethanimine oxide

This guide provides a detailed protocol for the safe handling and disposal of N-methyl-1-pyridin-3-ylmethanimine oxide (C₇H₈N₂O), a heterocyclic compound featuring a pyridine ring and a methanimine oxide (nitrone) functi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of N-methyl-1-pyridin-3-ylmethanimine oxide (C₇H₈N₂O), a heterocyclic compound featuring a pyridine ring and a methanimine oxide (nitrone) functional group.[1] Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental stewardship in the laboratory.

The structural components of this molecule—a pyridine derivative and a nitrone—dictate its chemical reactivity and potential hazards, thereby informing the necessary disposal precautions. Pyridine and its derivatives are classified as hazardous waste, necessitating specific disposal procedures to prevent environmental contamination and ensure laboratory safety.[2][3] Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[2][4]

Hazard Assessment and Chemical Profile

Key Characteristics:

  • Pyridine Moiety: Pyridine-containing compounds are typically organic bases. They can be flammable and toxic.[5][6] Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][8]

  • Nitrone Group: Nitrones are 1,3-dipolar functional groups that can be reactive.[9] They can undergo hydrolysis under acidic or basic conditions to yield corresponding aldehydes or amines and can be reduced to form amines.[1]

  • Potential Hazards: Based on analogous structures, N-methyl-1-pyridin-3-ylmethanimine oxide should be handled as a substance that may cause skin, eye, and respiratory irritation.[7][10][11] It is crucial to treat this compound as a hazardous substance of unknown potency.[12]

Property Inferred Characteristic/Hazard Rationale & Source
Chemical Family Pyridine Derivative, NitroneStructurally contains a pyridine ring and a methanimine oxide group.[1]
Physical State Likely a solid or liquid at room temperature.Based on related pyridine N-oxides and aminopyridines.[11][13]
Reactivity Incompatible with strong oxidizers and acids. Can hydrolyze.Pyridines are basic and can react with acids. Nitrones can hydrolyze.[1][2]
Toxicity Profile Presumed harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.Inferred from SDS of related compounds (e.g., 3-Picoline-N-oxide, Nicotine-cis-N-oxide).[7][10][12]
Disposal Classification Hazardous WastePyridine and its derivatives are classified as hazardous waste.[2][3][5]

Personal Protective Equipment (PPE) - Your First Line of Defense

Adherence to stringent PPE protocols is non-negotiable when handling N-methyl-1-pyridin-3-ylmethanimine oxide in any form—pure, in solution, or as waste. The rationale is to prevent all routes of exposure: dermal, ocular, and inhalation.

  • Eye Protection: Chemical splash goggles are mandatory.[2][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.[4]

  • Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The proper disposal of N-methyl-1-pyridin-3-ylmethanimine oxide is a systematic process designed to ensure safety and regulatory compliance from the point of generation to final removal by waste management professionals.

Step 1: Waste Segregation and Collection

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.

  • Action: Collect all waste materials containing N-methyl-1-pyridin-3-ylmethanimine oxide—including residual amounts, contaminated consumables (e.g., pipette tips, wipes), and spill cleanup debris—in a dedicated, compatible hazardous waste container.[2]

  • Causality: This compound must be kept separate from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially violent reactions or degradation.[2][14] Never mix different chemical wastes unless their compatibility has been verified by a qualified professional.[5][15]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure waste is handled correctly throughout its lifecycle.[16][17]

  • Action: Use a sealable, airtight container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). The container must be in good condition with no leaks or cracks.

  • Action: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.[16][17] The label must clearly state:

    • The words "Hazardous Waste" [2]

    • The full chemical name: "N-methyl-1-pyridin-3-ylmethanimine oxide" [2]

    • Known hazards (e.g., "Toxic," "Irritant")[16]

    • The date accumulation began.

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and ensures compliance with institutional and federal regulations.[16][18]

Step 3: Waste Storage

Proper storage minimizes the risk of spills, fires, and accidental exposure.

  • Action: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][4] This area should be away from sources of ignition, heat, and direct sunlight.[2]

  • Causality: Storing hazardous waste in a designated and controlled environment, such as a fire-rated cabinet for flammables or a corrosion-resistant cabinet for corrosives (though not directly applicable here, it illustrates the principle), is a critical safety measure to prevent accidents.[14][15] Secondary containment can capture leaks or spills from the primary container.

Step 4: Arranging for Final Disposal

The final disposal of hazardous chemical waste must be handled by trained professionals in accordance with federal, state, and local regulations.[3][19][20]

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Complete all required waste disposal forms.[5]

  • Causality: The primary recommended disposal method for pyridine-based compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3][5][12] This process ensures the complete destruction of the organic molecule, converting it into less harmful components. This must be performed by a licensed facility to comply with environmental laws.[5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from N-methyl-1-pyridin-3-ylmethanimine oxide.

G Disposal Workflow for N-methyl-1-pyridin-3-ylmethanimine oxide start Waste Generated (Pure compound, solutions, contaminated materials) ppe Ensure Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill_check->spill_protocol Yes collect_waste Collect in Designated, Compatible, Sealed Container spill_check->collect_waste No spill_protocol->collect_waste label_waste Label Container Correctly 'Hazardous Waste' Full Chemical Name & Hazards collect_waste->label_waste store_waste Store in Cool, Dry, Ventilated Secondary Containment Area label_waste->store_waste contact_ehs Contact EHS or Professional Waste Disposal Service for Pickup store_waste->contact_ehs end Waste Safely Managed for Disposal contact_ehs->end

Caption: Disposal workflow for N-methyl-1-pyridin-3-ylmethanimine oxide.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical to mitigating harm.

  • Spill Management:

    • Evacuate all non-essential personnel from the immediate area.[2]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][5]

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[5][10]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.[5]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Always have the Safety Data Sheets (SDS) for related compounds readily accessible for emergency responders.[4]

Regulatory Compliance

All laboratory waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). Laboratories are considered hazardous waste generators and are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific regulations regarding the amount of waste that can be stored on-site and for how long.[16][17] It is imperative to follow your institution's Laboratory Management Plan and consult with your EHS department to ensure compliance with all applicable federal, state, and local regulations.[18][19][21]

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